molecular formula C9H8BrFO3 B1602979 Methyl 5-bromo-4-fluoro-2-methoxybenzoate CAS No. 314298-22-1

Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Cat. No.: B1602979
CAS No.: 314298-22-1
M. Wt: 263.06 g/mol
InChI Key: FCNDTIGRBPWKJB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H8BrFO3 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-bromo-4-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNDTIGRBPWKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622380
Record name Methyl 5-bromo-4-fluoro-2-methoxybenzoate
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Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314298-22-1
Record name Methyl 5-bromo-4-fluoro-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314298-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-4-fluoro-2-methoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID80622380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Strategic Synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a key building block in the development of novel pharmaceuticals and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering not just a protocol, but a deeper understanding of the chemical principles and strategic decisions underpinning the synthesis.

Introduction: The Significance of a Multifunctional Scaffold

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly functionalized aromatic compound. The presence of orthogonal reactive sites—a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and an ester group for further derivatization—makes it an invaluable intermediate in the synthesis of complex molecular architectures. Its structural motifs are found in a variety of biologically active compounds, underscoring the importance of a reliable and scalable synthetic route.

Proposed Synthetic Pathway: A Three-Step Approach

The most logical and efficient synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate proceeds through a three-step sequence, commencing with the commercially available precursor, 4-fluoro-2-methoxybenzoic acid. The pathway involves an initial esterification, followed by a regioselective bromination.

Synthesis_Pathway A 4-Fluoro-2-methoxybenzoic Acid B Methyl 4-fluoro-2-methoxybenzoate A->B Esterification (SOCl₂, MeOH) C Methyl 5-bromo-4-fluoro-2-methoxybenzoate B->C Regioselective Bromination (NBS, H₂SO₄)

Caption: Proposed synthetic pathway for Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Part 1: Synthesis of the Precursor - 4-Fluoro-2-methoxybenzoic Acid

The synthesis of the target molecule begins with 4-fluoro-2-methoxybenzoic acid. This precursor is often prepared from 2-hydroxybenzoic acid derivatives through selective fluorination and methylation.[1] Its availability is crucial for the overall efficiency of the synthetic sequence. For the purposes of this guide, we will consider 4-fluoro-2-methoxybenzoic acid as the starting material.

Part 2: Esterification of 4-Fluoro-2-methoxybenzoic Acid

The initial step in our proposed synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. This transformation is critical as it protects the acidic proton and modulates the electronic properties of the aromatic ring, influencing the subsequent bromination step.

Experimental Protocol:

A common and highly effective method for this esterification involves the use of thionyl chloride in methanol.[2]

  • To a stirred solution of 4-fluoro-2-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), slowly add thionyl chloride (2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, brine, and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-fluoro-2-methoxybenzoate.

Causality Behind Experimental Choices:
  • Thionyl Chloride: This reagent reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by methanol. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous and easily removed, driving the reaction to completion.

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a high concentration of the nucleophile, maximizing the reaction rate.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any unreacted thionyl chloride and acidic byproducts. The subsequent brine and water washes remove any remaining inorganic salts.

Part 3: Regioselective Bromination of Methyl 4-fluoro-2-methoxybenzoate

This is the pivotal step in the synthesis, where the regiochemical outcome is paramount. The methoxy group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The methyl ester group is a deactivating meta-director. The desired product has the bromine atom at the 5-position, which is ortho to the activating methoxy group and meta to the deactivating ester group. This directing effect alignment favors the desired substitution pattern.

Experimental Protocol:

A well-established method for the bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst.[3]

  • To concentrated sulfuric acid (10 volumes) cooled to 0 °C, add Methyl 4-fluoro-2-methoxybenzoate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • To this solution, add N-Bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the resulting mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, slowly pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Causality Behind Experimental Choices:
  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Concentrated Sulfuric Acid: The strong acid protonates NBS, generating a more potent electrophilic brominating agent. It also acts as a solvent and dehydrating agent.

  • Controlled Temperature: The initial low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Methyl 4-fluoro-2-methoxybenzoateC₉H₉FO₃184.16>90
Methyl 5-bromo-4-fluoro-2-methoxybenzoateC₉H₈BrFO₃263.0650-70

Conclusion

The synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate presented herein is a reliable and scalable method that leverages well-understood reaction mechanisms. The strategic three-step approach, beginning with a readily available precursor and employing regioselective bromination as the key step, provides a clear pathway for obtaining this valuable synthetic intermediate. The detailed protocol and the rationale behind the experimental choices offer researchers the necessary tools to confidently reproduce and adapt this synthesis for their specific research needs.

References

Sources

An In-depth Technical Guide to Methyl 5-bromo-4-fluoro-2-methoxybenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a halogenated and methoxy-substituted aromatic ester that holds significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring—offers multiple reactive sites for functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectroscopic data for characterization, an analysis of its chemical reactivity, and its potential applications in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. The strategic placement of its functional groups makes it an attractive starting material for the introduction of diverse functionalities through cross-coupling reactions, nucleophilic aromatic substitution, and other transformations.

Core Chemical Properties

A thorough understanding of the fundamental physicochemical properties of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈BrFO₃
Molecular Weight 263.06 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
CAS Number 1805703-67-7

Synthesis and Mechanism

The most direct synthetic route to Methyl 5-bromo-4-fluoro-2-methoxybenzoate involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-4-fluoro-2-methoxybenzoic acid.

Part 1: Synthesis of 5-bromo-4-fluoro-2-methoxybenzoic acid

The precursor acid can be synthesized in high yield. A reported method involves the hydrolysis of the corresponding methyl ester, but for the purpose of synthesizing the target molecule, a direct synthesis of the acid is more practical. One documented synthesis reports a 96% yield for the formation of 5-bromo-4-fluoro-2-methoxybenzoic acid as a white powder, though the specific starting materials and reaction conditions for this high-yielding step are not detailed in the readily available literature[1].

Part 2: Esterification to Methyl 5-bromo-4-fluoro-2-methoxybenzoate

A standard and effective method for the esterification of benzoic acid derivatives is the Fischer-Speier esterification, or the use of a more reactive reagent like thionyl chloride. The reaction with thionyl chloride proceeds through the formation of a highly reactive acyl chloride intermediate, which is then readily attacked by methanol.

Reaction: 5-bromo-4-fluoro-2-methoxybenzoic acid + SOCl₂ → 5-bromo-4-fluoro-2-methoxybenzoyl chloride 5-bromo-4-fluoro-2-methoxybenzoyl chloride + CH₃OH → Methyl 5-bromo-4-fluoro-2-methoxybenzoate + HCl

This two-step, one-pot procedure is highly efficient for the preparation of methyl esters from carboxylic acids.

Experimental Protocol: Synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Materials:

  • 5-bromo-4-fluoro-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (CH₃OH)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-4-fluoro-2-methoxybenzoic acid.

  • Add anhydrous dichloromethane to dissolve the acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • To the resulting crude acyl chloride, add anhydrous methanol and stir at room temperature. The reaction is typically exothermic.

  • After the reaction is complete (as monitored by TLC), dilute the mixture with dichloromethane.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Methyl 5-bromo-4-fluoro-2-methoxybenzoate can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_acid Precursor Synthesis cluster_esterification Esterification Acid 5-bromo-4-fluoro-2- methoxybenzoic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride + SOCl₂ (Thionyl Chloride) Ester Methyl 5-bromo-4-fluoro- 2-methoxybenzoate AcylChloride->Ester + CH₃OH (Methanol)

Caption: Synthetic workflow for Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons and two singlets for the methoxy and methyl ester protons.

  • Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The proton at C6 will be a doublet with a typical ortho coupling to the fluorine at C4. The proton at C3 will also appear as a doublet due to a meta coupling to the fluorine atom.

  • Methoxy Protons (-OCH₃): A singlet is expected around 3.8-4.0 ppm.

  • Methyl Ester Protons (-COOCH₃): A singlet is expected around 3.9-4.1 ppm.

Predicted ¹H NMR Data
Chemical Shift (ppm) Multiplicity
~7.8d
~7.2d
~3.9s
~4.0s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbons attached to or near the fluorine atom will exhibit C-F coupling.

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~165C=O (ester)
~158 (d)C-F
~155C-OCH₃
~135 (d)C-H
~120 (d)C-H
~118C-Br
~115 (d)C-COOCH₃
~53-OCH₃
~52-COOCH₃
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and C-O stretching frequencies.

Predicted IR Data
Wavenumber (cm⁻¹) Functional Group
~1730-1715C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ester and ether)
~1100C-F stretch

Chemical Reactivity and Synthetic Potential

The reactivity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is dictated by the interplay of its functional groups. The electron-withdrawing nature of the ester and the halogens deactivates the ring towards electrophilic aromatic substitution, while the methoxy group is an activating, ortho-para directing group. The bromine and fluorine atoms provide handles for various transformations.

Cross-Coupling Reactions

The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, making this compound a valuable intermediate for building more complex molecular scaffolds.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing ester group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at this position.

Hydrolysis of the Ester

The methyl ester can be readily hydrolyzed under acidic or basic conditions to regenerate the corresponding carboxylic acid, 5-bromo-4-fluoro-2-methoxybenzoic acid. This allows for further modifications, such as amide bond formation.

Reactivity_Diagram cluster_reactions Potential Reactions Molecule Methyl 5-bromo-4-fluoro-2-methoxybenzoate C5-Br C4-F Ester Group CrossCoupling Suzuki, Heck, etc. (C-C bond formation) Molecule:f0->CrossCoupling Pd-catalyzed SNAr Nucleophilic Aromatic Substitution (SₙAr) Molecule:f1->SNAr Nucleophiles Hydrolysis Ester Hydrolysis Molecule:f2->Hydrolysis H⁺ or OH⁻

Caption: Key reactive sites of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. The structural motifs present in Methyl 5-bromo-4-fluoro-2-methoxybenzoate are found in various biologically active molecules. Its utility as a synthetic intermediate can be inferred from patent literature describing similar structures in the synthesis of kinase inhibitors and other therapeutic agents[2]. For instance, related bromo-fluoro-methoxy benzoic acid derivatives are used in the synthesis of complex heterocyclic systems that form the core of many modern drugs.

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its multiple reactive sites allow for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. While detailed studies on this specific compound are not abundant, its synthesis is readily achievable through established methods, and its reactivity can be reliably predicted. For researchers in medicinal chemistry and materials science, Methyl 5-bromo-4-fluoro-2-methoxybenzoate represents a promising starting material for the development of novel compounds with tailored properties.

References

  • PubChem. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. [Link]

Sources

An In-depth Technical Guide to Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a halogenated and methoxy-substituted aromatic ester that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on established organic chemistry principles, its potential applications, and essential safety information.

Chemical Identity and Properties

PropertyValueSource
CAS Number 314298-22-1N/A
Molecular Formula C₉H₈BrFO₃N/A
Molecular Weight 263.06 g/mol N/A
Appearance Likely a white to off-white solidInferred from similar compounds
Purity Typically >95%[1]

Plausible Synthetic Pathway

A specific, detailed synthesis protocol for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not widely published. However, based on established synthetic methodologies for analogous substituted benzoates, a multi-step synthesis can be proposed. The following workflow represents a logical and experimentally sound approach for its preparation.

G A Starting Material (e.g., 4-Fluoro-2-methoxybenzoic acid) B Bromination A->B Reagents: NBS, H₂SO₄ Conditions: 0°C to rt, 19 h C Methyl 5-bromo-4-fluoro-2-methoxybenzoate (Final Product) B->C Esterification Reagents: Methanol, SOCl₂ Conditions: 70°C, 3 h

Caption: Plausible synthetic workflow for Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Step-by-Step Methodology (Hypothetical Protocol)

This protocol is a hypothetical representation based on the synthesis of structurally similar compounds.[2][3][4][5]

Part 1: Bromination of the Aromatic Ring

  • Reaction Setup: To a solution of a suitable starting material, such as 4-fluoro-2-methoxybenzoic acid, in a suitable solvent like concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

  • Reaction Progression: Stir the resulting mixture at 0°C for approximately 3 hours, then allow it to warm to room temperature and continue stirring for another 16 hours.

  • Work-up: Carefully pour the reaction mixture into ice water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated benzoic acid.

Part 2: Esterification of the Carboxylic Acid

  • Reaction Setup: Dissolve the crude 5-bromo-4-fluoro-2-methoxybenzoic acid in methanol.

  • Reagent Addition: Slowly add thionyl chloride to the solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to 70°C and stir for 3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoates are a cornerstone in the synthesis of a wide array of pharmaceutical compounds. The specific arrangement of bromo, fluoro, and methoxy groups on the benzene ring of Methyl 5-bromo-4-fluoro-2-methoxybenzoate makes it a particularly interesting building block for several reasons:

  • Fluorine Incorporation: The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule.

  • Versatile Reactive Sites: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for derivatization.

  • Modulation of Physicochemical Properties: The methoxy group can influence the compound's solubility and electronic properties.

While specific examples of the direct use of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in various classes of biologically active molecules. It is a prime candidate for use in the synthesis of inhibitors for various enzymes, receptor antagonists, and other therapeutic agents.

Spectral Data Interpretation (Predicted)

While an experimental spectrum for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not available, a predicted ¹H NMR spectrum can be inferred based on the analysis of similar structures.

  • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine and bromine atoms will influence the chemical shifts and coupling constants of these protons.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.8-4.0 ppm.

  • Methyl Ester Protons: A singlet for the three protons of the methyl ester group (-COOCH₃) will likely appear in a similar region, around δ 3.8-3.9 ppm.

Safety and Handling

Safety data sheets for structurally similar compounds indicate that Methyl 5-bromo-4-fluoro-2-methoxybenzoate should be handled with care. The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of functional groups provides a platform for the efficient construction of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on established chemical principles, making it a key intermediate for future drug discovery efforts.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents. (n.d.).
  • CAS Coverage of Patents. CAS.org. (n.d.). Retrieved from [Link]

  • CA Database Summary Sheet (DBSS). CAS. (2023, February 4). Retrieved from [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. (n.d.). Retrieved from [Link]

  • methyl 4-methoxybenzoate Proton Full Spectrum. Wired Chemist. (n.d.). Retrieved from [Link]

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. PubChem. (n.d.). Retrieved from [Link]

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate. PubChem. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a substituted aromatic ester, represents a class of compounds with significant potential in medicinal chemistry due to the diverse functionalities it presents. The presence of bromine, fluorine, and methoxy substituents on the benzene ring, along with the methyl ester group, offers multiple points for synthetic modification and interaction with biological targets. Therefore, an unambiguous determination of its molecular architecture is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring the integrity of subsequent drug development efforts.

This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of Methyl 5-bromo-4-fluoro-2-methoxybenzoate. As a Senior Application Scientist, the narrative will move beyond a mere recitation of procedures to offer insights into the strategic selection of analytical methods and the logical interpretation of the resulting data. The self-validating nature of this combined spectroscopic approach ensures a high degree of confidence in the final structural assignment.

The Elucidation Workflow: A Symphony of Spectroscopies

The structural determination of an organic molecule is akin to solving a complex puzzle. Each piece of spectroscopic data provides unique clues, and it is the congruence of all data points that leads to a definitive solution. The workflow for elucidating the structure of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a logical progression through several key analytical techniques.

Elucidation_Workflow MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) IR Infrared Spectroscopy (Functional Groups) MS->IR Provides Elemental Composition NMR_1D 1D NMR Spectroscopy (¹H & ¹³C - Chemical Environment) IR->NMR_1D Identifies Key Bonds NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC - Connectivity) NMR_1D->NMR_2D Assigns Protons & Carbons Structure Final Structure Confirmation NMR_2D->Structure Confirms Connectivity

A streamlined workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Formula and the Telltale Bromine Signature

Mass spectrometry is the initial and indispensable step in structure elucidation, providing the molecular weight and elemental composition of the analyte.[1][2][3][4][5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation

For Methyl 5-bromo-4-fluoro-2-methoxybenzoate (C₉H₈BrFO₃), the mass spectrum is expected to exhibit a distinct molecular ion peak. A key feature to look for is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).

  • Expected Molecular Ion Peaks:

    • m/z = 262 (corresponding to C₉H₈⁷⁹BrFO₃)

    • m/z = 264 (corresponding to C₉H₈⁸¹BrFO₃)

The presence of this characteristic 1:1 doublet is a strong indicator of a bromine-containing compound.

Fragmentation Pattern:

In EI-MS, the molecular ion can undergo fragmentation, providing further structural clues. Common fragmentation pathways for this molecule would include:

  • Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 231/233.

  • Loss of the methyl ester group (-COOCH₃): resulting in a fragment at m/z 203/205.

  • Loss of a bromine atom (-Br): yielding a fragment at m/z 183.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its chemical bonds.

  • Spectrum Generation: The transmitted radiation is detected, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950, 2850C-H stretchMethyl (from ester and ether)
~1730-1715C=O stretch (conjugated)Aromatic Ester
~1600, 1475C=C stretchAromatic Ring
~1250 and 1050C-O stretch (asymmetric and symmetric)Ester and Ether
~1100-1000C-F stretchAryl Fluoride
~600-500C-Br stretchAryl Bromide

The strong absorption around 1720 cm⁻¹ is indicative of the carbonyl group of the aromatic ester, and the bands in the 1250-1050 cm⁻¹ region confirm the presence of the C-O bonds of the ester and ether functionalities. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aromatic C=C stretches in the 1600-1475 cm⁻¹ region confirms the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.[11][12][13][14][15][16] For Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a complete structural assignment.

Predicted ¹H and ¹³C NMR Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 (predicted)d (J ≈ 8 Hz)1HH-6
~7.2 (predicted)d (J ≈ 10 Hz)1HH-3
~3.9 (predicted)s3HOCH₃ (ester)
~3.8 (predicted)s3HOCH₃ (ether)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with each other and with the fluorine atom. The proton at C-6 will likely be a doublet due to ortho-coupling with the fluorine at C-4. The proton at C-3 will also appear as a doublet due to meta-coupling with the fluorine at C-4.

  • Methyl Protons: The two methoxy groups are in different chemical environments and are expected to appear as two distinct singlets, each integrating to three protons. The methyl ester protons are typically found around 3.9 ppm, while the methoxy group attached to the aromatic ring will be slightly upfield.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~165 (predicted)C=O (ester)
~158 (predicted)C-2
~155 (predicted, d)C-4
~125 (predicted)C-6
~118 (predicted)C-1
~115 (predicted, d)C-5
~110 (predicted)C-3
~56 (predicted)OCH₃ (ether)
~52 (predicted)OCH₃ (ester)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electronegative oxygen and fluorine atoms (C-2 and C-4) will be significantly downfield. The carbon attached to bromine (C-5) will be upfield relative to the other substituted carbons. The carbons bonded to fluorine (C-4 and C-5) will likely show splitting (C-F coupling).

  • Methyl Carbons: The two methoxy carbons will appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in the molecule.[23][24][25][26][27]

Experimental Protocols:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.

Expected 2D NMR Correlations:

HMBC_Correlations cluster_0 Methyl 5-bromo-4-fluoro-2-methoxybenzoate mol H6 H-6 C1 C-1 H6->C1 C4 C-4 H6->C4 C5 C-5 H6->C5 H3 H-3 H3->C1 C2 C-2 H3->C2 H3->C4 H3->C5 OCH3_ester OCH₃ (ester) CO C=O OCH3_ester->CO OCH3_ether OCH₃ (ether) OCH3_ether->C2 C3 C-3 C6 C-6 C_OCH3_ester C (ester OCH₃) C_OCH3_ether C (ether OCH₃)

Key predicted HMBC correlations for structural confirmation.

Interpretation of 2D NMR Spectra:

  • COSY: A cross-peak between the two aromatic proton signals would confirm their coupling relationship.

  • HSQC: This experiment would directly link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

  • HMBC: This is the most informative experiment for confirming the overall structure. Key expected correlations include:

    • The ester methyl protons to the carbonyl carbon.

    • The ether methyl protons to the carbon at C-2.

    • The aromatic proton at C-6 to carbons C-1, C-5, and C-4.

    • The aromatic proton at C-3 to carbons C-1, C-2, C-4, and C-5.

These correlations would unequivocally establish the substitution pattern on the benzene ring and the positions of the ester and methoxy groups.

Conclusion: A Unified Structural Assignment

The structure of Methyl 5-bromo-4-fluoro-2-methoxybenzoate can be confidently elucidated through the synergistic application of mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy. Mass spectrometry provides the molecular formula and the characteristic isotopic signature of bromine. Infrared spectroscopy confirms the presence of the key functional groups: an aromatic ester, an ether, and carbon-halogen bonds. Finally, a detailed analysis of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the precise connectivity of all atoms within the molecule. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development involving this promising chemical entity.

References

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link][6]

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  • Longdom Publishing. (n.d.). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Retrieved from [Link][5]

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physical and chemical properties of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, its synthesis, and relevant analytical techniques.

Physicochemical Properties

Precise experimental data for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not extensively reported in publicly available literature. However, based on data from suppliers and analysis of structurally similar compounds, we can infer the following properties.

PropertyValueSource
CAS Number 1801657-37-7Inferred from supplier listings
Molecular Formula C₉H₈BrFO₃[1]
Molecular Weight 263.06 g/mol [1]
Appearance Likely a white to off-white solidBased on similar compounds
Melting Point Not available. For comparison, Methyl 4-bromo-2-methoxybenzoate has a melting point of 33 °C.
Boiling Point Not available. For comparison, Methyl 4-bromo-2-methoxybenzoate has a boiling point of 100-108 °C at 0.01 mmHg.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.General solubility of aromatic esters

Chemical Reactivity and Synthesis

The reactivity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is dictated by its functional groups: the ester, the methoxy group, and the halogen substituents on the aromatic ring. The bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.

A plausible synthetic route to Methyl 5-bromo-4-fluoro-2-methoxybenzoate can be adapted from established methods for the synthesis of substituted benzoic acids and their esters. A potential pathway is outlined below.

Proposed Synthesis Workflow

Synthesis_Workflow A 2-Fluoro-5-methoxyaniline B Diazotization (NaNO₂, HBr, 0-5 °C) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C Step 2 D Bromination (NBS, H₂SO₄) C->D Step 3 E 5-Bromo-4-fluoro-2-methoxyaniline D->E Intermediate F Diazotization (NaNO₂, H₂SO₄, 0-5 °C) E->F Step 4 G Hydrolysis (H₂O, heat) F->G Step 5 H 5-Bromo-4-fluoro-2-methoxyphenol G->H Intermediate I Carboxylation (Kolbe-Schmitt reaction) H->I Step 6 J 5-Bromo-4-fluoro-2-methoxybenzoic acid I->J Intermediate K Esterification (Methanol, H₂SO₄) J->K Step 7 L Methyl 5-bromo-4-fluoro-2-methoxybenzoate K->L Final Product

Caption: Proposed synthetic workflow for Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1-3: Synthesis of 5-Bromo-4-fluoro-2-methoxyaniline

  • Dissolve 2-fluoro-5-methoxyaniline in aqueous hydrobromic acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Add the diazonium salt solution to a solution of copper(I) bromide to yield 1-bromo-2-fluoro-5-methoxybenzene.

  • Subsequent bromination using N-bromosuccinimide in sulfuric acid can introduce the second bromine atom at the desired position, followed by a reduction step if necessary to arrive at the aniline. A more direct route may be available depending on the starting material.

Step 4-8: Synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

  • Diazotize 5-bromo-4-fluoro-2-methoxyaniline in a similar manner to Step 2.

  • Hydrolyze the resulting diazonium salt by heating in water to produce 5-bromo-4-fluoro-2-methoxyphenol.

  • Perform a Kolbe-Schmitt reaction on the phenol to introduce a carboxylic acid group, yielding 5-bromo-4-fluoro-2-methoxybenzoic acid.

  • Finally, esterify the carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid to obtain the target compound, Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Quality Control and Analytical Methods

Ensuring the purity and identity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is critical for its application in research and development. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

Analytical_Workflow A Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC/GC) B->C D Identity Confirmation C->D If pure E ¹H NMR, ¹³C NMR D->E F Mass Spectrometry (MS) D->F G Infrared Spectroscopy (IR) D->G H Pure Methyl 5-bromo-4-fluoro-2-methoxybenzoate E->H F->H G->H

Caption: Quality control workflow for Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the final product. A C18 column with a mobile phase gradient of water and acetonitrile or methanol, containing a small amount of formic acid or trifluoroacetic acid, would likely provide good separation.[2][3] Detection can be performed using a UV detector, with the wavelength of maximum absorbance determined by a UV-Vis scan.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis.[4] A non-polar or medium-polarity capillary column would be appropriate for this type of compound.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with coupling patterns influenced by the fluorine atom. The ¹³C NMR would show the expected number of carbon signals, with the carbon atoms attached to fluorine exhibiting characteristic splitting.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum, resulting in two molecular ion peaks with a difference of 2 Da.[5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches of the ester and ether, and aromatic C-H and C=C vibrations.[7][8]

Safety and Handling

While specific toxicity data for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory tract.[9][10]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a promising building block for the synthesis of complex organic molecules. Its multifunctionality allows for a wide range of chemical transformations, making it a valuable tool for drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential.

References

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A Comprehensive Technical Guide to the Safe Handling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS No. 1084953-18-3). As a substituted halogenated aromatic compound, this molecule is a valuable building block in organic synthesis, particularly within pharmaceutical and materials science research.[1] Its unique arrangement of functional groups—an ester, a methoxy group, a bromine atom, and a fluorine atom on a benzene ring—offers multiple reactive sites.[1] However, these same properties necessitate stringent safety protocols to mitigate potential risks to laboratory personnel and the environment.[2]

This document synthesizes data from structurally similar compounds and established best practices for handling halogenated aromatics to provide a robust framework for safety. All personnel must consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.[2]

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not widely published, data from analogous halogenated benzoates and aromatic compounds allow for a presumptive hazard assessment. The primary risks are associated with acute toxicity, irritation, and potential long-term health effects characteristic of halogenated organic compounds.[3][4][5]

1.1. GHS Hazard Classification (Inferred)

The following classification is inferred from structurally related molecules. The actual classification from the supplier's SDS must be prioritized.

Hazard ClassHazard CategoryGHS Hazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][6]

1.2. Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈BrFO₃[7]
Molecular Weight 263.06 g/mol [7]
Appearance Likely a solid or oil[8]
Solubility Low water solubility is expected[6]

Causality Behind Hazards : The toxicity of halogenated aromatic compounds can be linked to their metabolic activation in the body, which can produce reactive intermediates like epoxides and benzoquinones that may lead to hepatotoxicity and nephrotoxicity.[5] The irritant properties are due to the chemical's ability to disrupt cell membranes and proteins upon contact with skin, eyes, and the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE usage, is mandatory.

2.1. Primary Engineering Control: The Chemical Fume Hood

All handling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[2] This is the most critical control measure to minimize inhalation exposure to vapors or dust.[2] The sash should be kept as low as possible during all operations.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable.[2] The selection of specific PPE should be guided by a thorough risk assessment and the supplier's SDS.

Protection TypeSpecificationRationale and Field InsightSource
Eye and Face Protection Chemical safety goggles (ANSI Z87 certified) and a full-face shield.Goggles provide a seal against splashes and vapors. A face shield is crucial when handling larger quantities (>5g) or during procedures with a high splash risk, such as quenching a reaction. Goggles must always be worn underneath a face shield.[9][10]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene for incidental contact; Viton® or Silver Shield for extended handling or immersion). A chemically resistant lab coat or apron. Closed-toe shoes.Double-gloving (e.g., two pairs of nitrile gloves) is best practice to protect against tears and provides a simple method for doffing the contaminated outer layer. Lab coats must be fully buttoned.[2][9][11][12]
Respiratory Protection Generally not required if work is performed in a fume hood.If a fume hood is not available or fails, a NIOSH-approved respirator with organic vapor cartridges is necessary. A self-contained breathing apparatus (SCBA) is required for major spills or emergencies.[2][12]

Safe Handling and Experimental Workflow

A systematic and disciplined workflow is essential for minimizing exposure and preventing accidents. The following protocol outlines a self-validating system for handling the compound from receipt to disposal.

3.1. Pre-Experiment Preparation

  • Review SDS : Thoroughly read and understand the supplier-specific SDS.[2]

  • Assemble PPE : Don all required PPE as specified in the table above before entering the designated work area.[10]

  • Prepare Work Area : Ensure the fume hood is operational, the work surface is clean, and all necessary apparatus, reagents, and waste containers are placed inside the hood.[2]

  • Emergency Equipment Check : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

3.2. Handling and Aliquoting

  • Transfer : Carefully transfer the required amount of the chemical using appropriate tools (e.g., spatulas for solids, glass pipettes for liquids). Avoid generating dust.

  • Reaction Setup : Conduct all experimental procedures within the fume hood. Keep containers tightly closed when not in use.[6]

3.3. Post-Experiment Cleanup

  • Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) directly into the designated halogenated waste container.[2]

  • Segregate Waste : Halogenated organic waste must be collected separately from non-halogenated waste in a clearly labeled, sealed container.[2][13]

  • Clean Work Area : Wipe down the fume hood surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

Diagram: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Review SDS Prep2 Don PPE Prep1->Prep2 Prep3 Prepare Fume Hood Prep2->Prep3 Hand1 Aliquot Chemical Prep3->Hand1 Proceed to Handling Hand2 Perform Reaction Hand1->Hand2 Clean1 Decontaminate Glassware Hand2->Clean1 Reaction Complete Clean2 Segregate Halogenated Waste Clean1->Clean2 Clean3 Dispose of Waste Clean2->Clean3 End End Clean3->End

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.[2]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

4.1. First Aid Measures

Exposure RouteActionSource
Inhalation Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14][15]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[6][14][15]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][14]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][14]

4.2. Accidental Release Measures

  • Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect into a sealed, labeled container, and dispose of as hazardous waste.[6]

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office. Prevent entry and await response from trained personnel.

Diagram: Emergency Response Logic

G cluster_routes Exposure Route cluster_actions Immediate Actions cluster_medical Medical Follow-up Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Flush with Soap & Water (15 min) Skin->WashSkin RinseEyes Rinse Eyes (15 min) Eye->RinseEyes RinseMouth Rinse Mouth, Drink Water Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical if irritation persists RinseEyes->Medical RinseMouth->Medical

Caption: Decision-making flow for first aid response to chemical exposure.

Storage and Disposal

5.1. Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][14] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[16]

5.2. Disposal

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a halogenated organic compound and must be disposed of as hazardous waste.[2][13]

  • Waste Collection : Collect all waste, including contaminated consumables and rinsates, in a designated, properly labeled "Halogenated Organic Waste" container.[2][13]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[2]

  • Disposal Procedure : Follow your institution's EHS guidelines for hazardous waste pickup and disposal. Do not pour this chemical down the drain. The preferred disposal method is high-temperature incineration by a licensed facility.[17][18]

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate presents manageable hazards when handled with the appropriate controls and precautions. A thorough understanding of its potential risks, rooted in the chemistry of halogenated aromatics, is paramount. By adhering to the principles of engineering controls, diligent use of PPE, and systematic handling protocols, researchers can safely utilize this versatile compound to advance their scientific objectives. Always prioritize the specific SDS as the primary source of safety information.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. PubChem, National Center for Biotechnology Information.

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.

  • SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzoate. Thermo Fisher Scientific.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - 3-Bromo-5-methoxy-4-propoxybenzonitrile. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 5-Bromosalicylic acid. Fisher Scientific.

  • First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention.

  • Personal Protective Equipment. Miami University.

  • 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Safety Data Sheets. Echemi.

  • Proper Protective Equipment. Chemistry LibreTexts.

  • Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Applied and Environmental Microbiology.

  • Hazardous Waste Segregation. Unknown Source.

  • methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

  • Chemical Safety: Personal Protective Equipment. Unknown Source.

  • Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

  • SAFETY DATA SHEET - Methyl 4-methoxybenzoate. Fisher Scientific.

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate. PubChem, National Center for Biotechnology Information.

  • Biotransformation and toxicity of halogenated benzenes. PubMed.

  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook.

  • METHYL 4-BROMO-5-FLUORO-2-METHOXYBENZOATE. CymitQuimica.

  • Microbial transformation of chlorinated benzoates. University of Arizona.

  • CAS NO. 949465-86-5 | Methyl 5-bromo-2-fluoro-4-methoxybenzoate. Arctom Scientific.

  • Methyl 4-bromo-2-methoxybenzoate. Sigma-Aldrich.

  • BENZOATES. OECD Existing Chemicals Database.

  • 5-FLUORO-2-METHOXYBENZOICACID SDS. Echemi.

  • METHYL 2-BROMO-5-METHYLBENZOATE. ChemicalBook.

  • Mechanism of action of toxic halogenated aromatics. NIH National Center for Biotechnology Information.

  • Methyl 5-bromo-2-fluoro-4-methylbenzoate. Sapphire Bioscience.

  • methyl 5-bromo-2-methoxybenzoate - Safety Data Sheet. ChemicalBook.

  • Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. CymitQuimica.

  • Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives. ResearchGate.

  • Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI.

  • Journal of the American Chemical Society. ACS Publications.

  • Market Research Reports. MarketsandMarkets.

  • Prognex 200mg Soft Gelatin Capsule. 1mg.

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A Researcher's Guide to Sourcing and Quality Control of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The reproducibility of experimental results, the integrity of biological data, and the safety profile of a potential drug candidate are all intrinsically linked to the purity and characterization of the chemical building blocks used. This guide provides a senior application scientist's perspective on sourcing and validating Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. We will delve into the nuances of supplier selection, the critical importance of analytical validation, and the chemical context that informs these decisions.

Navigating the Supplier Landscape: More Than Just a Catalog Number

The initial step in procuring any chemical reagent is identifying a reliable commercial source. A simple search for "Methyl 5-bromo-4-fluoro-2-methoxybenzoate" reveals a key detail that requires immediate attention: the existence of multiple constitutional isomers. It is crucial to distinguish the target compound from similar structures to avoid costly errors in synthesis.

For the purpose of this guide, we will focus on Methyl 5-bromo-4-fluoro-2-methoxybenzoate , which has been identified with the CAS Number 949465-86-5 . It is imperative to use this specific identifier when sourcing the compound.

Several suppliers list this compound in their catalogs. The following table provides a summary of some of these commercial sources.

SupplierCAS NumberNotes
Arctom Scientific949465-86-5Lists the compound in various quantities.[1]
Ambeed949465-86-5States that comprehensive analytical data (NMR, HPLC, LC-MS) is available.[2]

It is important to note that other, structurally similar compounds are also commercially available and could be easily mistaken for the target molecule. For instance, "Methyl 5-bromo-2-fluoro-4-methoxybenzoate" and "Methyl 4-bromo-5-fluoro-2-methoxybenzoate" are also listed by various suppliers.[3] This underscores the necessity of verifying the structure and CAS number with any potential supplier.

The Principle of a Self-Validating System: A Framework for Quality Assurance

In the context of chemical procurement, a "self-validating system" is a workflow that does not solely rely on the supplier's Certificate of Analysis (CoA). Instead, it incorporates in-house verification to confirm the identity, purity, and stability of the procured material. This is not a matter of distrust, but rather a fundamental principle of good scientific practice.

The following diagram illustrates a logical workflow for the procurement and validation of Methyl 5-bromo-4-fluoro-2-methoxybenzoate:

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase cluster_decision Decision & Use start Identify Target Compound (CAS: 949465-86-5) supplier_eval Evaluate Potential Suppliers (Availability, Reputation, Data Access) start->supplier_eval request_coa Request Supplier's Certificate of Analysis supplier_eval->request_coa purchase Purchase Reagent request_coa->purchase receive Receive Reagent & Log purchase->receive nmr 1H and 13C NMR Spectroscopy receive->nmr hplc HPLC Purity Analysis receive->hplc ms Mass Spectrometry receive->ms compare Compare Data to CoA & Literature nmr->compare hplc->compare ms->compare approve Approve for Use in Synthesis compare->approve Data Consistent reject Reject & Contact Supplier compare->reject Discrepancy Found

Procurement and Validation Workflow for Critical Reagents.
Key Analytical Techniques for Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The proton NMR should show the expected number of signals with the correct chemical shifts, integration, and coupling patterns for the aromatic protons and the two methyl groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of a non-volatile organic compound. A high-resolution column and a suitable mobile phase should be used to separate the main component from any potential impurities. The area percentage of the main peak in the chromatogram provides a quantitative measure of purity.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the molecular formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

Synthesis, Potential Impurities, and Mechanistic Insights

A plausible synthetic pathway could involve the bromination of a suitably substituted fluoromethoxybenzoic acid precursor. For instance, the bromination of a benzoic acid derivative can be achieved using N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid.[4] The subsequent esterification of the resulting carboxylic acid with methanol would yield the final product.

The following diagram outlines a hypothetical, two-step synthesis:

G precursor 4-Fluoro-2-methoxybenzoic acid bromination Bromination (e.g., NBS, H+) precursor->bromination intermediate 5-Bromo-4-fluoro-2-methoxybenzoic acid esterification Esterification (e.g., MeOH, H+) intermediate->esterification product Methyl 5-bromo-4-fluoro-2-methoxybenzoate bromination->intermediate esterification->product

Hypothetical Synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.
Anticipated Impurities

Based on this hypothetical synthesis, a researcher should be vigilant for the following potential impurities:

  • Unreacted Starting Material: Incomplete bromination or esterification would result in the presence of the starting benzoic acid derivatives.

  • Positional Isomers: The bromination step might not be perfectly regioselective, potentially leading to the formation of other brominated isomers.

  • Di-brominated Products: Under harsh bromination conditions, the formation of di-brominated species is a possibility.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethyl acetate, hexanes) and residual acid catalyst could be present in the final product.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoates, particularly those bearing halogen and methoxy groups, are valuable intermediates in the synthesis of complex organic molecules.[5] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[5]

The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability and binding affinity to biological targets. The strategic placement of these functional groups makes Methyl 5-bromo-4-fluoro-2-methoxybenzoate a potentially valuable building block for the synthesis of novel pharmaceutical candidates. While specific applications of this particular molecule are not widely published, its structural motifs are present in a range of biologically active compounds. For example, related bromo-methoxybenzoate derivatives are used in the synthesis of antimetic drugs.[6]

Conclusion and Recommendations

The procurement of Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 949465-86-5) requires a diligent and systematic approach. Researchers and drug development professionals are advised to:

  • Verify the CAS Number and Chemical Structure: Due to the existence of multiple isomers, it is critical to confirm the exact identity of the compound with the supplier.

  • Implement a Self-Validating System: Do not rely solely on the supplier's Certificate of Analysis. Perform in-house analytical validation using NMR, HPLC, and MS to confirm the identity and purity of the material.

  • Understand the Synthesis to Anticipate Impurities: A working knowledge of the likely synthetic route allows for a more targeted search for potential impurities during quality control analysis.

  • Prioritize Data Availability: When selecting a supplier, give preference to those who can provide comprehensive analytical data upon request.

By adhering to these principles, researchers can ensure the quality and reliability of their starting materials, which is a cornerstone of robust and reproducible scientific research.

References

  • Google Patents.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. [Link]

  • Pharmaffiliates. CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • PubChem. Methyl 5-bromo-4-chloro-2-methoxybenzoate. [Link]

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A Guide to the Synthetic Applications of Methyl 5-bromo-4-fluoro-2-methoxybenzoate: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a halogenated aromatic ester with significant potential as a versatile intermediate in organic synthesis. While direct literature on the extensive applications of this specific molecule is emerging, its structural motifs are prevalent in high-value compounds, particularly in the pharmaceutical and materials science sectors. This document will delve into its chemical properties, plausible synthetic routes, and, by drawing logical parallels with structurally related compounds, its prospective applications in drug discovery and complex molecule synthesis.

Chemical Identity and Physicochemical Properties

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a polysubstituted benzene derivative. The strategic placement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester—offers multiple reactive handles for synthetic transformations.

Table 1: Physicochemical Properties of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

PropertyValueSource
CAS Number 949465-86-5[1]
Molecular Formula C₉H₈BrFO₃Calculated
Molecular Weight 263.06 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred from structure

Note: Some suppliers may list alternative CAS numbers for this compound, which could refer to isomers. It is crucial to verify the CAS number and structure with the supplier.

The Strategic Importance in Synthesis: A Multi-functional Intermediate

The synthetic utility of Methyl 5-bromo-4-fluoro-2-methoxybenzoate stems from the distinct reactivity of its functional groups. The interplay of these groups allows for a range of selective chemical modifications, making it a valuable building block for creating complex molecular architectures.

The bromine atom is a key feature, serving as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2] These reactions are fundamental in modern organic synthesis for constructing the complex scaffolds of many pharmaceutical agents and functional materials.[3]

The fluorine atom and the methoxy group, being electron-withdrawing and electron-donating respectively, influence the reactivity of the aromatic ring and can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

Synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

While specific industrial-scale syntheses for this exact molecule are not widely published, a common and logical approach involves the esterification of its corresponding carboxylic acid, 5-bromo-4-fluoro-2-methoxybenzoic acid.

Synthesis of the Precursor: 5-bromo-4-fluoro-2-methoxybenzoic acid

A plausible synthetic route to the carboxylic acid precursor is outlined below.

G A Methyl 4-fluoro-2-methoxybenzoate B Hydrolysis A->B NaOH, H₂O/MeOH C 4-fluoro-2-methoxybenzoic acid B->C D Bromination C->D Br₂, Acetic Acid E 5-bromo-4-fluoro-2-methoxybenzoic acid D->E

Caption: Proposed synthetic workflow for 5-bromo-4-fluoro-2-methoxybenzoic acid.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic acid [4]

  • Hydrolysis of the Ester: To a solution of methyl 4-fluoro-2-methoxybenzoate in a mixture of methanol and water, add a stoichiometric excess of sodium hydroxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Acidification: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with water, and dry to yield 4-fluoro-2-methoxybenzoic acid.

  • Bromination: Dissolve the resulting 4-fluoro-2-methoxybenzoic acid in glacial acetic acid.

  • Addition of Bromine: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

  • Reaction Completion and Work-up: Stir the mixture for several hours until the reaction is complete. Pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the crude 5-bromo-4-fluoro-2-methoxybenzoic acid by filtration, wash with water and a non-polar solvent like hexane, and then dry. The product can be further purified by recrystallization if necessary. A white powder with a yield of approximately 96% can be expected.[4]

Esterification to Methyl 5-bromo-4-fluoro-2-methoxybenzoate

The final step to obtain the title compound is a standard esterification reaction.

G A 5-bromo-4-fluoro-2-methoxybenzoic acid B Esterification A->B Methanol, Acid Catalyst (e.g., H₂SO₄) C Methyl 5-bromo-4-fluoro-2-methoxybenzoate B->C

Caption: Esterification of the carboxylic acid to the methyl ester.

General Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend 5-bromo-4-fluoro-2-methoxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Potential Applications in Drug Discovery and Agrochemicals

While specific examples are not prevalent in the literature for this exact molecule, its structural features are found in a variety of biologically active compounds. The following sections outline potential applications based on the reactivity of its core structure.

Synthesis of Substituted Benzophenones

The benzophenone scaffold is a common motif in medicinal chemistry.[5] Methyl 5-bromo-4-fluoro-2-methoxybenzoate can be a precursor to novel benzophenone derivatives through a Friedel-Crafts acylation reaction, typically after conversion to the more reactive benzoyl chloride.

Experimental Protocol: Synthesis of a Substituted Benzophenone (General Procedure) [6]

  • Preparation of the Acyl Chloride: Convert 5-bromo-4-fluoro-2-methoxybenzoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

  • Friedel-Crafts Acylation: In a separate flask, dissolve a suitable aromatic substrate (e.g., a substituted benzene) in an inert solvent like dichloromethane. Add a Lewis acid catalyst (e.g., aluminum chloride) at a low temperature.

  • Addition of Acyl Chloride: Slowly add the prepared 5-bromo-4-fluoro-2-methoxybenzoyl chloride to the mixture.

  • Reaction and Quenching: Allow the reaction to proceed to completion, then quench carefully with ice-water.

  • Work-up and Purification: Separate the organic layer, wash with dilute acid and brine, dry, and concentrate. The resulting crude benzophenone can be purified by recrystallization or column chromatography.

Cross-Coupling Reactions for the Synthesis of Biaryl Compounds

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures, which are common in many drug molecules.

G A Methyl 5-bromo-4-fluoro-2-methoxybenzoate B Suzuki Coupling A->B Arylboronic acid, Pd catalyst, Base C Methyl 5-aryl-4-fluoro-2-methoxybenzoate B->C

Caption: Suzuki cross-coupling reaction of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

General Experimental Protocol: Suzuki Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a suitable arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water) and degas the mixture thoroughly with an inert gas like argon or nitrogen.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate represents a promising and versatile building block for the synthesis of complex organic molecules. Its array of functional groups provides a platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. While direct, extensive documentation of its applications is currently limited, the prevalence of its structural motifs in pharmaceuticals and other advanced materials underscores its potential. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this and structurally related compounds in their drug discovery and development endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 4-[(4-bromo-5-fluoro-2-methoxyphenoxy)methyl]-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • National Center for Biotechnology Information. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

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The Strategic Reactivity of Bromine in Methyl 5-bromo-4-fluoro-2-methoxybenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. The strategic positioning of its substituents—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester—creates a nuanced reactivity profile, particularly concerning the carbon-bromine bond. This guide provides a comprehensive technical overview of the reactivity of the bromine atom in this molecule, offering insights into its behavior in key synthetic transformations. We will delve into the electronic and steric influences of the neighboring functional groups and provide a practical examination of its utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, complete with illustrative protocols and comparative data.

Introduction: Understanding the Reactivity Landscape

The reactivity of an aryl halide is not an intrinsic property of the halogen alone; it is profoundly influenced by the electronic and steric environment of the aromatic ring. In Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the bromine atom at the C-5 position is subject to the interplay of several competing and reinforcing electronic effects from the adjacent substituents.

  • Fluorine (C-4): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which polarizes the C-F bond and can increase the electrophilicity of the aromatic ring.[1]

  • Methoxy Group (C-2): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a more dominant electron-donating resonance effect (+M) by delocalizing its lone pair of electrons into the aromatic system.

  • Methyl Ester (C-1): The methyl ester group is a moderate electron-withdrawing group through both inductive and resonance effects (-I, -M), decreasing the electron density of the ring.

This complex electronic environment dictates the propensity of the C-Br bond to participate in various reaction manifolds. The general order of reactivity for aryl halides in many palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, making the C-Br bond the primary site of reaction over the more inert C-F bond.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation

The bromine atom in Methyl 5-bromo-4-fluoro-2-methoxybenzoate serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Mechanism Overview: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (in the presence of a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Procedure:

    • To a dry Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the arylboronic acid, palladium catalyst, and base.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. A patent describing the synthesis of RXFP1 modulators provides a relevant example of an amide coupling with 5-bromo-4-fluoro-2-methoxybenzoic acid, the carboxylic acid precursor to the title compound.[2]

Mechanism Overview: Similar to other palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

Experimental Protocol: Amide Coupling (adapted from patent literature) [2]

  • Materials:

    • 5-bromo-4-fluoro-2-methoxybenzoic acid (1.0 equiv)

    • Amine (e.g., tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate, 1.0 equiv)

    • Hünig's base (3.0 equiv)

    • BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 equiv)

    • DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve 5-bromo-4-fluoro-2-methoxybenzoic acid, the amine, Hünig's base, and BOP in DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Add water to precipitate the product.

    • Filter the solid and wash with water.

    • Dry the solid to obtain the amide product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of conjugated systems found in organic materials and pharmaceuticals.

Mechanism Overview: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper acetylide. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, a copper(I) salt, and a base.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Copper(I) iodide (CuI, 10 mol%)

    • Amine base (e.g., Triethylamine, 2.0 equiv)

    • Degassed solvent (e.g., DMF)

  • Procedure:

    • To a reaction flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the palladium catalyst, and copper(I) iodide.

    • Flush the flask with an inert gas.

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

    • Wash the organic layer with saturated aqueous NH₄Cl and brine, dry, and concentrate.

    • Purify by column chromatography.[3]

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents, which can then be trapped with various electrophiles. For Methyl 5-bromo-4-fluoro-2-methoxybenzoate, this transformation offers a route to introduce a wide range of functional groups at the C-5 position.

Mechanism Overview: The reaction typically involves the treatment of the aryl bromide with an organolithium or Grignard reagent. The more electropositive metal exchanges with the bromine atom, forming an aryllithium or arylmagnesium species. The rate of this exchange is generally faster for bromine than for chlorine or fluorine.

Experimental Protocol: General Procedure for Lithiation and Quenching

  • Materials:

    • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

    • n-Butyllithium (n-BuLi) or other organolithium reagent (1.1 equiv)

    • Anhydrous solvent (e.g., THF, diethyl ether)

    • Electrophile (e.g., DMF, CO₂, aldehydes, ketones)

  • Procedure:

    • Dissolve Methyl 5-bromo-4-fluoro-2-methoxybenzoate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add the organolithium reagent dropwise, maintaining the low temperature.

    • Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete metal-halogen exchange.

    • Add the electrophile and continue stirring at -78 °C before allowing the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the product by column chromatography.

Comparative Reactivity and Regioselectivity

The presence of multiple halogens on an aromatic ring raises the question of regioselectivity in cross-coupling reactions. In the case of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which facilitates the initial oxidative addition step. Therefore, selective functionalization at the C-5 position can be achieved with high fidelity.

Data Presentation

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Amide Coupling tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateBOPHünig's baseDMFRTN/A[2]
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100VariesGeneral
Sonogashira Terminal alkynePd(PPh₃)₄ / CuIEt₃NDMFRT - 80Varies[3]
Metal-Halogen Ex. n-BuLi--THF-78VariesGeneral

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each case.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Coupling Partner, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Work-up and Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS) G cluster_reactions Key Transformations cluster_products Product Scaffolds A Methyl 5-bromo-4-fluoro- 2-methoxybenzoate B Suzuki-Miyaura Coupling A->B  R-B(OH)₂  Pd Catalyst, Base C Buchwald-Hartwig Amination A->C  R₂NH  Pd Catalyst, Base D Sonogashira Coupling A->D  R-C≡CH  Pd/Cu Catalysts, Base E Metal-Halogen Exchange A->E  RLi or RMgX F Biaryl Derivatives B->F G Aryl Amines/Amides C->G H Alkynyl Arenes D->H I Organometallic Intermediates E->I

Sources

Electrophilic Aromatic Substitution on Methyl 5-bromo-4-fluoro-2-methoxybenzoate: A Predictive Analysis of Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound, Methyl 5-bromo-4-fluoro-2-methoxybenzoate. Such molecules are of significant interest to researchers in medicinal chemistry and materials science as versatile scaffolds for further functionalization. This document elucidates the directing effects of the four distinct substituents—methoxy, fluoro, bromo, and methyl ester—to predict the regiochemical outcome of EAS reactions. By synthesizing the principles of electronic effects and steric hindrance, we conclude that electrophilic attack will overwhelmingly favor the C3 position. This prediction is grounded in the dominant activating and directing influence of the C2-methoxy group, which overrides the effects of the other substituents. The guide further provides detailed, field-proven protocols for key EAS reactions—nitration, bromination, and Friedel-Crafts acylation—and outlines methods for product characterization, serving as a practical resource for scientists engaged in complex organic synthesis.

Introduction to the Substrate and Reaction Framework

The functionalization of aromatic rings is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors.[1] Electrophilic Aromatic Substitution (EAS) stands as a primary class of reactions for achieving this, wherein an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[2][3] The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] The formation of this intermediate is typically the rate-determining step.[1]

The substrate, Methyl 5-bromo-4-fluoro-2-methoxybenzoate, presents a complex and insightful case study for EAS. It features four substituents with competing and cooperating electronic and steric properties. A thorough understanding of how these groups collectively influence the electron density of the aromatic ring is paramount for predicting and controlling the regioselectivity of further substitutions. This guide will dissect these influences to provide a robust predictive model for researchers.

Comprehensive Analysis of Substituent Effects

The reactivity and orientation of an incoming electrophile are governed by the substituents already present on the benzene ring.[6][7] These groups can be broadly classified as activating or deactivating, and as ortho-, para- or meta-directors.[8] The effects of each substituent on Methyl 5-bromo-4-fluoro-2-methoxybenzoate are summarized in Table 1 and detailed below.

Substituent Position Inductive Effect Resonance Effect Overall Effect Directing Effect
Methoxy (-OCH₃)C2-I (Weak)+R (Strong)Strongly ActivatingOrtho, Para
Fluoro (-F)C4-I (Strong)+R (Weak)DeactivatingOrtho, Para
Bromo (-Br)C5-I (Strong)+R (Weak)DeactivatingOrtho, Para
Methyl Ester (-COOCH₃)C1-I (Moderate)-R (Moderate)Moderately DeactivatingMeta

Table 1: Summary of the electronic effects of substituents on the aromatic ring.

Methoxy Group (-OCH₃): The Dominant Activator

The methoxy group at the C2 position is a powerful activating group.[9] While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs of electrons participate in resonance with the aromatic π-system. This electron-donating resonance effect (+R) is significantly stronger, increasing the electron density of the ring and making it more nucleophilic.[10][11] This increased electron density is concentrated at the positions ortho and para to the methoxy group, thereby strongly directing incoming electrophiles to these sites.[9][11]

Halogens (-F and -Br): The Deactivating Directors

Halogens occupy a unique position in the landscape of substituent effects. They are deactivating yet ortho-, para-directing.[12][13][14][15] Their high electronegativity withdraws electron density from the ring inductively (-I), making the ring less reactive than benzene and thus "deactivating".[13] However, like the methoxy group, they possess lone pairs that can be donated to the ring via resonance (+R).[14] Although this resonance effect is weaker than their inductive effect, it serves to stabilize the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[13][14] This stabilization of the transition state for ortho/para attack is what accounts for their directing properties.

Methyl Ester (-COOCH₃): The Meta-Director

The methyl ester group at C1 is a moderately deactivating, meta-directing group.[9][16] The carbonyl carbon is electron-deficient (δ+) and withdraws electron density from the ring both inductively and through resonance (-I, -R). This withdrawal significantly reduces the ring's nucleophilicity.[16] When analyzing the resonance structures of the arenium ion intermediate, it becomes clear that ortho and para attack place the positive charge adjacent to the already electron-deficient carbonyl carbon, a highly unfavorable situation.[16] Meta attack avoids this destabilizing interaction, making it the preferred pathway.[8][17]

Predicting the Regioselectivity of Electrophilic Attack

With two available positions for substitution (C3 and C6), the final regiochemical outcome depends on the interplay of the directing effects and steric factors.

Consensus of Directing Effects

We can map the directing influence of each substituent onto the available positions:

  • -OCH₃ (at C2, o,p-director): Strongly directs to its ortho position, C3 . (The other ortho, C1, and para, C5, are occupied).

  • -COOCH₃ (at C1, m-director): Directs to its meta positions, C3 and C5. (C5 is occupied).

  • -F (at C4, o,p-director): Directs to its ortho positions, C3 and C5. (C5 is occupied).

  • -Br (at C5, o,p-director): Directs to its ortho positions, C4 and C6 . (C4 is occupied).

A clear consensus emerges: three of the four substituents (-OCH₃, -COOCH₃, and -F ) direct an incoming electrophile to the C3 position. Only the bromo group directs to C6.

Figure 1: A diagram illustrating the cumulative directing effects of the substituents on the aromatic ring.

The Hierarchy of Activation

In cases of conflicting directing effects, the most powerfully activating substituent dictates the position of substitution.[18][19] The methoxy group is the strongest activating group on the ring, and its influence will dominate. Since it strongly activates and directs to the C3 position, this further supports C3 as the primary site of electrophilic attack. The electronic deactivation of the C6 position, being ortho to the deactivating ester group, makes it a much less favorable site for attack by an electrophile.

Steric Considerations

Steric hindrance can also play a role in determining the final product ratio, often disfavoring substitution at sterically crowded positions.[4][20][21]

  • C3 Position: Flanked by the -OCH₃ group and the relatively small -F atom.

  • C6 Position: Flanked by the -COOCH₃ group and the -Br atom.

While the C3 position is adjacent to the methoxy group, the overwhelming electronic activation at this site is expected to be the dominant factor, overcoming any moderate steric hindrance. For most common electrophiles, the electronic demand will far outweigh the steric penalty.

Final Prediction

Based on the cumulative analysis, electrophilic aromatic substitution on Methyl 5-bromo-4-fluoro-2-methoxybenzoate will proceed with high regioselectivity to yield the C3-substituted product .

Recommended Experimental Protocols

The following protocols are provided as robust starting points for performing EAS reactions on this substrate. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

G start Reaction Setup (Substrate, Solvent, Cooling) electrophile Slow Addition of Electrophilic Reagent start->electrophile monitor Reaction Monitoring (TLC, LC-MS) electrophile->monitor workup Aqueous Workup (Quenching, Extraction) monitor->workup purify Purification (Crystallization/Chromatography) workup->purify characterize Product Characterization (NMR, MS, IR) purify->characterize

Figure 2: A generalized workflow for electrophilic aromatic substitution experiments.

Protocol for Nitration

The nitronium ion (NO₂⁺) is a potent electrophile generated from a mixture of concentrated nitric and sulfuric acids.[22][23]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Electrophile Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C. Add this mixture dropwise to the solution of the substrate over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the mixture onto crushed ice with vigorous stirring. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Protocol for Bromination

This protocol uses N-Bromosuccinimide (NBS), a convenient and safer source of electrophilic bromine, with a catalytic amount of acid.

  • Reaction Setup: Dissolve Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq). To catalyze the reaction, add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired product.

Protocol for Friedel-Crafts Acylation

Friedel-Crafts reactions introduce an acyl group onto the aromatic ring using an acyl halide and a Lewis acid catalyst.[24][25] Caution: These reactions are often highly exothermic and sensitive to moisture. The deactivating nature of the halogens and ester on the ring may necessitate slightly harsher conditions or longer reaction times.[3]

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a stirring bar and anhydrous aluminum chloride (AlCl₃, 1.3 eq). Add a dry, non-polar solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C.

  • Acylium Ion Formation: Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) to the AlCl₃ suspension. Stir for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.[26]

  • Substrate Addition: Dissolve Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq) in dry CH₂Cl₂ and add it dropwise to the reaction mixture, keeping the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction by TLC.

  • Workup: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice and concentrated HCl.[26] This will hydrolyze the aluminum complexes. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Characterization of the C3-Substituted Product

Confirmation of the predicted C3 substitution can be achieved through standard spectroscopic techniques:

  • ¹H NMR Spectroscopy: The most definitive method. The newly formed product will show two aromatic protons. Crucially, these protons will appear as two distinct doublets. The proton at C6 will likely show coupling only to the fluorine atom at C4 (a long-range ⁴J(H-F) coupling), while the proton of the newly introduced substituent will show its characteristic signals.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a new signal for the carbon bearing the electrophile and shifts in the signals of the adjacent carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, showing the addition of the electrophile's mass.

  • Infrared (IR) Spectroscopy: Will show characteristic bands for the new functional group (e.g., C=O stretch for acylation, N-O stretches for nitration).

Conclusion and Outlook

A systematic analysis of the electronic and steric effects of the substituents on Methyl 5-bromo-4-fluoro-2-methoxybenzoate leads to a confident prediction of high regioselectivity in electrophilic aromatic substitution reactions. The powerful activating and ortho-directing nature of the C2-methoxy group serves as the primary control element, directing incoming electrophiles to the C3 position. This predictive power is essential for the rational design of synthetic routes in drug discovery and materials science, minimizing the formation of undesired isomers and improving overall efficiency. The protocols provided herein offer a practical foundation for researchers to exploit this selectivity in the synthesis of novel, highly functionalized aromatic compounds.

References

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  • Brainly.in. (2018). Explain the nitration reaction of anisole. Retrieved from [Link]

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  • YouTube. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters.
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  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the effective use of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a key structural motif in medicinal chemistry, the substituted benzoate core offers a versatile platform for the synthesis of complex biaryl compounds and other pharmacologically relevant molecules.[1][2][3][4][5] This document delves into the mechanistic nuances of the Suzuki coupling, with a specific focus on the challenges and opportunities presented by this electron-rich aryl halide. We present validated starting protocols, strategies for optimization, and a troubleshooting guide to empower researchers in drug development and synthetic chemistry to achieve high-yield, reproducible results.

Introduction: The Strategic Value of a Multifunctional Building Block

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly functionalized aromatic building block gaining traction in pharmaceutical development. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, an electron-donating methoxy group, and a methyl ester for further derivatization—makes it an attractive starting material for generating diverse molecular libraries.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, particularly for constructing biaryl and vinyl-aryl structures.[6][7] Its operational simplicity, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its role as a cornerstone of modern organic synthesis.[6] This guide aims to bridge the general principles of the Suzuki reaction with the specific application of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, providing scientists with a robust framework for its successful implementation.

Mechanistic Considerations for an Electron-Rich Aryl Halide

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

Suzuki_Mechanism pd0 Pd(0)Ln pd_complex Ar-Pd(II)(X)Ln pd0->pd_complex ar_x Ar-X (Substrate) ar_x->pd_complex Oxidative Addition cycle_entry transmetalation_complex Ar-Pd(II)(R)Ln pd_complex->transmetalation_complex Transmetalation boronate R-B(OR)2 activated_boron [R-B(OR)2(OH)]⁻ boronate->activated_boron base Base (e.g., OH⁻) activated_boron->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-R (Product) transmetalation_complex->product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Methyl 5-bromo-4-fluoro-2-methoxybenzoate:

  • Oxidative Addition (Rate-Determining Step) : This initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond.[10] For Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the presence of the electron-donating methoxy group increases electron density on the aromatic ring. This electronic enrichment can slow the rate of oxidative addition, which is often the rate-limiting step of the entire cycle.[11] Consequently, standard catalyst systems like Pd(PPh₃)₄ may prove inefficient, necessitating the use of more active, specialized catalysts.[11]

  • Transmetalation : This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then transfers its organic moiety to the palladium center.[12] The choice of base is critical to ensure efficient transmetalation without promoting undesirable side reactions.

  • Reductive Elimination : The final step forms the new C-C bond and regenerates the active Pd(0) catalyst. This step is generally fast but can be influenced by the steric and electronic properties of the ligands on the palladium center.

Experimental Protocols & Parameter Optimization

This section provides a robust starting protocol and a detailed guide to optimizing key reaction parameters. The successful coupling of this substrate is highly dependent on the careful selection of the catalyst system and base.

General Protocol for Suzuki Coupling

This protocol is a validated starting point for coupling Methyl 5-bromo-4-fluoro-2-methoxybenzoate with a generic arylboronic acid.

Materials and Equipment:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)

  • Arylboronic acid or ester (1.2–1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition : In the glovebox or under a positive flow of inert gas, add the palladium precatalyst.

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.[11]

  • Solvent Addition : Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1–0.2 M with respect to the aryl halide.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.

Optimization of Critical Reaction Parameters

Systematic optimization is often required to achieve maximum yield and purity. The following table outlines the key parameters and provides evidence-based recommendations.

ParameterRecommendation & Rationale
Palladium Catalyst & Ligand Primary Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[11][13] These are essential to accelerate the slow oxidative addition step characteristic of electron-rich aryl halides. Rationale: These ligands stabilize the Pd(0) state and promote the C-Br bond cleavage.[11] Air-stable precatalysts (e.g., PEPPSI-IPr, Buchwald G3/G4 Palladacycles) are highly recommended for convenience and reproducibility.[14][15]
Base Selection Primary Choice: K₃PO₄ or Cs₂CO₃. Rationale: These bases are effective at promoting transmetalation. Crucially, they are less likely to cause hydrolysis (saponification) of the methyl ester group compared to strong hydroxide bases (e.g., NaOH, KOH), especially at elevated temperatures.[16] For particularly sensitive substrates, anhydrous conditions with KF can be explored.[12]
Organoboron Reagent Choice: While arylboronic acids are common, consider using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts.[10][17] Rationale: These reagents are often more robust and less prone to competitive protodeboronation (replacement of the boron group with hydrogen), which can be a significant side reaction.[18]
Solvent System Primary Choice: Ethereal solvents like 1,4-Dioxane or THF, or aromatic solvents like Toluene, often with a small amount of water (e.g., 4:1 to 10:1 organic:water).[9] Rationale: The organic solvent ensures solubility of the reactants, while water can aid in dissolving the inorganic base and facilitate the transmetalation step. Solvents must be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[18]
Temperature Range: 80–110 °C. Rationale: Higher temperatures are often necessary to drive the sluggish oxidative addition to completion. However, excessively high temperatures can increase the rate of side reactions, such as ester hydrolysis or catalyst decomposition.

Experimental Workflow and Troubleshooting

A systematic approach is key to diagnosing and resolving issues in Suzuki-Miyaura couplings.

General Experimental Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Workflow start 1. Reagent Preparation (Substrate, Boronic Acid, Base, Catalyst) setup 2. Reaction Setup (Inert Atmosphere Purge) start->setup reaction 3. Reaction Execution (Solvent Addition & Heating) setup->reaction monitor 4. Progress Monitoring (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solution(s)
No or Low Conversion of Starting Material 1. Catalyst Inactivity: Oxygen contamination or poor quality catalyst. 2. Inefficient Oxidative Addition: The chosen catalyst/ligand system is not active enough for the electron-rich substrate.[11]1. Ensure a rigorously inert atmosphere; use fresh, high-purity catalyst and degassed solvents.[18] 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) or an NHC-based system.[11][13] Increase catalyst loading (e.g., from 1% to 3-5%).[19]
Significant Protodeboronation (Boronic acid is consumed, but starting material remains)1. Boronic Acid Instability: Degradation of the boronic acid under basic conditions.[18] 2. Excess Water: Too much water in the reaction can accelerate this side reaction.[11]1. Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt.[17] 2. Reduce the amount of water or use anhydrous conditions if feasible with the chosen base (e.g., KF).
Dehalogenation Side Product Observed (Bromine on starting material replaced by Hydrogen)Competing Reduction Pathway: Can be promoted by certain ligands, bases, or impurities in the solvent.[14]Optimize the ligand and base combination. Sometimes lowering the reaction temperature can disfavor this pathway relative to the desired coupling.
Hydrolysis of Methyl Ester to Carboxylic Acid Base is too Strong: The methyl ester is sensitive to saponification under harsh basic conditions, especially with prolonged heating.Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH.[16] Attempt the reaction at a lower temperature or for a shorter duration.

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Success with this electron-rich aryl halide hinges on overcoming the kinetic barrier of the oxidative addition step. By employing advanced catalyst systems featuring bulky, electron-donating ligands and carefully selecting a base to match the lability of the ester functional group, researchers can reliably and efficiently synthesize a wide array of complex biaryl molecules. The protocols and optimization strategies outlined in this guide provide a solid foundation for achieving high-yield outcomes in the development of novel chemical entities for pharmaceutical and materials science applications.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. (2006). Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2010). Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2021). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2019). Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010). Retrieved from [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. (2015). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | Request PDF - ResearchGate. (2002). Retrieved from [Link]

  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (n.d.). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (2017). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. (2012). Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Sodium Benzoate - Promising Application in Medicine - Shubham Pharmachem. (n.d.). Retrieved from [Link]

  • Applications of Pharmaceutical-grade Sodium Benzoate: Pharmaceutical Preparations, Pharmaceutical Synthetic Intermediates, Pharmaceutical Excipients – healthychemical. (n.d.). Retrieved from [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. (2018). Retrieved from [Link]

  • (PDF) Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. (2020). Retrieved from [Link]

  • What is Sodium Benzoate used for? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Sodium Benzoate: Uses, Dangers, and Safety - Healthline. (2023). Retrieved from [Link]

Sources

Application Notes and Protocols: The Synthetic Utility of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a richly functionalized aromatic building block with significant potential in medicinal chemistry, agrochemistry, and materials science. Its strategic arrangement of substituents—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester—on a central benzene ring offers chemists a versatile platform for sequential and regioselective modifications. This guide provides a technical overview of the molecule's reactivity and detailed, field-proven protocols for its application in key synthetic transformations.

The core utility of this reagent lies in the orthogonal reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is the primary site for palladium-catalyzed cross-coupling reactions, while the carbon-fluorine (C-F) bond, activated by the ring's electronic landscape, is predisposed to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a programmed, step-wise elaboration of the molecular scaffold.

Table 1: Physicochemical Properties of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

PropertyValue
Molecular Formula C₉H₈BrFO₃
Molecular Weight 263.06 g/mol [1]
Appearance Typically an off-white to light beige solid
Key Functional Groups Aryl Bromide, Aryl Fluoride, Methyl Ester, Methoxy Ether

Analysis of Regioselective Reactivity

The synthetic strategy for utilizing Methyl 5-bromo-4-fluoro-2-methoxybenzoate hinges on understanding the distinct reactivity of its functional groups.

  • C5-Bromine Site : The C-Br bond is the most versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity in palladium-catalyzed processes follows the general halide trend (I > Br > Cl), making it significantly more susceptible to oxidative addition than the C-F bond.[2] This site is the preferred locus for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

  • C4-Fluorine Site : In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order of halogens is inverted (F > Cl > Br > I).[3] The high electronegativity of fluorine polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, making it an excellent leaving group in the presence of strong nucleophiles.[3][4]

  • C1-Ester and C2-Methoxy Groups : These ortho- and meta-directing groups modulate the electronic properties of the ring. The electron-withdrawing ester group enhances the ring's electrophilicity, facilitating SNAr at the C4 position. However, the ester's susceptibility to hydrolysis necessitates the careful selection of bases, particularly in cross-coupling reactions where strong alkoxides are often employed.

G cluster_0 cluster_1 Key Reactive Sites mol mol a C5-Br Bond (Primary site for Pd-catalyzed cross-coupling) b C4-F Bond (Primary site for SNAr) c C1-Ester Group (Modulates reactivity; base sensitivity)

Caption: Key reactive sites on the Methyl 5-bromo-4-fluoro-2-methoxybenzoate scaffold.

Core Application Protocols

The following protocols are designed as robust starting points for optimization. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Always consult the Safety Data Sheets (SDS) for all reagents prior to use.[5][6]

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[2] This protocol uses a carbonate base to prevent hydrolysis of the methyl ester.

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base. The reaction is highly tolerant of various functional groups.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 or 5:1 mixture), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the desired arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalyst LoadingBase (eq)Temp (°C)Expected Outcome
Phenylboronic acid3 mol%K₂CO₃ (2.0)90High yield of the 5-phenyl product
4-Methoxyphenylboronic acid3 mol%K₂CO₃ (2.0)90High yield, electron-donating groups well-tolerated
4-Chlorophenylboronic acid4 mol%K₃PO₄ (3.0)100Good to high yield, demonstrates halide tolerance
Thiophene-3-boronic acid5 mol%Cs₂CO₃ (2.5)100Good yield for heteroaromatic partners

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, a critical functional group in drug development. The choice of a non-nucleophilic, inorganic base is crucial to preserve the ester functionality.

Reaction Principle: A palladium catalyst, in concert with a specialized phosphine ligand, couples the aryl bromide with a primary or secondary amine. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Sealable reaction tube

Step-by-Step Methodology:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry, sealable reaction tube.

  • Reagent Addition: Add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, followed by the anhydrous solvent and the amine coupling partner.

  • Sealing and Reaction: Securely seal the tube. Remove from the glovebox and place in a preheated oil bath or heating block at 90-110 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

This protocol leverages the enhanced reactivity of the C-F bond for SNAr, allowing for the introduction of oxygen or nitrogen nucleophiles. This transformation should ideally be performed after a cross-coupling reaction at the C5-Br site, if desired.

Reaction Principle: A strong nucleophile attacks the electron-deficient C4 carbon, displacing the fluoride ion through a Meisenheimer intermediate. The reaction is typically conducted in a polar aprotic solvent which solvates the cation of the nucleophile, enhancing its reactivity.[4]

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)

  • Nucleophile (e.g., Sodium Methoxide, Morpholine) (1.5 - 2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vial with a screw cap

Step-by-Step Methodology:

  • Setup: To a reaction vial containing a stir bar, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate and the anhydrous polar aprotic solvent.

  • Nucleophile Addition: Add the nucleophile (e.g., morpholine) to the solution. If using an alkoxide, it may be added as a solution or a solid.

  • Reaction: Heat the mixture to 80-120 °C. The reaction is often slower than cross-coupling and may require 12-48 hours.

  • Monitoring: Track the formation of the product by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of water and ethyl acetate.

  • Extraction: Extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, wash thoroughly with brine to remove residual DMSO/DMF, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the target compound by silica gel chromatography.

General Experimental Workflow

The successful execution of the described protocols relies on a systematic and rigorous workflow, particularly concerning the handling of air- and moisture-sensitive reagents used in cross-coupling chemistry.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification a Dry Glassware (Oven or Flame-Dried) b Add Solids (Substrate, Catalyst, Base) a->b c Inert Atmosphere (Evacuate & Backfill with N₂/Ar) b->c d Add Degassed Solvents & Liquid Reagents c->d e Heat to Temperature (Vigorous Stirring) d->e f Monitor Progress (TLC, LC-MS) e->f g Quench Reaction (e.g., Add Water) f->g h Liquid-Liquid Extraction g->h i Dry & Concentrate h->i j Column Chromatography i->j k k j->k Characterize Product (NMR, MS, etc.)

Caption: General experimental workflow for synthetic transformations.

Safety and Handling

  • General: Methyl 5-bromo-4-fluoro-2-methoxybenzoate and its derivatives should be handled in a fume hood. Based on analogous compounds, they may cause skin, eye, and respiratory irritation.

  • Reagents: Palladium catalysts, phosphine ligands, and strong bases are hazardous. Pd reagents are toxic and should be handled with care. Phosphine ligands are often air-sensitive and pyrophoric. Strong bases like sodium tert-butoxide are corrosive and react violently with water.

  • Procedures: Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Reactions under an inert atmosphere should be properly set up to avoid pressure build-up.

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a high-value synthetic intermediate whose true potential is unlocked through the strategic and regioselective manipulation of its halogen substituents. By employing palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond, chemists can access a diverse array of complex molecular architectures. The protocols detailed herein provide a reliable foundation for researchers in drug discovery and materials science to leverage this versatile building block in their synthetic campaigns.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

  • Paleta, O., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions with Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in Synthesis

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly functionalized aromatic building block poised for the synthesis of complex molecular architectures. Its utility in drug discovery and materials science is underscored by the strategic placement of its substituents. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, while the methoxy and methyl ester groups offer sites for further synthetic elaboration and can influence the electronic properties of the aromatic ring. This guide provides detailed protocols and expert insights into the application of this substrate in key cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided herein are robust starting points, derived from established methodologies for similarly substituted aryl bromides, and are intended to be optimized for specific coupling partners and desired outcomes.

Safety and Handling

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

  • Store in a tightly sealed container in a cool, dry place.

Part 1: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3] For a substrate like Methyl 5-bromo-4-fluoro-2-methoxybenzoate, which is electron-rich due to the methoxy group, careful selection of the catalyst system is crucial to facilitate the rate-limiting oxidative addition step.[4]

Scientific Rationale: Catalyst and Base Selection

The electron-donating methoxy group can slow down the oxidative addition of the palladium(0) catalyst to the C-Br bond.[4] To overcome this, bulky and electron-rich phosphine ligands are employed. Ligands such as SPhos and XPhos are excellent choices as they promote the formation of the active monoligated palladium species, which is highly reactive in the oxidative addition step.[5]

The choice of base is also critical. It activates the boronic acid for transmetalation.[6] For substrates containing an ester functionality, strong bases like sodium tert-butoxide can cause hydrolysis. Therefore, milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[7] The use of a biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is common and helps to dissolve both the organic and inorganic reagents.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate with an arylboronic acid.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0) after in situ reduction.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands to facilitate oxidative addition.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Milder bases to prevent ester hydrolysis.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all reactants.
Temperature 80 - 110 °CSufficient energy for oxidative addition without promoting side reactions.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArBr Ar-Br ArBOH Ar'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Part 2: The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10] The electronic properties and steric hindrance of Methyl 5-bromo-4-fluoro-2-methoxybenzoate necessitate the use of sophisticated catalyst systems.

Scientific Rationale: Overcoming Substrate Challenges

The ortho-methoxy group introduces steric hindrance around the reaction center, which can impede the approach of both the palladium catalyst and the amine coupling partner. To overcome this, bulky, electron-rich dialkylbiarylphosphine ligands such as BrettPhos or RuPhos are highly effective.[11][12] These ligands create a sterically demanding environment around the palladium center, which promotes the reductive elimination step and prevents catalyst decomposition.[10]

The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] However, with the ester group present in the substrate, NaOtBu could potentially lead to transesterification or hydrolysis, so a careful choice or the use of a milder base like Cs₂CO₃ with a more active catalyst system might be necessary.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a starting point for the Buchwald-Hartwig amination of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to a dry Schlenk tube.

  • Add Methyl 5-bromo-4-fluoro-2-methoxybenzoate and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Reliable sources of catalytically active Pd(0).
Ligand BrettPhos, RuPhos, XPhosBulky, electron-rich ligands for sterically hindered substrates.[11]
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are generally required.[12]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90 - 120 °CTo overcome the activation energy for oxidative addition.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)L-Br Pd0->ArPdX OxAdd Oxidative Addition ArPdAmido Ar-Pd(II)L-NR₂ ArPdX->ArPdAmido AmineCoord Amine Coordination & Deprotonation ArPdAmido->Pd0 Product Ar-NR₂ ArPdAmido->Product RedElim Reductive Elimination ArBr Ar-Br Amine HNR₂ + Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination.[13]

Part 3: The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction can be used to introduce an alkynyl group onto the Methyl 5-bromo-4-fluoro-2-methoxybenzoate scaffold, which can then be used in subsequent transformations such as click chemistry or further cyclization reactions.[15][16]

Scientific Rationale: The Dual Catalyst System

The standard Sonogashira reaction employs a dual catalyst system: a palladium catalyst and a copper(I) co-catalyst.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent.[17]

A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed to circumvent this issue.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • THF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Typical Sonogashira Reaction Conditions
ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, effective palladium sources.
Copper Co-catalyst CuIActivates the alkyne for transmetalation.[14]
Base Et₃N, DIPAActs as both a base and a solvent.[17]
Solvent THF, DMF, or the amine base itselfAnhydrous and degassed to prevent side reactions.
Temperature Room Temperature to 60 °CGenerally mild conditions are sufficient.
Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX OxAdd Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂-C≡CR' ArPdX->ArPdAlkyne Transmetal Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡CR' ArPdAlkyne->Product RedElim Reductive Elimination ArBr Ar-Br Alkyne R'-C≡CH + Base CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide CuAcetylide->Transmetal CuI CuI CuI->CuAcetylide

Sources

The Strategic Application of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Targeted Therapies

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors often hinges on the availability of versatile chemical scaffolds. Methyl 5-bromo-4-fluoro-2-methoxybenzoate is one such pivotal building block, offering a unique combination of reactive sites and modulatory functional groups that are highly prized by medicinal chemists. Its substituted phenyl ring serves as a core structure for the elaboration of complex molecules targeting a range of disease-implicated proteins, most notably kinases and poly(ADP-ribose) polymerase (PARP).[1][2][3]

The intrinsic chemical architecture of Methyl 5-bromo-4-fluoro-2-methoxybenzoate—featuring a bromine atom, a fluorine atom, a methoxy group, and a methyl ester—provides a rich platform for synthetic diversification. The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of aryl and heteroaryl moieties.[4][5] The fluorine atom can influence the compound's physicochemical properties, such as pKa and lipophilicity, and can also serve as a site for nucleophilic aromatic substitution under certain conditions. The methoxy and methyl ester groups offer further points for modification, including demethylation and hydrolysis followed by amide bond formation, respectively. This multiplicity of functional handles allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of lead optimization in drug development.[6][7]

This guide provides an in-depth exploration of the application of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in medicinal chemistry, with a focus on its role in the synthesis of PARP and kinase inhibitors. We will delve into the causality behind its selection in these contexts and provide detailed, field-proven protocols for its key transformations.

Core Applications in Drug Discovery

A Versatile Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[2] The synthesis of many PARP inhibitors, including the clinically approved drug Niraparib, relies on intermediates with a substituted benzoyl core.[8][9][10] While various synthetic routes to Niraparib and its intermediates have been described, the strategic use of building blocks like Methyl 5-bromo-4-fluoro-2-methoxybenzoate offers a streamlined approach to constructing the required pharmacophore.

The rationale for employing this specific building block lies in its ability to undergo a sequence of high-yielding and well-established chemical transformations to generate the core of the final drug molecule. The bromine atom allows for the crucial C-C bond formation to introduce the piperidine-containing side chain, while the methyl ester can be readily converted to the primary amide, a key feature of many PARP inhibitors that interacts with the nicotinamide binding site of the enzyme.[2]

Workflow for the Synthesis of a PARP Inhibitor Intermediate

PARP Inhibitor Synthesis Workflow start Methyl 5-bromo-4-fluoro-2-methoxybenzoate step1 Suzuki-Miyaura Coupling start->step1 intermediate1 Biaryl Ester Intermediate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Amide Bond Formation intermediate2->step3 product PARP Inhibitor Core Scaffold step3->product

Caption: Synthetic workflow for a PARP inhibitor core.

A Building Block for Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The design of these inhibitors often involves the construction of heterocyclic scaffolds that can effectively occupy the ATP-binding site of the target kinase.[1][11]

Methyl 5-bromo-4-fluoro-2-methoxybenzoate serves as a valuable starting material for the synthesis of various kinase inhibitor scaffolds. The bromine atom provides a convenient point for the introduction of diverse aryl and heteroaryl groups via Suzuki or other cross-coupling reactions, which is a common strategy to enhance the potency and selectivity of kinase inhibitors.[11] The other functional groups on the ring allow for further modifications to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate with an arylboronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 5-bromo-4-fluoro-2-methoxybenzoate1393441-55-9263.061.01.0
Arylboronic AcidVariesVaries1.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
SPhos657408-07-6410.510.040.04
Potassium Phosphate (K₃PO₄)7758-11-4212.273.03.0
Toluene108-88-392.14--
Water (degassed)7732-18-518.02--

Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq), the arylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide bond formation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
Methyl 5-aryl-4-fluoro-2-methoxybenzoateVariesVaries1.0
Lithium Hydroxide (LiOH)1310-65-223.953.0
Tetrahydrofuran (THF)109-99-972.11-
Water7732-18-518.02-
Hydrochloric Acid (HCl), 1M7647-01-036.46As needed

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Amide Bond Formation

This protocol describes a standard procedure for the formation of a primary amide from the carboxylic acid intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Aryl-4-fluoro-2-methoxybenzoic acidVariesVaries1.01.0
HATU148893-10-1380.231.11.1
Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
Ammonium Chloride (NH₄Cl)12125-02-953.491.51.5
N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.[12][13]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly valuable and strategically designed building block for medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and biologically active molecules. The protocols provided herein offer a robust framework for the utilization of this compound in the synthesis of PARP and kinase inhibitors, two of the most important classes of targeted therapies in modern oncology. The continued exploration of the reactivity of this and related scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly functionalized aromatic building block with significant potential in the synthesis of complex heterocyclic compounds. Its distinct reactive sites—a fluorine atom primed for nucleophilic aromatic substitution (SNAr), a bromine atom amenable to palladium-catalyzed cross-coupling, and an ester group for further derivatization—offer a versatile platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging this starting material in the development of novel heterocycles, particularly those of interest to the pharmaceutical and agrochemical industries.

Introduction: The Strategic Value of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

The strategic placement of three distinct functional groups on the benzene ring makes Methyl 5-bromo-4-fluoro-2-methoxybenzoate a powerful tool for synthetic chemists. The fluorine and bromine atoms offer orthogonal reactivity, allowing for selective, stepwise functionalization.

  • C4-Fluoro Position: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the para-oriented electron-withdrawing methyl ester group. This site serves as an excellent handle for introducing nitrogen, oxygen, or sulfur nucleophiles, which are often key components of heterocyclic rings. In SNAr reactions, fluoride is an excellent leaving group, a fact attributed to the high electronegativity of fluorine which polarizes the carbon, making it highly electrophilic and susceptible to nucleophilic attack. This attack is typically the rate-determining step.[1]

  • C5-Bromo Position: The bromine atom is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions.[2] This allows for the formation of carbon-carbon bonds (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-heteroatom bonds (e.g., Buchwald-Hartwig amination), providing a robust method for elaborating the aromatic core.[2][3]

  • Orthogonality: The differential reactivity of the C-F and C-Br bonds under distinct reaction conditions (SNAr for C-F vs. Pd-catalysis for C-Br) allows for a predictable and controlled synthetic sequence. This is crucial for building molecular complexity in a deliberate manner.

This guide will focus on two primary synthetic avenues: direct heterocycle synthesis via SNAr and subsequent cyclization, and core elaboration via Suzuki coupling followed by intramolecular ring formation.

Logical Workflow for Heterocycle Synthesis

The versatility of the starting material allows for multiple synthetic pathways to generate diverse heterocyclic cores. The choice of strategy depends on the desired final structure.

G start Methyl 5-bromo-4-fluoro- 2-methoxybenzoate snar Nucleophilic Aromatic Substitution (SNAr) at C4-F start->snar Nucleophile (R-XH) Base (K2CO3) DMSO suzuki Pd-Catalyzed Suzuki Coupling at C5-Br start->suzuki Ar-B(OH)2 Pd Catalyst, Base Toluene/H2O intermediate_snar 4-Substituted Intermediate (e.g., with N, O, S nucleophiles) snar->intermediate_snar intermediate_suzuki 5-Aryl Intermediate suzuki->intermediate_suzuki heterocycle1 Benzofurans, Benzoxazines, etc. intermediate_snar->heterocycle1 Intramolecular Cyclization heterocycle2 Dibenzofurans, Carbazoles, etc. intermediate_suzuki->heterocycle2 Intramolecular Cyclization

Caption: Synthetic pathways from Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Protocol I: Synthesis of Benzofurans via Tandem SNAr and Intramolecular Cyclization

One of the most powerful applications of this substrate is in the one-pot or sequential synthesis of substituted benzofurans. This protocol first involves the displacement of the C4-fluorine with a suitable oxygen nucleophile, followed by an intramolecular cyclization. This strategy is analogous to well-established methods for benzofuran synthesis.[4]

Mechanistic Rationale

The reaction proceeds in two key stages:

  • SNAr Addition-Elimination: A nucleophile attacks the electron-deficient carbon bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the elimination of the fluoride ion.

  • Intramolecular Cyclization: The newly introduced nucleophile contains functionality that can subsequently react with an adjacent group on the aromatic ring to form the fused heterocyclic system.

Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol: Synthesis of Methyl 5-bromo-2-methoxy-4-(2-oxopropoxy)benzoate

This protocol details the SNAr reaction with chloroacetone, a precursor for a subsequent cyclization to a benzofuran.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (e.g., 2.63 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).

  • Add anhydrous DMF (50 mL) via syringe. Stir the suspension for 10 minutes at room temperature.

  • Add chloroacetone (0.95 mL, 12 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Scientist's Note: The use of an anhydrous polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SNAr reaction without interfering with the nucleophile. K₂CO₃ is a sufficiently strong base to deprotonate the enol form of chloroacetone in situ, generating the required nucleophile, while being mild enough to avoid hydrolysis of the methyl ester.

This protocol can be adapted for intramolecular cyclization to the corresponding benzofuran, often by treatment with a strong acid or base.[6]

Protocol II: Synthesis of Biaryl Precursors via Suzuki-Miyaura Cross-Coupling

The C5-bromo position is an excellent handle for creating C-C bonds using the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust and widely used methods for constructing biaryl systems, which are common motifs in pharmaceuticals and functional materials.[7][8]

The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium(0) species and involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

  • Toluene

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine Methyl 5-bromo-4-fluoro-2-methoxybenzoate (e.g., 2.63 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and Pd(PPh₃)₄ (0.35 g, 0.3 mmol).

  • Add toluene (50 mL) and ethanol (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the 2M aqueous Na₂CO₃ solution (15 mL, 30 mmol) via syringe.

  • Heat the biphasic mixture to 90 °C with vigorous stirring for 8-12 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Separate the organic layer. Wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by recrystallization or flash column chromatography to afford the biaryl product.

Scientist's Note: Degassing is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The choice of base is important; carbonate is effective for activating the boronic acid for transmetalation.[9] Using a biphasic solvent system like toluene/water is common and effective for this reaction.

Data Summary

The following table summarizes representative reaction conditions for the protocols described. Yields are illustrative and may vary based on specific substrate and reaction scale.

ProtocolReaction TypeKey ReagentsSolvent(s)Temp (°C)Typical Yield
I SNArChloroacetone, K₂CO₃DMF8075-90%
II Suzuki-Miyaura4-MeO-PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃Toluene/H₂O/EtOH9080-95%

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a preeminent starting material for the efficient synthesis of a wide range of heterocyclic compounds. The orthogonal reactivity of its halogen substituents allows for selective and sequential functionalization through well-established and reliable synthetic methodologies like Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. The protocols provided herein serve as a robust foundation for researchers in drug discovery and materials science to build complex molecular libraries and explore novel chemical space.

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  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry. Accessed January 7, 2026. [Link]

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Application Notes & Protocols: The Strategic Use of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the strategic application of Methyl 5-bromo-4-fluoro-2-methoxybenzoate , a highly versatile and functionalized aromatic building block, in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its molecular design, detail key synthetic transformations, and provide robust, field-proven protocols for its use in constructing complex inhibitor scaffolds.

Introduction: The Rationale for a Privileged Starting Material

The success of a kinase inhibitor discovery program often hinges on the strategic selection of starting materials that allow for rapid, efficient, and diverse chemical exploration. Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a prime example of such a scaffold, offering medicinal chemists multiple, orthogonally reactive sites to build molecular complexity. Each substituent has a deliberate and critical role:

  • The Bromine Atom : Positioned at C5, the bromine atom is the primary handle for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of aryl and heteroaryl moieties, which are often crucial for establishing interactions within the ATP-binding pocket or accessing allosteric sites. The Suzuki-Miyaura and Buchwald-Hartwig reactions are paramount in this context.[1][2]

  • The Fluorine Atom : Located at C4, the fluorine atom significantly influences the molecule's electronic properties. Its electron-withdrawing nature can enhance the potency and selectivity of the final inhibitor. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and modulate pharmacokinetic properties like membrane permeability and bioavailability.

  • The Methoxy Group : The C2-methoxy group serves as a key modulator of the scaffold's electronics and sterics. It can act as a hydrogen bond acceptor or be used to orient other parts of the molecule within the kinase active site. Its position can also be critical for achieving selectivity against other kinases.

  • The Methyl Ester : The C1-ester provides a reliable functional group for late-stage diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a precursor for the formation of amide bonds—a critical interaction motif for many kinase inhibitors that anchor to the hinge region of the enzyme.[1]

This combination of functionalities makes Methyl 5-bromo-4-fluoro-2-methoxybenzoate an ideal starting point for building libraries of inhibitors targeting various kinase families, from tyrosine kinases like Bruton's tyrosine kinase (BTK) to serine/threonine kinases.[3]

Core Synthetic Strategies & Workflows

The synthetic utility of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is primarily realized through a sequence of robust and well-characterized chemical transformations. The general workflow involves an initial core-building step via cross-coupling, followed by functional group manipulation to install key pharmacophoric features.

G A Methyl 5-bromo-4-fluoro- 2-methoxybenzoate B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Ar-B(OH)₂  Pd Catalyst, Base C Biaryl Intermediate B->C D Saponification (Ester Hydrolysis) C->D  LiOH or NaOH E Carboxylic Acid Intermediate D->E F Amide Coupling (e.g., HATU, EDC) E->F  R-NH₂ G Final Kinase Inhibitor Scaffold F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

This modular approach allows for the generation of diverse compound libraries by simply varying the boronic acid and amine coupling partners used in the sequence.

Detailed Application Protocol: Synthesis of a Representative Biaryl Amide Kinase Inhibitor

This section provides a representative, three-step protocol for the synthesis of a potential kinase inhibitor scaffold.

NOTE: All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reactions requiring anhydrous conditions should be assembled under an inert atmosphere (Nitrogen or Argon).

Step 1: Suzuki-Miyaura Cross-Coupling

This step utilizes the bromine atom for a palladium-catalyzed cross-coupling reaction to introduce a heteroaryl moiety, a common feature in many kinase inhibitors.[2][4]

Reaction: Methyl 5-bromo-4-fluoro-2-methoxybenzoate + Pyridin-3-ylboronic acid → Methyl 4-fluoro-2-methoxy-5-(pyridin-3-yl)benzoate

Reagent/ParameterRecommended Condition/AmountRationale
Starting Material Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)The core building block.
Coupling Partner Pyridin-3-ylboronic acid (1.2 - 1.5 eq)Introduces the heteroaryl group. Excess ensures complete consumption of the starting material.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (0.02 - 0.05 eq)Catalyzes the C-C bond formation. Choice depends on substrate reactivity and screening.
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)Essential for the transmetalation step of the catalytic cycle.
Solvent System 1,4-Dioxane / Water (4:1 ratio)A common solvent mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 90 - 110 °CProvides the necessary thermal energy to drive the catalytic cycle efficiently.
Reaction Time 4 - 16 hoursMonitored by TLC or LC-MS until starting material is consumed.

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.

Step 2: Saponification (Ester Hydrolysis)

This step converts the methyl ester into a carboxylic acid, preparing the molecule for the subsequent amide coupling.

Reaction: Methyl 4-fluoro-2-methoxy-5-(pyridin-3-yl)benzoate → 4-Fluoro-2-methoxy-5-(pyridin-3-yl)benzoic acid

Reagent/ParameterRecommended Condition/AmountRationale
Starting Material Biaryl Intermediate from Step 1 (1.0 eq)The product from the Suzuki coupling.
Base Lithium Hydroxide (LiOH) (2.0 - 5.0 eq)A strong base for efficient ester hydrolysis.
Solvent System Tetrahydrofuran (THF) / Water (3:1 ratio)Co-solvent system to ensure solubility of the starting material.
Temperature Room Temperature to 50 °CMild conditions to prevent potential side reactions.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS.

Procedure:

  • Dissolve the biaryl intermediate in the THF/water solvent mixture.

  • Add the base (LiOH) and stir the mixture at the desired temperature.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid product, which is often used in the next step without further purification.

Step 3: Amide Coupling

This final step constructs the critical amide bond, often responsible for anchoring the inhibitor to the kinase hinge region.

Reaction: 4-Fluoro-2-methoxy-5-(pyridin-3-yl)benzoic acid + 4-Aminophenol → N-(4-hydroxyphenyl)-4-fluoro-2-methoxy-5-(pyridin-3-yl)benzamide

Reagent/ParameterRecommended Condition/AmountRationale
Starting Material Carboxylic Acid from Step 2 (1.0 eq)The activated acid for coupling.
Coupling Partner 4-Aminophenol (1.1 eq)The amine nucleophile.
Coupling Agent HATU or EDC/HOBt (1.2 eq)Activates the carboxylic acid to facilitate amide bond formation.
Base DIPEA or Et₃N (2.0 - 3.0 eq)An organic base to neutralize the acid formed during the reaction.
Solvent Anhydrous DMF or CH₂Cl₂A polar aprotic solvent suitable for coupling reactions.
Temperature 0 °C to Room TemperatureStandard conditions for amide coupling.
Reaction Time 4 - 18 hoursMonitored by TLC or LC-MS.

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agent and stir for 10-15 minutes to pre-activate the acid.

  • Add the amine coupling partner, followed by the dropwise addition of the organic base.

  • Allow the reaction to stir at room temperature until completion.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to yield the final compound.

Biological Context: Targeting a Representative Kinase Pathway

The scaffolds synthesized from Methyl 5-bromo-4-fluoro-2-methoxybenzoate can be designed to target numerous kinase signaling pathways implicated in disease. For example, Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for certain B-cell malignancies.[3]

G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Src-family kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 (Second Messengers) PLCg2->DAG_IP3 Proliferation Gene Transcription Cell Proliferation Survival DAG_IP3->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

The final compound, N-(4-hydroxyphenyl)-4-fluoro-2-methoxy-5-(pyridin-3-yl)benzamide, possesses features—a hetero-biaryl core and a hydrogen-bonding amide group—that are characteristic of many potent kinase inhibitors.

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its strategically positioned functional groups provide a robust platform for applying modern synthetic methodologies, such as Suzuki-Miyaura and amide couplings, to efficiently generate diverse libraries of drug-like molecules. The protocols and strategies outlined in this document offer a solid foundation for researchers in drug discovery to design and execute synthetic campaigns targeting a wide range of kinases implicated in human disease.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • BenchChem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
  • BenchChem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
  • BenchChem. Application Notes: The Role of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in the Synthesis of Kinase Inhibitors.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • Watterson, S. H., et al. (2016). Discovery of ... A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. Available from: [Link]

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Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][4] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more traditional methods for C–N bond formation.[1][3]

This document provides a detailed guide to the reaction conditions for the Buchwald-Hartwig amination of a specific and challenging substrate: Methyl 5-bromo-4-fluoro-2-methoxybenzoate. This substrate presents unique electronic and steric features that necessitate careful consideration of catalyst system, base, and solvent to achieve optimal results.

Substrate Analysis: Methyl 5-bromo-4-fluoro-2-methoxybenzoate

The substrate, Methyl 5-bromo-4-fluoro-2-methoxybenzoate, possesses several key features that influence its reactivity in the Buchwald-Hartwig amination:

  • Aryl Bromide: The presence of a bromine atom provides a reactive site for oxidative addition to the palladium(0) catalyst, which is a crucial initial step in the catalytic cycle.[5][6][7]

  • Electron-Withdrawing and -Donating Groups: The ester (-CO₂Me) and fluoro (-F) groups are electron-withdrawing, which can influence the electron density of the aromatic ring. Conversely, the methoxy (-OMe) group is electron-donating. The interplay of these substituents affects the rate of oxidative addition.

  • Steric Hindrance: The methoxy group at the ortho position to the bromine atom introduces steric bulk, which can hinder the approach of the palladium catalyst and the amine coupling partner. This necessitates the use of sterically demanding phosphine ligands to promote efficient coupling.[1][8]

  • Chemoselectivity: The presence of a C-F bond in addition to the C-Br bond raises the question of chemoselectivity. Palladium-catalyzed C-F bond activation is generally more difficult than C-Br bond activation, making selective amination at the C-Br position highly probable under standard Buchwald-Hartwig conditions.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding these fundamental steps is crucial for rational optimization of reaction conditions.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][9]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][4]

  • Reductive Elimination: The desired C–N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.[1][4][9]

Recommended Reaction Components and Conditions

Based on the analysis of the substrate and established principles of the Buchwald-Hartwig amination, the following components and conditions are recommended as a starting point for the successful amination of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Palladium Precursor

A variety of palladium precursors can be used, with the choice often depending on air and moisture stability, and ease of handling.[7][10]

PrecursorCommon Loading (mol%)Notes
Pd₂(dba)₃0.5 - 2A common and effective Pd(0) source, though can be air-sensitive.
Pd(OAc)₂1 - 5A stable Pd(II) source that is reduced in situ to the active Pd(0) species.[7]
[Pd(allyl)Cl]₂0.5 - 2An air-stable Pd(II) precursor.
Pre-formed Catalysts1 - 5Palladacycle pre-catalysts (e.g., G3 or G4 XPhos or BrettPhos palladacycles) offer convenience and high reactivity.[9]
Ligand Selection

The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination, especially with a sterically hindered substrate.[1][7] Bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective as they promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[1]

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective and versatile ligand for a wide range of aryl halides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides excellent results for electron-rich and sterically hindered substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylSpecifically designed for coupling primary amines and has shown broad utility.[2][9]
Josiphos-type ligands Ferrocene-based ligandsBidentate ligands that can be effective in certain cases.[1]

For the given substrate, starting with XPhos or RuPhos is highly recommended due to the steric hindrance around the C-Br bond.

Base Selection

The base plays a crucial role in the deprotonation step of the catalytic cycle.[11] The choice of base must be carefully considered to ensure efficient reaction without causing unwanted side reactions, such as ester hydrolysis.

BaseStrengthpKaHNotes
NaOtBu Strong~19A very common and effective base, but can promote ester saponification.[12][13]
K₃PO₄ ModerateA weaker base that is often a good choice for substrates with base-sensitive functional groups.[9][13]
Cs₂CO₃ ModerateAnother milder base suitable for sensitive substrates.[9][13][14]
LHMDS StrongCan be used to achieve tolerance for certain protic functional groups.[2][12]

Given the presence of the methyl ester, a strong base like NaOtBu should be used with caution. It is advisable to start with a weaker base like K₃PO₄ or Cs₂CO₃ to minimize the risk of ester hydrolysis. If the reaction is sluggish, a stronger base can be screened, potentially at lower temperatures to mitigate side reactions.

Solvent Selection

The solvent must be able to dissolve the reactants and the catalyst system to a sufficient extent.[15][16] Anhydrous and deoxygenated solvents are essential for optimal catalyst performance.

SolventClassBoiling Point (°C)Notes
Toluene Aromatic111A very common and effective solvent for Buchwald-Hartwig aminations.[2][17]
1,4-Dioxane Ether101Another frequently used solvent, although it is considered a high-impact solvent to be avoided if possible.[2][10][17]
tert-Butanol Alcohol83Can be effective, particularly in combination with certain ligands and bases.[9]
Tetrahydrofuran (THF) Ether66Can be used, but may sometimes lead to lower yields.[18]

Toluene is an excellent starting point for this reaction due to its high boiling point and good solubilizing properties.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 5-bromo-4-fluoro-2-methoxybenzoate. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Experimental_Workflow cluster_prep 1. Preparation cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up and Purification Prep Oven-dry glassware. Assemble under inert gas. Add_Solids Add Pd precursor, ligand, base, and aryl bromide. Prep->Add_Solids Purge Evacuate and backfill with inert gas (3x). Add_Solids->Purge Add_Liquids Add degassed solvent and amine via syringe. Purge->Add_Liquids Heat Heat to desired temperature (e.g., 80-110 °C). Add_Liquids->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench with water or saturated NH₄Cl. Cool->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:
  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 1.5 - 2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, base, and Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

  • Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene via syringe, followed by the amine.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Consider using a pre-formed catalyst.[18]
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.[18]
Inappropriate ligand or baseScreen a panel of bulky phosphine ligands (e.g., RuPhos, BrettPhos) and different bases (e.g., Cs₂CO₃, NaOtBu if ester is stable).
Ester Hydrolysis Base is too strongSwitch to a weaker base such as K₃PO₄ or Cs₂CO₃.[11][13] Lowering the reaction temperature may also help.
Hydrodehalogenation Side reactionThis occurs when the aryl bromide is reduced to an arene.[1] Optimizing the ligand-to-palladium ratio or switching to a different ligand can sometimes suppress this side reaction.[18]

Conclusion

The Buchwald-Hartwig amination of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a feasible transformation that requires careful selection of reaction parameters to overcome the challenges posed by steric hindrance and the presence of a base-sensitive ester group. By employing a bulky, electron-rich phosphine ligand such as XPhos or RuPhos, in combination with a moderately weak base like potassium phosphate, and an appropriate solvent like toluene, high yields of the desired N-aryl product can be achieved. The provided protocol and troubleshooting guide offer a solid foundation for researchers to successfully implement and optimize this important C–N bond-forming reaction.

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Marion, N., et al. (2006). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett. [Link]

  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Zapf, A., & Beller, M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Organic Reaction Development. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Marion, N., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Wolfe, J. P., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Ruiz-Castillo, P. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Pathak, R. K., et al. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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large-scale synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate and its Derivatives

Abstract

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a key substituted aromatic compound, frequently employed as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility as a precursor for active pharmaceutical ingredients, such as the BTK inhibitor Pirtobrutinib, necessitates a robust, scalable, and efficient synthetic methodology.[1] This document provides a comprehensive guide for researchers and process chemists, detailing a preferred synthetic route, step-by-step protocols for large-scale production, and critical considerations for process optimization and safety. We will explore the underlying chemical principles, present alternative strategies, and discuss the subsequent transformation of the title compound into diverse derivatives.

Introduction: Strategic Importance

Substituted benzoates are foundational scaffolds in medicinal chemistry and materials science.[2] The specific substitution pattern of Methyl 5-bromo-4-fluoro-2-methoxybenzoate—featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxy group influencing conformation and reactivity—makes it a highly valuable and versatile intermediate.[2] The development of a scalable synthetic process is paramount for ensuring a consistent and cost-effective supply chain for drug development and manufacturing. This guide is designed to bridge the gap between laboratory-scale procedures and industrial production requirements.

Recommended Synthetic Pathway: A Two-Step Approach

The most logical and scalable approach to Methyl 5-bromo-4-fluoro-2-methoxybenzoate involves a two-step sequence starting from the commercially available 4-fluoro-2-methoxybenzoic acid. The strategy is as follows:

  • Esterification: Conversion of the parent carboxylic acid to its methyl ester. This step protects the acidic proton and slightly modifies the electronic nature of the ring for the subsequent step.

  • Regioselective Bromination: Introduction of a bromine atom at the C5 position via electrophilic aromatic substitution.

This sequence is generally preferred over brominating the acid first, as the ester may offer better solubility in organic solvents and avoid potential side reactions associated with the free carboxylic acid during bromination.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Regioselective Bromination start 4-Fluoro-2-methoxybenzoic Acid ester Methyl 4-fluoro-2-methoxybenzoate start->ester  Methanol (MeOH)  Thionyl Chloride (SOCl₂) or H₂SO₄   product Methyl 5-bromo-4-fluoro-2-methoxybenzoate ester->product  Bromine (Br₂)  Acetic Acid (AcOH)  

Figure 1: Recommended two-step synthetic workflow.

Mechanistic Considerations

Esterification: The conversion of the carboxylic acid to the methyl ester can be achieved via several methods. For large-scale synthesis, using thionyl chloride with methanol is highly effective.[3] Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The carboxylic acid is converted to a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol. This method is irreversible and avoids the equilibrium limitations of traditional Fischer esterification.[4][5]

Bromination: The regioselectivity of the electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

  • -OCH₃ (at C2): A strongly activating, ortho, para-director.

  • -F (at C4): A deactivating, ortho, para-director.

  • -COOCH₃ (at C1): A deactivating, meta-director.

The powerful para-directing effect of the C2-methoxy group, reinforced by the ortho-directing effect of the C4-fluoro group, overwhelmingly directs the incoming electrophile (Br⁺) to the C5 position. This convergence of directing effects ensures high regioselectivity and simplifies purification. A similar protocol has been successfully applied to the bromination of methyl 2-methoxy-4-methylbenzoate, yielding the 5-bromo product in high purity.[6]

Detailed Large-Scale Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood or appropriate containment by personnel trained in handling hazardous chemicals.

Part A: Esterification of 4-Fluoro-2-methoxybenzoic Acid

Materials and Reagents

Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMolesNotes
4-Fluoro-2-methoxybenzoic Acid395-82-4170.1470 g0.411Starting material
Methanol (MeOH), anhydrous67-56-132.04700 mL17.3Reagent and solvent
Thionyl Chloride (SOCl₂)7719-09-7118.9745 mL (73.8 g)0.620Corrosive, handle with extreme care
Saturated Sodium Bicarbonate (aq)N/AN/A~500 mLN/AFor neutralization
Brine (Saturated NaCl aq)N/AN/A~200 mLN/AFor washing
Ethyl Acetate (EtOAc)141-78-688.11~600 mLN/AExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~30 gN/ADrying agent

Protocol

  • Reaction Setup: Equip a 2L, three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber (to neutralize HCl and SO₂ fumes), and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with 4-Fluoro-2-methoxybenzoic Acid (70 g) and anhydrous methanol (700 mL). Stir the mixture to achieve dissolution or a fine slurry.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (45 mL) to the dropping funnel and add it dropwise to the stirred methanol solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Gas evolution (HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 2-4 hours.[3] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the concentrated residue, carefully add ice-water (~500 mL) and ethyl acetate (300 mL). Transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add saturated sodium bicarbonate solution in portions until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 150 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-fluoro-2-methoxybenzoate as an oil or low-melting solid. The product is often of sufficient purity to proceed to the next step without further purification.

    • Expected Yield: 90-98%

Part B: Bromination of Methyl 4-fluoro-2-methoxybenzoate

Materials and Reagents

Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMolesNotes
Methyl 4-fluoro-2-methoxybenzoate403-36-1184.1675 g (from Part A)0.407Starting material
Glacial Acetic Acid (AcOH)64-19-760.05375 mLN/ASolvent
Bromine (Br₂)7726-95-6159.8122 mL (68.4 g)0.428Highly toxic and corrosive, use PPE
Ice-waterN/AN/A~1 LN/AFor quenching and precipitation
Saturated Sodium Thiosulfate (aq)N/AN/AAs neededN/ATo quench excess bromine
Isopropanol (IPA) or Ethanol (EtOH)67-63-060.10~200-300 mLN/ARecrystallization solvent

Protocol

  • Reaction Setup: Use a similar 2L flask setup as in Part A, ensuring the scrubber is freshly charged.

  • Reagent Charging: Dissolve Methyl 4-fluoro-2-methoxybenzoate (75 g) in glacial acetic acid (375 mL) in the reaction flask.

  • Bromine Addition: Add bromine (22 mL) to the dropping funnel. Add the bromine dropwise to the stirred solution at room temperature over approximately 60 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.[6]

  • Reaction: Stir the resulting orange-brown solution at room temperature for 2-4 hours. Monitor the reaction by HPLC or GC-MS for the disappearance of the starting material.

  • Quench & Precipitation: Once the reaction is complete, pour the mixture slowly into a large beaker containing 1L of vigorously stirred ice-water. A solid precipitate should form.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid.

  • Excess Bromine Removal: Create a slurry of the crude product in water and add saturated sodium thiosulfate solution dropwise until the orange color of bromine disappears. Filter the solid again and wash with water.

  • Purification: Recrystallize the crude solid from a suitable solvent like isopropanol or ethanol to afford Methyl 5-bromo-4-fluoro-2-methoxybenzoate as a white to off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 80-90%

    • Purity (by HPLC): >98%

Scale-Up and Process Safety Considerations

Transitioning from lab-scale to industrial production introduces significant challenges that must be addressed to ensure safety, efficiency, and product consistency.[7]

  • Thermal Management: Both the addition of thionyl chloride and bromine are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Jacketed reactors with controlled cooling systems are mandatory. The rate of addition must be carefully controlled to manage the heat output and prevent runaway reactions.

  • Reagent Handling: Bromine is extremely hazardous. Large-scale operations require closed-transfer systems and dedicated scrubbers to handle potential vapor release. The use of bromine in a non-polar solvent can sometimes lead to an induction period followed by a rapid reaction; acetic acid is a good solvent choice as it mitigates this risk.[8]

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized "hot spots" during reagent addition. The choice of impeller type and agitation speed must be validated to ensure they are suitable for the reaction vessel's geometry.

  • Materials of Construction: The highly corrosive nature of the reagents (HCl, SOCl₂, Br₂, HBr) requires reactors made of or lined with corrosion-resistant materials, such as glass-lined steel.

  • Product Isolation: Filtration and drying equipment must be scaled appropriately. Large-scale centrifuges or filter-dryers are often used to handle the volume of solid product and solvent efficiently.

Synthesis of Derivatives: Leveraging the Bromo- Handle

The bromine atom at the C5 position is a versatile functional group for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions start Methyl 5-bromo-4-fluoro- 2-methoxybenzoate suzuki Aryl/Vinyl Boronic Acids (Suzuki Coupling) start->suzuki  Pd Catalyst  Base (e.g., K₂CO₃)   buchwald Amines (Buchwald-Hartwig Amination) start->buchwald  Pd Catalyst  Ligand, Base (e.g., NaOtBu)   sono Terminal Alkynes (Sonogashira Coupling) start->sono  Pd/Cu Catalysts  Base (e.g., Et₃N)   product_aryl 5-Aryl Derivatives suzuki->product_aryl product_amino 5-Amino Derivatives buchwald->product_amino product_alkynyl 5-Alkynyl Derivatives sono->product_alkynyl

Figure 2: Diversification via cross-coupling reactions.

  • Suzuki Coupling: Reaction with aryl or vinyl boronic acids/esters in the presence of a palladium catalyst and a base provides a powerful method for constructing C(sp²)-C(sp²) bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines allows for the direct installation of nitrogen-based functional groups.

  • Sonogashira Coupling: A palladium/copper co-catalyzed reaction with terminal alkynes is used to form C(sp²)-C(sp) bonds, introducing alkynyl moieties.

These transformations enable access to a vast chemical space, allowing researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

References

  • Gunduz, G., & Akay, B. (2018). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. International Journal of Chemical and Molecular Engineering, 12(5), 248-251. (Link: [Link])

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. (Link: [Link])

  • Wang, F., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. (Link: [Link])

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  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. (Link: )
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. (Link: [Link])

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (Link: )
  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. (Link: [Link])

  • Google Patents. (n.d.). WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline. (Link: )
  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link])

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (Link: )
  • ResearchGate. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (Link: [Link])

  • Journal of Pharmacy and Pharmaceutical Research. (2024). Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective. (Link: [Link])

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functionalization of the aromatic ring of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the selective functionalization of Methyl 5-bromo-4-fluoro-2-methoxybenzoate. This polysubstituted aromatic compound serves as a versatile scaffold, offering multiple reaction sites that can be addressed with high regioselectivity. Understanding the electronic interplay of the substituents is paramount to exploiting its synthetic potential.

The aromatic ring is adorned with four distinct groups:

  • Methoxy (-OCH₃) at C-2: A strong electron-donating group that activates the ring towards electrophilic attack and directs incoming groups to the ortho and para positions.

  • Fluoro (-F) at C-4: An electron-withdrawing group via induction but a weak electron-donating group via resonance. In the context of nucleophilic aromatic substitution, it is a highly effective leaving group.

  • Bromo (-Br) at C-5: Similar to fluorine, it is an electron-withdrawing group inductively. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

  • Methyl Ester (-COOCH₃) at C-1: A moderate electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position.

This unique combination of functional groups allows for a two-pronged approach to functionalization: targeting the C-F bond via nucleophilic aromatic substitution (SNAr) or the C-Br bond via palladium-catalyzed cross-coupling reactions.

Reactivity and Strategic Considerations

The reactivity of the ring is a delicate balance of these competing electronic effects. For nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing ester group para to the fluorine atom significantly acidifies the C4-proton in the Meisenheimer intermediate, thereby stabilizing it and facilitating the displacement of the fluoride ion. Fluorine's high electronegativity makes the carbon at C-4 highly electrophilic and an excellent leaving group in SNAr reactions, often displacing faster than other halogens.[1][2]

For metal-catalyzed reactions, the C-Br bond is the primary reaction site. The bond dissociation energy of C-Br is lower than that of C-F, making it significantly more susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial and often rate-limiting step in cross-coupling cycles.[3] This difference in reactivity allows for the selective functionalization of the C-5 position while leaving the C-4 fluoro substituent intact.

Caption: Primary functionalization routes for the title compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at C-4

The displacement of the fluoride at C-4 is a highly efficient transformation for introducing a variety of nucleophiles. The reaction proceeds readily with amines, alcohols, and thiols, typically in the presence of a non-nucleophilic base in a polar aprotic solvent.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) without solvating the anionic nucleophile, thereby enhancing its reactivity.

  • Base: A mild inorganic base such as K₂CO₃ or Cs₂CO₃ is used to deprotonate the nucleophile (if it's not already anionic) and to neutralize the HF generated during the reaction. Stronger, more nucleophilic bases like NaOH or NaH could lead to unwanted side reactions, such as hydrolysis of the ester.

  • Temperature: While many SNAr reactions require heat, the high activation of this substrate may allow for lower reaction temperatures, which can improve selectivity and reduce decomposition. An initial temperature screen from room temperature to 80-100 °C is recommended.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Morpholine)

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 5-bromo-4-fluoro-2-methoxybenzoate and finely powdered K₂CO₃.

  • Add anhydrous DMSO via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C-4 substituted product.

NucleophileProduct TypeExpected Yield Range
Primary/Secondary Amines4-Amino-benzoate75-95%
Phenols/Alcohols4-Oxy-benzoate70-90%
Thiols4-Thio-benzoate80-98%
Caption: Representative yields for SNAr on activated aryl fluorides.

Part 2: Palladium-Catalyzed Cross-Coupling at C-5

The C-5 bromine atom is the ideal site for introducing carbon-carbon and carbon-nitrogen bonds using palladium catalysis. The three most valuable transformations in this context are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the aryl bromide and an organoboron species.[4]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) is standard. Buchwald-type ligands are often superior for challenging substrates as they promote the reductive elimination step and stabilize the active Pd(0) species.[5]

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water aids in dissolving the inorganic base and the boronate intermediate.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • In a Schlenk flask, combine Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.5 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄) (3.0 eq).[5]

  • Seal the flask, then evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Add degassed solvents (e.g., Toluene/Water in a 4:1 ratio).

  • Heat the mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC/LC-MS).

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via column chromatography.

Boronic AcidProduct TypeExpected Yield Range
Phenylboronic acid5-Phenyl-benzoate80-95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-benzoate85-98%
3-Thienylboronic acid5-(Thiophen-3-yl)-benzoate70-90%
Caption: Representative yields for Suzuki coupling of aryl bromides.[7]
Protocol 3: Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[8]

Procedure:

  • Follow the setup for the Suzuki reaction (steps 1-2), but replace the boronic acid with the desired amine (1.2 eq) and the base with a stronger, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) (1.4 eq).

  • A suitable catalyst system is Pd₂(dba)₃ (0.01 eq) with a ligand like XPhos (0.04 eq).[9]

  • Add a dry, aprotic solvent like toluene.

  • Heat the mixture to 100-110 °C and monitor for completion.

  • The workup is similar to the Suzuki protocol, often involving an aqueous quench with ammonium chloride solution.

Protocol 4: Sonogashira Coupling

This reaction efficiently couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond.[10]

Procedure:

  • To a flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and Copper(I) iodide (CuI) (0.05 eq).

  • Add a solvent system of THF and a base like triethylamine (TEA) or diisopropylamine (DIPA).

  • Degas the solution with an inert gas stream for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor for completion. The workup involves filtration through celite and standard extraction procedures. Copper-free conditions have also been developed and may be advantageous for sensitive substrates.[10]

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly valuable and synthetically tractable building block. Its functionalization can be precisely controlled by selecting reaction conditions that target either the C-F or C-Br bond. Nucleophilic aromatic substitution provides a direct route to C-4 functionalized analogues, while a suite of powerful palladium-catalyzed cross-coupling reactions enables diverse modifications at the C-5 position. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute synthetic strategies, paving the way for the discovery of novel molecules in pharmaceutical and materials science.

References

  • Benchchem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene. Benchchem.
  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Fiveable Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2023, January 22).
  • Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Benchchem.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Benchchem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Benchchem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
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  • National Institutes of Health. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed.
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  • ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
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Application Notes & Protocols: Methyl 5-bromo-4-fluoro-2-methoxybenzoate as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unlocking Potential in Functional Materials

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a strategically functionalized aromatic compound poised for significant applications in materials science and medicinal chemistry. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—offers a rich platform for synthetic diversification. This guide provides an in-depth exploration of its properties and detailed protocols for its application as a precursor in the synthesis of advanced functional materials.

The presence of both bromine and fluorine is particularly noteworthy. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, which are foundational for constructing complex molecular architectures.[1][2][3] The fluorine atom, on the other hand, can impart desirable properties to the final material, including enhanced thermal stability, improved charge transport characteristics, and modified photophysical properties.[4] The strategic placement of these functionalities makes Methyl 5-bromo-4-fluoro-2-methoxybenzoate a valuable building block for creating novel organic semiconductors, polymers, and small-molecule therapeutics.

II. Physicochemical Properties & Structural Data

A thorough understanding of the molecule's fundamental properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C₉H₈BrFO₃[5]
Molecular Weight 263.06 g/mol [5]
CAS Number 1564624-36-7 (for a related isomer)N/A
Appearance Expected to be a white to off-white solidInferred
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane)Inferred

Molecular Structure:

Caption: Chemical structure of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

III. Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The primary application of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in materials science is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a particularly powerful tool for synthesizing biaryl and polyaryl structures.[2][3] These structures are common motifs in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.[4][6]

Reaction Principle & Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 5-bromo-4-fluoro-2-methoxybenzoate to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst.[3]

The electronic nature of the substituents on Methyl 5-bromo-4-fluoro-2-methoxybenzoate influences its reactivity. The electron-withdrawing fluorine atom can enhance the rate of oxidative addition, which is often the rate-limiting step.[7] Conversely, the electron-donating methoxy group can modulate the electronic properties of the resulting biaryl system.

Catalytic Cycle Workflow:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Precursor

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate with a generic arylboronic acid.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos) (0.04 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.04 eq) in a small amount of the reaction solvent.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (dioxane/water) to the flask, followed by the catalyst/ligand solution via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

IV. Prospective Applications in Materials Science

The biaryl compounds synthesized from Methyl 5-bromo-4-fluoro-2-methoxybenzoate can serve as key intermediates for a range of advanced materials.

  • OLED Emitters and Hosts: The introduction of fluorine can lower the HOMO/LUMO energy levels, leading to improved charge injection and transport in OLED devices.[4][6] The rigid biaryl core can also enhance thermal stability and photoluminescence quantum yield.

  • Polymer Chemistry: The ester functionality can be hydrolyzed to a carboxylic acid, which can then be used as a monomer for the synthesis of specialty polyesters or polyamides. The bromo- and fluoro-substituents would then be incorporated into the polymer backbone, imparting unique properties to the bulk material.[8][9]

  • Drug Discovery: The substituted benzoate core is a common scaffold in medicinal chemistry. The described coupling reactions allow for the rapid generation of diverse libraries of compounds for biological screening.

V. Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly versatile and valuable building block for materials science and organic synthesis. Its well-defined reactive sites allow for precise and predictable chemical modifications, particularly through robust and high-yielding cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in the development of next-generation functional materials.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene. Retrieved from

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from

  • (n.d.). The Crucial Role of Fluorinated Heterocycles in Modern OLED Technology. Retrieved from

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Retrieved from

  • CymitQuimica. (n.d.). METHYL 4-BROMO-5-FLUORO-2-METHOXYBENZOATE. Retrieved from

  • Journal of Materials Chemistry C. (2022). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. RSC Publishing. Retrieved from

  • ScienceDaily. (2015). Breaking reactivity barriers. Retrieved from

  • RSC Publishing. (n.d.). Upcycling aromatic polymers through C–H fluoroalkylation. Retrieved from

  • ResearchGate. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. Retrieved from

Sources

Troubleshooting & Optimization

common side reactions in Methyl 5-bromo-4-fluoro-2-methoxybenzoate chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-4-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chemical transformations of this versatile building block and troubleshoot potential side reactions. Our approach is rooted in mechanistic principles to provide you with a deeper understanding of the reactivity of this polyfunctionalized aromatic compound.

Introduction: The Reactivity Landscape

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a highly functionalized aromatic ring, presenting multiple reactive sites. The interplay between the bromo, fluoro, methoxy, and methyl ester groups dictates its chemical behavior. Understanding the relative reactivity of these sites is crucial for successful synthetic outcomes. This guide will address the most frequently encountered challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with Methyl 5-bromo-4-fluoro-2-methoxybenzoate?

A1: The primary side reactions include:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr) , where the fluorine atom is displaced by a nucleophile.

  • Reductive Debromination , leading to the loss of the bromine atom.

  • Demethylation of the methoxy ether to a phenol.

  • Ortho-lithiation adjacent to the methoxy group, competing with desired reactions at the halogen sites.

Q2: I am planning a Suzuki coupling reaction at the bromine position. Should I be concerned about a competing reaction at the fluorine atom?

A2: Yes, this is a valid concern. While the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, the basic conditions and elevated temperatures typical for Suzuki couplings can also promote nucleophilic aromatic substitution of the highly activated fluorine atom.[1] The choice of base, solvent, and temperature can significantly influence the chemoselectivity. A milder base and lower reaction temperatures are advisable to minimize this side reaction.

Q3: I am attempting to hydrolyze the methyl ester using a strong base. What other reactions might occur?

A3: Under strong basic conditions, particularly with heating, you may also observe demethylation of the methoxy group. Furthermore, if a potent nucleophile is present, displacement of the fluorine atom via an SNAr mechanism is possible. Careful control of temperature and the stoichiometry of the base is recommended.

Troubleshooting Guides

Issue 1: Unexpected Loss of Bromine during a Reaction

Symptom: Mass spectrometry and NMR data of your product show a mass difference of 79/81 Da, corresponding to the loss of a bromine atom and the appearance of a new aromatic proton.

Likely Cause: Reductive debromination has occurred. This is common under catalytic hydrogenation conditions (e.g., H₂, Pd/C) or when using strong reducing agents.[2] It can also be an undesired side reaction in some palladium-catalyzed couplings where a hydride source is inadvertently generated.

Troubleshooting Steps:

  • Reaction Condition Analysis:

    • If using catalytic hydrogenation, consider a milder reducing agent that is chemoselective for your desired transformation.

    • In cross-coupling reactions, ensure anhydrous conditions and high-purity reagents to avoid the formation of palladium hydride species.

  • Alternative Reagents:

    • For reductions elsewhere in the molecule, consider protecting groups for the aromatic ring or choose a reagent known for its functional group tolerance.

Issue 2: Formation of a Phenolic Byproduct

Symptom: Your product mixture contains a compound with a free hydroxyl group, confirmed by IR spectroscopy (broad O-H stretch) and a significant shift in the aromatic proton signals in the ¹H NMR spectrum.

Likely Cause: Demethylation of the 2-methoxy group. This is often triggered by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids at elevated temperatures.

Troubleshooting Steps:

  • Reagent Selection:

    • If a Lewis acid is required, use it at the lowest effective temperature (e.g., -78 °C for BBr₃) and with precise stoichiometry.

    • Consider alternative, milder methods for your desired transformation that do not require harsh acidic conditions.

  • Protecting Group Strategy:

    • If the methoxy group is not involved in the desired reaction, it can be left as is. If demethylation is unavoidable and undesired, a change in synthetic strategy may be necessary.

Issue 3: Displacement of Fluorine instead of Bromine in a Nucleophilic Substitution

Symptom: You intended to perform a substitution at the C-Br bond, but your product shows the incorporation of the nucleophile at the C-F position.

Likely Cause: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond. The fluorine atom is activated by the ortho-ester and para-bromo substituents, making it susceptible to nucleophilic attack. In SNAr, the C-F bond is often more reactive than other carbon-halogen bonds because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[3]

Troubleshooting Steps:

  • Reaction Design:

    • To favor substitution at the bromine, consider a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) which proceeds via a different mechanism (oxidative addition/reductive elimination) where the C-Br bond is more reactive.

  • Control of Reaction Conditions:

    • If an SNAr reaction is desired at a different position, blocking the C-F position or using a different starting isomer may be necessary.

Side Reaction Common Triggers Preventative Measures
Ester HydrolysisStrong acid or base, waterUse non-aqueous conditions, milder bases (e.g., K₂CO₃ vs. NaOH), control temperature.
Reductive DebrominationCatalytic hydrogenation, strong reducing agentsUse chemoselective reducing agents, ensure inert atmosphere in Pd-catalyzed reactions.
DemethylationStrong Lewis acids (BBr₃, AlCl₃), high temperatures with strong protic acidsUse reagents at low temperatures, consider alternative synthetic routes.
SNAr at FluorineStrong nucleophiles, basic conditions, heatFavor transition-metal-catalyzed reactions for substitution at bromine, use milder conditions.
Competing Ortho-lithiationStrong organolithium bases (e.g., n-BuLi, s-BuLi)Use lithium-halogen exchange conditions (often faster for bromides), control temperature carefully.[4]
Table 1: Summary of Common Side Reactions and Mitigation Strategies.

Experimental Workflow & Diagrams

General Troubleshooting Workflow

cluster_mitigation Mitigation Strategy start Unexpected Result in Reaction check_sm Analyze Starting Material Purity start->check_sm analyze_product Characterize Byproduct(s) (MS, NMR, IR) start->analyze_product identify_sr Identify Side Reaction (e.g., Debromination, Demethylation) analyze_product->identify_sr mod_cond Modify Reaction Conditions (Temp, Time, Solvent) identify_sr->mod_cond change_reagent Change Reagent (Milder Base/Acid, Different Catalyst) identify_sr->change_reagent alt_route Consider Alternative Synthetic Route identify_sr->alt_route optimize Optimize Reaction mod_cond->optimize change_reagent->optimize alt_route->optimize success Desired Product Obtained optimize->success cluster_pd Pd-Catalyzed Coupling (e.g., Suzuki) cluster_lithiation Organolithium Reagent start Methyl 5-bromo-4-fluoro-2-methoxybenzoate desired_suzuki Desired C-Br Coupling start->desired_suzuki [Pd], Base, R-B(OH)2 side_snar Side Reaction: SNAr at C-F (promoted by base/heat) start->side_snar li_exchange Li-Br Exchange start->li_exchange RLi, low temp ortho_li Side Reaction: Ortho-lithiation (directed by -OMe) start->ortho_li

Caption: Competing pathways in common transformations of the title compound.

References

  • Belaud-Rotureau, M., Castanet, A.-S., Nguyen, T. H., & Mortier, J. (2016). Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery. Australian Journal of Chemistry, 69(3), 307.
  • ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. (2013). ChemInform, 44(33).
  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555-1564.
  • Gore, P. M., & Williams, J. M. J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Mortier, J. (n.d.). Directed (ortho)
  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides and Organometallics. In Topics in Organometallic Chemistry (Vol. 11, pp. 85-108). Springer.
  • Ortho-C–H methoxylation of aryl halides enabled by a polarity-reversed N–O reagent. (2023).
  • Ruff, F., & Kucsman, Á. (1982). Neighbouring-group participation in the oxidation of thioethers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1075-1078.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). International Journal of Molecular Sciences, 25(15), 8162.
  • Singh, L., Singh, A. K., & Singh, R. (1989). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 66(1), 25-27.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Organic & Biomolecular Chemistry, 22(36), 7235-7240.
  • Terrier, F. (2013).
  • Williams, J. M. J., & Gore, P. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie, 131(46), 16514-16529.
  • Williams, J. M., & Gore, P. M. (2020). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(13), 2338-2343.
  • Zultanski, S. L., & Fu, G. C. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Bromides with Alkylboron Reagents.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for catalyst selection in cross-coupling reactions involving Methyl 5-bromo-4-fluoro-2-methoxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific substrate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

The substrate , Methyl 5-bromo-4-fluoro-2-methoxybenzoate, presents a unique set of challenges due to its electronic and steric properties. The presence of two electron-donating groups (methoxy and fluoro) ortho and para to the bromine atom increases the electron density at the carbon-bromine bond. This enrichment makes the crucial oxidative addition step of the catalytic cycle more difficult, often leading to sluggish or failed reactions with standard catalysts. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting for various common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the cross-coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate?

A1: The main challenge is the substrate's electron-rich nature. The methoxy and fluoro substituents donate electron density into the aromatic ring, which strengthens the C-Br bond and slows down the rate-determining oxidative addition step with the Pd(0) catalyst.[1] Ineffective catalyst systems may lead to low yields, and side reactions such as protodebromination can become competitive.[1]

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: Several powerful cross-coupling reactions can be successfully employed, provided the catalyst system is chosen carefully. The most common and effective include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice due to the commercial availability and stability of the boron reagents.[2][3]

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[4][5]

  • Heck Coupling: For C-C bond formation with alkenes.[6][7][8]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[9]

Q3: What is a good starting point for a "first-pass" catalyst system for a Suzuki-Miyaura coupling with this substrate?

A3: For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] A more robust starting point would be a palladium precatalyst combined with a bulky, electron-rich phosphine ligand. A reliable initial screen would involve:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos or XPhos

  • Base: K₃PO₄ or Cs₂CO₃

  • Solvent: Dioxane/H₂O or Toluene/H₂O

These conditions are designed to promote the challenging oxidative addition step.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion

This is the most common issue and is almost always linked to the difficult oxidative addition step.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: The combination of palladium precursor and ligand is critical.

    • Action: Switch to a more electron-rich and sterically hindered ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose as they accelerate both oxidative addition and reductive elimination.[1][10] N-heterocyclic carbene (NHC) ligands are also excellent choices for activating stubborn aryl halides.[1]

  • Inappropriate Base: The base plays a key role in the transmetalation step of the Suzuki coupling and in the overall catalytic cycle for other couplings.[11]

    • Action: For difficult couplings, stronger bases are often necessary. If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for reproducibility.

  • Suboptimal Reaction Conditions: Temperature and solvent can have a significant impact.

    • Action: Increase the reaction temperature in increments of 10-20 °C. While many couplings work at 80-110 °C, some challenging substrates may require higher temperatures.[1][12] Ensure your solvent effectively solubilizes all reagents. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[13]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

    • Action: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for at least 15-30 minutes.[1][14]

Issue 2: Significant Side Product Formation

Common Side Products & Mitigation Strategies:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom.

    • Cause: This can occur if the transmetalation step is slow, allowing for competing pathways. It can also be exacerbated by the presence of water or other protic sources.

    • Solution:

      • Use a more active catalyst/ligand system to accelerate the desired coupling reaction.

      • Optimize the base. While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation of the boronic acid coupling partner, which can indirectly lead to protodebromination of the aryl halide.[1] Using anhydrous conditions and a non-hydroxide base like K₃PO₄ can help.

  • Homocoupling: Dimerization of the starting aryl halide or the coupling partner.

    • Cause: Homocoupling of the boronic acid in Suzuki reactions can be promoted by the presence of Pd(II) species and oxygen.[3] Homocoupling of the aryl halide can occur if reductive elimination is slow.

    • Solution:

      • Rigorous exclusion of oxygen is critical.[3]

      • Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0) at the start of the reaction.

      • Bulky ligands that favor reductive elimination of the cross-coupled product over other pathways can be beneficial.[3]

Catalyst & Condition Selection Tables

The following tables provide a starting point for reaction optimization. Note that these are general recommendations and may require further refinement for your specific coupling partner.

Table 1: Catalyst/Ligand Selection Guide for Different Coupling Reactions

Coupling ReactionPalladium PrecursorRecommended LigandsTypical BaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene
Buchwald-Hartwig Pd₂(dba)₃, [Pd(allyl)Cl]₂BrettPhos, RuPhos, t-BuXPhosNaOt-Bu, LHMDSToluene, Dioxane
Heck Pd(OAc)₂P(o-tol)₃, P(t-Bu)₃Et₃N, K₂CO₃DMF, Acetonitrile
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂P(t-Bu)₃, XPhosEt₃N, i-Pr₂NHTHF, DMF

Table 2: Base and Solvent Selection Rationale

BaseProperties & Use CaseCompatible Solvents
K₃PO₄ Strong, effective, and commonly used for challenging Suzuki couplings.Dioxane/H₂O, Toluene, DMF
Cs₂CO₃ Often provides excellent results due to high solubility in organic solvents, but is more expensive.Dioxane, Toluene, THF
NaOt-Bu A very strong base, standard for Buchwald-Hartwig aminations. Highly moisture sensitive.Toluene, Dioxane, THF
Et₃N Organic base, commonly used in Heck and Sonogashira reactions as both a base and a solvent.DMF, Acetonitrile, THF

Visualizing the Process

To better understand the decision-making process in troubleshooting, the following workflow can be used.

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling Start Low or No Yield Observed Check_Catalyst Is the Catalyst System Active Enough? (e.g., Pd(OAc)₂/SPhos) Start->Check_Catalyst Check_Base Is the Base Strong Enough? (e.g., K₃PO₄) Check_Catalyst->Check_Base Yes Upgrade_Ligand Action: Switch to Bulky Ligand (e.g., XPhos, RuPhos) or NHC Ligand Check_Catalyst->Upgrade_Ligand No Check_Temp Is the Temperature Optimal? Check_Base->Check_Temp Yes Upgrade_Base Action: Switch to Stronger Base (e.g., Cs₂CO₃, NaO-t-Bu) Check_Base->Upgrade_Base No Check_Inert Is the System Oxygen-Free? Check_Temp->Check_Inert Yes Increase_Temp Action: Increase Temperature (e.g., 100-120 °C) Check_Temp->Increase_Temp No Degas_System Action: Re-Degas Solvents & Purge with Inert Gas Check_Inert->Degas_System No Success Reaction Optimized Check_Inert->Success Yes Upgrade_Ligand->Check_Base Upgrade_Base->Check_Temp Increase_Temp->Check_Inert Degas_System->Success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction

This protocol is a starting point and should be optimized for each specific coupling partner.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv., finely ground)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • High purity Nitrogen or Argon gas

  • Oven-dried Schlenk flask and magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[15]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[1][15]

  • Solvent Addition: Degas the 1,4-dioxane and water mixture by sparging with nitrogen or argon for 20-30 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.[15]

  • Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]

  • ResearchGate. Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. Available from: [Link]

  • ResearchGate. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Available from: [Link]

  • ScienceDirect. Catalytic activity of Pd(II) and Pd(II)/DAB-R systems for the Heck arylation of olefins. Available from: [Link]

  • Organic Chemistry Portal. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Available from: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • National Institutes of Health (NIH). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Available from: [Link]

  • ResearchGate. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Available from: [Link]

  • ResearchGate. Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Available from: [Link]

  • National Institutes of Health (NIH). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Available from: [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

  • ACS Publications. Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • National Institutes of Health (NIH). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available from: [Link]

  • National Institutes of Health (NIH). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available from: [Link]

  • National Institutes of Health (NIH). Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. Available from: [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. Available from: [Link]

  • ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Available from: [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and cross-coupling of sulfonamidomethyltrifluoroborates. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • Springer Nature. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: [Link]

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Technical Support Center: Troubleshooting Failed Reactions with Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-4-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and provide in-depth, experience-driven troubleshooting advice to help you navigate failed or underperforming reactions. Our focus is on understanding the "why" behind experimental outcomes to empower you to make informed decisions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of Methyl 5-bromo-4-fluoro-2-methoxybenzoate?

A1: Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a polysubstituted aromatic compound with several reactive sites, making it a valuable building block. Understanding the electronic and steric effects of each substituent is crucial for predicting its reactivity:

  • Bromine (at C5): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The C-Br bond is weaker than the C-F bond, allowing for selective oxidative addition of palladium.

  • Fluorine (at C4): The C-F bond is the strongest carbon-halogen bond and is generally unreactive in standard palladium-catalyzed cross-couplings.[1] However, it can be activated under more forcing conditions or with specialized nickel catalysts.[1][2][3] The high electronegativity of fluorine makes the adjacent carbon atom more electrophilic, potentially influencing nucleophilic aromatic substitution (SNAr) reactions.[4][5]

  • Methoxy Group (at C2): This is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.[6] This can make oxidative addition in cross-coupling reactions more challenging.[7] The ortho position of the methoxy group can also introduce steric hindrance.

  • Methyl Ester (at C1): This is an electron-withdrawing group and can be susceptible to hydrolysis under strongly basic or acidic conditions.[8] It can also be reduced to a primary alcohol or an aldehyde under specific conditions.[8]

Q2: How should I store and handle Methyl 5-bromo-4-fluoro-2-methoxybenzoate?

A2: While generally stable, it is good practice to store Methyl 5-bromo-4-fluoro-2-methoxybenzoate in a cool, dry place away from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended. Ensure the container is tightly sealed to prevent moisture absorption.

Q3: Can the methyl ester group be hydrolyzed during a cross-coupling reaction?

A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, especially in Suzuki-Miyaura couplings that often employ aqueous basic conditions.[9] The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are less likely to cause hydrolysis compared to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9] If hydrolysis is a persistent issue, consider using anhydrous conditions or a milder base.

Troubleshooting Specific Reaction Failures

This section provides detailed troubleshooting guides for common reactions where Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a key starting material.

Scenario 1: Failed or Low-Yield Suzuki-Miyaura Coupling

You are attempting to couple Methyl 5-bromo-4-fluoro-2-methoxybenzoate with an arylboronic acid, but you observe no product, low yield, or significant starting material recovery.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: A logical workflow for diagnosing and resolving failed Suzuki-Miyaura coupling reactions.

Potential Causes and Solutions
Potential Cause Explanation Suggested Solutions
Inactive Catalyst System The Pd(0) active species may not be forming or is being deactivated. This can be due to an old or oxidized palladium precatalyst, or an inappropriate or degraded phosphine ligand.• Use a fresh batch of palladium precatalyst and ligand. • Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust pre-catalyst such as a Buchwald G3 or G4 palladacycle. • Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[10]
Boronic Acid Degradation Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydrides (boroxines).[10]• Use freshly purchased or recrystallized boronic acid. • Consider using more stable boronic esters, such as pinacol esters.[10] • Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).
Sub-optimal Base or Solvent The choice of base and solvent is critical for the transmetalation step.[11] An inappropriate combination can lead to poor solubility of reagents or slow reaction rates.• Screen different bases. While K₂CO₃ is common, other bases like K₃PO₄ or Cs₂CO₃ might be more effective.[7] • If using an aqueous base system, ensure proper mixing. • Common solvent systems include toluene/water, dioxane/water, or DMF.[9] If solubility is an issue, consider a different solvent system.
Ester Hydrolysis As mentioned in the FAQs, strong aqueous bases can hydrolyze the methyl ester, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired product.• Analyze your crude reaction mixture by LC-MS or NMR to check for the presence of the hydrolyzed carboxylic acid. • Switch to a milder, non-aqueous base like KF or use anhydrous conditions with a base like K₃PO₄.[9]
Electronic Effects of Substituents The electron-donating methoxy group on your starting material can make the oxidative addition step of the catalytic cycle more difficult.[7]• Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition.[7][12] • You may need to increase the reaction temperature or use a higher catalyst loading.
Scenario 2: Failed or Low-Yield Buchwald-Hartwig Amination

You are attempting to couple Methyl 5-bromo-4-fluoro-2-methoxybenzoate with a primary or secondary amine and are observing poor conversion.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: A step-by-step guide for troubleshooting failed Buchwald-Hartwig amination reactions.

Potential Causes and Solutions
Potential Cause Explanation Suggested Solutions
Inadequate Base Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine.[13] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).• Ensure your base is fresh and has been stored under inert conditions. NaOtBu is particularly hygroscopic. • The choice of base can be critical and may need to be screened. For instance, NaOtBu is generally a good starting point for many amine couplings.[14]
Inappropriate Ligand The success of a Buchwald-Hartwig reaction is highly dependent on the phosphine ligand used.[15][16] The steric and electronic properties of the ligand must be matched to the substrates.• For couplings with primary amines, ligands like BrettPhos can be effective.[16] • For secondary amines, ligands such as XPhos or SPhos are often good choices. • Consider using a pre-formed palladacycle catalyst (e.g., XPhos Pd G3) which can be more reliable.
Oxygen or Water Contamination The Pd(0) catalyst is sensitive to oxygen, and water can interfere with the base.• Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[17] • Ensure all glassware is oven- or flame-dried. • Thoroughly purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.
Competing Side Reactions Side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or the formation of biaryl byproducts can occur.• Analyze the crude reaction mixture to identify byproducts. • Hydrodehalogenation can sometimes be suppressed by changing the ligand or solvent. • Biaryl formation might indicate issues with the catalyst system or reaction conditions.[14]
Incompatible Functional Groups The methyl ester is generally compatible with the strong bases used in Buchwald-Hartwig amination, but very sensitive functional groups on the amine coupling partner could be an issue.• Review the functional group tolerance of your amine. If it contains acidic protons other than the N-H, you may need to use a protecting group strategy.
Scenario 3: Unexpected Nucleophilic Aromatic Substitution (SNAr)

You observe a product where the fluorine atom has been displaced by a nucleophile present in the reaction mixture, instead of the intended reaction at the bromine position.

Potential Causes and Solutions
  • Reaction Conditions Favoring SNAr: While less common than cross-coupling at the C-Br bond, SNAr at the C-F bond can occur, especially with strong nucleophiles and under high temperatures. The fluorine is ortho to the electron-withdrawing ester group and para to the bromine, which can activate it towards nucleophilic attack.[4]

  • Choice of Nucleophile: Hard nucleophiles (e.g., alkoxides, some amines) are more likely to participate in SNAr.

  • Troubleshooting:

    • Lower the reaction temperature: SNAr reactions often have a higher activation energy than palladium-catalyzed couplings.

    • Change the solvent: A less polar solvent may disfavor the formation of the charged Meisenheimer complex intermediate in SNAr.[18]

    • Re-evaluate your reaction design: If SNAr is a persistent and desired pathway, you can optimize for it by using a strong nucleophile in a polar aprotic solvent like DMF or DMSO.

Scenario 4: Reduction of the Methyl Ester

In reactions involving hydride sources (e.g., certain boronic acids or their decomposition products, or specific reducing agents), you might observe the reduction of the methyl ester to a benzyl alcohol or an aldehyde.

Potential Causes and Solutions
  • Unintended Reducing Agents: Some reagents can act as hydride donors under the reaction conditions.

  • Specific Reduction Protocols:

    • To reduce the ester to a primary alcohol, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required.[8]

    • To stop at the aldehyde stage, a less reactive reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is used.[8]

  • Troubleshooting: If ester reduction is an unwanted side reaction, ensure your reagents are pure and that no unintended hydride sources are present. If you wish to perform the reduction, use the specific protocols mentioned above.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination
  • To a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vial.

  • Add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1-1.2 equiv) via syringe.

  • Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Ester Chemistry. (2020). Chemistry LibreTexts. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3019–3023. [Link]

  • Powers, D. C., & Ritter, T. (2011). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 133(4), 1256–1259. [Link]

  • Terao, J., Kambe, N., et al. (2007). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 129(22), 7162–7163. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Sun, C., & DiMagno, S. G. (2010). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Organic Letters, 12(19), 4364–4367. [Link]

  • Dong, J., & Engle, K. M. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications, 12, 5823. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

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  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

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  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Methyl Benzoate. (n.d.). PubChem. [Link]

  • Preparation of Methyl Benzoate. (n.d.). University of Missouri–St. Louis. [Link]

  • Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. (2021). ResearchGate. [Link]

  • Dong, J., & Engle, K. M. (2021). Ortho-C–H methoxylation of aryl halides enabled by a polarity-reversed N–O reagent. Nature Communications, 12, 5823. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (2014). ResearchGate. [Link]

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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

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  • Methyl 4-[(4-bromo-5-fluoro-2-methoxyphenoxy)methyl]-2-methoxybenzoate. (n.d.). Chemspace. [Link]

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  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate. (n.d.). PubChem. [Link]

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Sources

improving the regioselectivity of reactions involving Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Welcome to the technical support center for Methyl 5-bromo-4-fluoro-2-methoxybenzoate (MFCD32735768). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, polysubstituted aromatic building block. The unique arrangement of electron-donating and withdrawing groups, along with two distinct halogens, presents both significant synthetic opportunities and specific regioselectivity challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles governing the regioselectivity of this substrate.

Part 1: Understanding the Reactivity Landscape (FAQ)

Before troubleshooting specific reactions, it is crucial to understand the electronic and steric properties of the molecule. The interplay between the methoxy, ester, fluoro, and bromo substituents dictates the reactivity at each position.

Q1: What are the primary reactive sites on Methyl 5-bromo-4-fluoro-2-methoxybenzoate?

A1: There are two primary types of reactive sites: the carbon-halogen bonds and the aromatic C-H bonds.

  • C4-F Bond: This site is activated for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing effect of the para-disposed methyl ester group (-COOMe) significantly lowers the electron density at C4, making it susceptible to attack by nucleophiles.[1][2]

  • C5-Br Bond: This site is the primary position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and metal-halogen exchange (e.g., lithiation). The Carbon-Bromine bond is significantly weaker than the Carbon-Fluorine bond, allowing for preferential oxidative addition of Pd(0) catalysts.[3][4]

  • C3-H and C6-H Bonds: These positions can be susceptible to electrophilic aromatic substitution (SEAr) or directed ortho-metallation (DoM). The powerful ortho-directing ability of the C2-methoxy group is the dominant influence for metallation, favoring deprotonation at the C3 position.

The diagram below illustrates the key electronic influences on the aromatic ring.

Caption: Substituent effects on the aromatic ring.

Q2: Why is the C-F bond reactive in SNAr when C-F bonds are typically very strong?

A2: This is a critical concept. In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[1][5] The stability of this intermediate dictates the reaction rate.

  • Activation: The fluorine atom's high electronegativity makes the C4 carbon highly electrophilic (electron-poor), promoting the nucleophilic attack.

  • Stabilization: The electron-withdrawing nitro group, and in our case the methyl ester group, at the para position can delocalize the negative charge of the Meisenheimer complex through resonance, stabilizing it and lowering the activation energy. Therefore, while the C-F bond is strong, the activation of the carbon for nucleophilic attack is the dominant factor. Fluorine's ability to polarize the C-F bond makes it a better leaving group than might be expected in this specific mechanism.[6]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The most common regioselective transformation for this substrate is the functionalization of the C5-Br bond via cross-coupling.

Q3: My Suzuki-Miyaura coupling at the C5-Br position is sluggish or fails completely. What are the common causes and solutions?

A3: Low reactivity in Suzuki couplings of electron-rich, sterically hindered substrates is a frequent issue. The methoxy group at C2 is electron-donating, which can slow the oxidative addition step, and it provides some steric hindrance.

Troubleshooting Workflow:

G cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Low Yield in Suzuki Coupling at C5-Br Position reagent_quality Step 1: Verify Reagent Quality - Boronic acid/ester purity (degradation?) - Anhydrous solvents? - Rigorous degassing? start->reagent_quality catalyst_system Step 2: Evaluate Catalyst System reagent_quality->catalyst_system Reagents OK conditions Step 3: Optimize Reaction Conditions catalyst_system->conditions Still low yield ligand Ligand Choice: - Start: PPh3, SPhos, XPhos - Issue: Steric hindrance from -OMe - Solution: Use bulky, electron-rich Buchwald ligands (e.g., RuPhos, BrettPhos) to accelerate reductive elimination. catalyst_system->ligand precatalyst Palladium Source: - Pd(PPh3)4 is common but can be slow. - Try Pd(OAc)2 with a separate ligand. - Best: Use modern precatalysts (e.g., Buchwald G3/G4) for reliable and fast generation of active Pd(0). catalyst_system->precatalyst success Problem Solved conditions->success Yield Improved base Base Selection: - Start: K2CO3, Cs2CO3 - Issue: Insufficiently strong or poor solubility. - Solution: Try K3PO4 (often superior for hindered substrates). Use a phase-transfer catalyst like TBAB if solubility is an issue. conditions->base temp_solvent Solvent & Temperature: - Start: Dioxane/H2O, Toluene/H2O at 80-100 °C. - Solution: Increase temperature to 110 °C. - Try polar aprotic solvents like DMF or DMA to improve solubility and rate. conditions->temp_solvent

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.). The use of a precatalyst ensures efficient generation of the active catalytic species.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Q4: I am observing significant amounts of debromination (hydrodehalogenation). How can I prevent this?

A4: Hydrodehalogenation is a common side reaction where the C-Br bond is cleaved and replaced by a hydrogen atom. It often competes with the desired cross-coupling pathway.

  • Cause 1: Boronic Acid Degradation: Old or impure boronic acids can undergo protodeboronation, creating aryl-H and B(OH)₃. This process can be accelerated by moisture and heat.

    • Solution: Use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters). Store them in a desiccator.

  • Cause 2: Moisture: Water can act as a proton source for the reduction of the aryl-palladium intermediate.

    • Solution: Ensure all solvents and reagents are scrupulously dry. While many Suzuki protocols use water as a co-solvent, minimizing its amount or using anhydrous conditions with a fluoride source (e.g., CsF) can sometimes help.

  • Cause 3: Catalyst System: Some ligand/palladium combinations are more prone to promoting hydrodehalogenation.

    • Solution: Screening different ligands can be effective. Bulky, electron-rich phosphine ligands are often designed to favor the productive cross-coupling pathway over side reactions.[8]

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The C4-F bond is the target for SNAr reactions, allowing for the introduction of O-, N-, and S-based nucleophiles. The primary challenge is achieving selectivity and avoiding unwanted side reactions.

Q5: My SNAr reaction with an amine nucleophile is giving me a mixture of regioisomers, with some substitution at the C5-Br position. How do I improve selectivity for the C4-F position?

A5: While SNAr at the C-F bond is electronically favored due to activation by the para-ester, strong, basic nucleophiles under harsh conditions can sometimes lead to competing pathways at the C-Br position.

Key Factors Controlling SNAr Regioselectivity:

ParameterTo Favor C4-F SubstitutionRationale
Temperature Use the lowest effective temperature (e.g., start at RT, then gently warm if needed).Higher temperatures can provide the activation energy needed for less-favored pathways, reducing selectivity.
Solvent Use polar aprotic solvents (DMSO, DMF, NMP).These solvents effectively solvate the cation of the nucleophile's salt but not the anion, increasing nucleophilicity. They also help stabilize the charged Meisenheimer intermediate.[5]
Base Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA).Strong, nucleophilic bases (e.g., NaH, KOtBu) can deprotonate the nucleophile completely, increasing its reactivity and potentially reducing selectivity. A milder base is often sufficient.
Nucleophile Use neutral nucleophiles or their salts with non-nucleophilic counterions.The intrinsic reactivity of the nucleophile plays a key role. Highly reactive nucleophiles may exhibit lower selectivity.

Detailed Protocol: Regioselective SNAr with an Amine

  • Setup: In a sealed vial, dissolve Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.) in anhydrous DMSO.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Reaction: Heat the mixture to 60-80 °C. The reaction should be monitored carefully by LC-MS to avoid over-reaction or decomposition.

  • Work-up: Cool the reaction, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer may contain DMSO, so multiple extractions are recommended. Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography.

Q6: The reaction is very slow, and upon forcing conditions (high temperature), I see decomposition. What can I do?

A6: This indicates that the activation energy for the desired SNAr is high, and the decomposition pathway becomes competitive at elevated temperatures.

  • Activate the Nucleophile: If using a weak nucleophile like an alcohol, pre-deprotonation with a strong but non-nucleophilic base like sodium hydride (NaH) in a separate flask before adding the substrate can dramatically increase the reaction rate, allowing for lower temperatures.

  • Microwave Irradiation: Microwave heating can often accelerate the reaction significantly, allowing for shorter reaction times at a given temperature, which can minimize the formation of degradation byproducts.

  • Change the Leaving Group (Synthetic Strategy): If SNAr at the C4 position remains problematic, consider altering the substrate. For instance, if a related starting material with a C4-Cl or C4-NO₂ group is available, it might offer different reactivity profiles. The nitro group is a superior activating group for SNAr.[1]

References

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  • RSC Advances. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • ResearchGate. (n.d.). Lithiation of 4-bromo-5-methyl-2-phenyloxazole (1) by n-BuLi, followed.... [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • Chemspace. (n.d.). Methyl 4-[(4-bromo-5-fluoro-2-methoxyphenoxy)methyl]-2-methoxybenzoate. [Link]

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managing impurities in the synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to identify, manage, and mitigate impurities, leading to a more efficient and robust synthetic process.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My esterification of 4-fluoro-2-methoxybenzoic acid is showing low conversion to the methyl ester. What are the likely causes and how can I improve the yield?

Low conversion in Fischer esterification is a common issue, often related to the reversible nature of the reaction.[1] Here are the primary factors to investigate:

  • Inadequate Water Removal: The esterification reaction produces water as a byproduct. As the concentration of water increases, the equilibrium can shift back towards the starting materials, limiting the yield.[2]

    • Solution: Ensure your reaction is set up to effectively remove water. Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water is a robust method. Alternatively, using a large excess of methanol can drive the equilibrium towards the product.[3]

  • Insufficient Catalyst or Catalyst Deactivation: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate. The catalyst can also be deactivated by the presence of water.[2]

    • Solution: Use a catalytic amount of a strong acid, typically 1-5 mol% of concentrated sulfuric acid. If the reaction stalls, a fresh addition of a small amount of catalyst may be beneficial.

  • Reaction Time and Temperature: Esterification of substituted benzoic acids can be slow.[4]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reflux time. Ensure the reaction is maintained at a consistent and appropriate temperature for the solvent used.

Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis and purification of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Q2: What is a reliable synthetic route for Methyl 5-bromo-4-fluoro-2-methoxybenzoate and what are the key steps?

A common and logical two-step approach is the esterification of the corresponding carboxylic acid followed by electrophilic bromination.

Step 1: Fischer Esterification of 4-fluoro-2-methoxybenzoic acid

The first step is the conversion of 4-fluoro-2-methoxybenzoic acid to its methyl ester using methanol in the presence of an acid catalyst, such as sulfuric acid.

Step 2: Electrophilic Aromatic Bromination

The resulting Methyl 4-fluoro-2-methoxybenzoate is then brominated. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), often in the presence of a catalyst or in a suitable solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent.[5]

Q3: What are the most likely impurities to form during the bromination of Methyl 4-fluoro-2-methoxybenzoate, and how can I identify them?

The directing effects of the substituents on the aromatic ring will govern the position of bromination and thus the potential isomeric impurities. The methoxy group (-OCH3) is a strong activating group and is ortho, para-directing. The fluoro group (-F) is a deactivating group but is also ortho, para-directing. The methyl ester group (-COOCH3) is a deactivating group and is meta-directing.

Given the positions of the existing substituents, the primary site of bromination is directed by the powerful activating effect of the methoxy group. The position para to the methoxy group is already substituted with the fluorine atom. Therefore, the bromination is expected to occur at one of the positions ortho to the methoxy group. One of these ortho positions is already substituted with the ester group. Thus, the desired product is formed by bromination at the other ortho position.

However, side reactions can lead to the formation of several impurities:

  • Isomeric Impurities: While the desired 5-bromo isomer is the major product, small amounts of other isomers can form due to the directing effects of the other substituents.

  • Over-bromination: If the reaction conditions are too harsh or the reaction is left for too long, a second bromine atom can be added to the ring, leading to the formation of dibromo- derivatives.

  • Unreacted Starting Material: Incomplete bromination will result in the presence of the starting material, Methyl 4-fluoro-2-methoxybenzoate.

  • Hydrolysis: During workup, the ester can be partially hydrolyzed back to the carboxylic acid, 5-bromo-4-fluoro-2-methoxybenzoic acid.

Identification of Impurities:

A combination of chromatographic and spectroscopic methods is essential for identifying these impurities.

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and identify the presence of multiple components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and providing their mass-to-charge ratio, which can help in identifying the molecular weight of the impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation of the components in the reaction mixture, allowing for quantification of the main product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main product and any isolated impurities. The coupling patterns and chemical shifts of the aromatic protons can distinguish between different isomers.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-fluoro-2-methoxybenzoate
  • To a solution of 4-fluoro-2-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-fluoro-2-methoxybenzoate.

Protocol 2: Synthesis of Methyl 5-bromo-4-fluoro-2-methoxybenzoate
  • Dissolve Methyl 4-fluoro-2-methoxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts (ppm) for Methyl 5-bromo-4-fluoro-2-methoxybenzoate and Potential Isomeric Impurities

CompoundH-3H-6-OCH3-COOCH3
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (Product) ~7.5 (d)~7.0 (d)~3.9~3.8
Methyl 3-bromo-4-fluoro-2-methoxybenzoate (Isomer 1)-~7.2 (t)~3.9~3.8
Methyl 6-bromo-4-fluoro-2-methoxybenzoate (Isomer 2)~7.3 (d)-~3.9~3.8

Note: These are estimated chemical shifts and may vary depending on the solvent and instrument. 'd' denotes a doublet and 't' denotes a triplet.

Visualizations

Synthetic Pathway and Potential Impurities

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Potential Impurities 4-fluoro-2-methoxybenzoic acid 4-fluoro-2-methoxybenzoic acid Methyl 4-fluoro-2-methoxybenzoate Methyl 4-fluoro-2-methoxybenzoate 4-fluoro-2-methoxybenzoic acid->Methyl 4-fluoro-2-methoxybenzoate MeOH, H2SO4 Methyl 5-bromo-4-fluoro-2-methoxybenzoate Desired Product Methyl 4-fluoro-2-methoxybenzoate->Methyl 5-bromo-4-fluoro-2-methoxybenzoate NBS Isomeric Impurities Isomeric Impurities Methyl 4-fluoro-2-methoxybenzoate->Isomeric Impurities Side Reaction Unreacted Starting Material Unreacted Starting Material Methyl 4-fluoro-2-methoxybenzoate->Unreacted Starting Material Incomplete Reaction Dibromo-derivatives Dibromo-derivatives Methyl 5-bromo-4-fluoro-2-methoxybenzoate->Dibromo-derivatives Over-bromination Hydrolyzed Product Hydrolyzed Product Methyl 5-bromo-4-fluoro-2-methoxybenzoate->Hydrolyzed Product Workup

Caption: Synthetic route and potential impurity formation.

Troubleshooting Workflow for Low Bromination Yield

G start Low Yield of Brominated Product check_sm Check for Unreacted Starting Material (TLC/GC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes no_sm No Starting Material sm_present->no_sm No end Purify Product increase_time_temp->end add_reagent Add More Brominating Agent add_reagent->end check_isomers Check for Isomeric Products (NMR/HPLC) no_sm->check_isomers isomers_present Isomers Detected check_isomers->isomers_present optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) isomers_present->optimize_conditions Yes no_isomers No Isomers isomers_present->no_isomers No optimize_conditions->end check_hydrolysis Check for Hydrolyzed Product (HPLC/MS) no_isomers->check_hydrolysis hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present modify_workup Modify Aqueous Workup (e.g., use less basic conditions) hydrolysis_present->modify_workup Yes hydrolysis_present->end No modify_workup->end

Caption: Decision tree for troubleshooting low bromination yield.

References

  • Chen, J., Xiong, X., Chen, Z., & Huang, J. (2015). A convenient and efficient iron-catalyzed aminobromination of alkenes. Synlett, 26(19), 2831-2834.
  • Dominican University. (2011). Synthesis of Novel Esters. [Link]

  • Amore, K. M., & Leadbeater, N. E. (2007). Microwave-assisted organic synthesis: a review.
  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2014). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Google Patents. (n.d.).
  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • Chemspace. (n.d.). Methyl 4-[(4-bromo-5-fluoro-2-methoxyphenoxy)methyl]-2-methoxybenzoate. [Link]

  • ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. [Link]

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Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 5-bromo-4-fluoro-2-methoxybenzoate in catalytic reactions, particularly transition-metal-catalyzed cross-coupling. Catalyst deactivation is a primary obstacle to achieving high yields and consistent results. This document provides in-depth troubleshooting guides and FAQs to diagnose, mitigate, and resolve these common issues, grounding our advice in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental observations that may indicate catalyst deactivation.

Q1: My reaction has stalled or shows very low conversion. What are the likely catalyst-related causes?

A1: A stalled or low-yielding reaction is the most common symptom of catalyst failure. When using Methyl 5-bromo-4-fluoro-2-methoxybenzoate, an electron-rich aryl halide, the initial oxidative addition step can already be challenging. Catalyst deactivation exacerbates this. The primary causes are:

  • Catalyst Poisoning: This is the chemical deactivation of the catalyst's active sites.[1][2] Impurities in your reagents or solvents, even at ppm levels, can act as potent poisons. Common culprits include sulfur compounds (from solvents or other reagents), residual halides, and water or oxygen.[3][4][5] These substances bind strongly to the metal center (e.g., Palladium), blocking the sites needed for the catalytic cycle to proceed.[6][7][8]

  • Insufficient Inert Atmosphere: Palladium(0), the active species in most cross-coupling cycles, is readily oxidized to inactive Palladium(II) by oxygen.[3][9] Likewise, many phosphine ligands are susceptible to oxidation, which destroys their ability to stabilize the metal center.[3][10] Inadequate degassing of solvents and failure to maintain a positive pressure of inert gas (Argon or Nitrogen) are frequent sources of this problem.[11][12]

  • Suboptimal Reagent Quality: The stability of your coupling partner, particularly boronic acids or their esters, is critical. Decomposition, often through protodeboronation (replacement of the boron group with hydrogen), effectively removes the nucleophile from your reaction.[3][12] This is not a direct deactivation of the metal catalyst but leads to the same outcome: a failed reaction.

Troubleshooting Steps:

  • Verify Inert Atmosphere Technique: Ensure your Schlenk line or glovebox technique is impeccable. Solvents must be thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-20 minutes).[3]

  • Run a High-Purity Control: Execute the reaction using reagents of the highest possible purity. This includes freshly purchased and properly stored catalyst, anhydrous and degassed solvents, and recrystallized or newly opened solid reagents. If this reaction works, it strongly points to poisoning from your standard lab reagents.[5]

  • Re-evaluate Base and Solvent: Ensure the base is pure, dry, and has been ground to a fine powder for better solubility and reactivity.[13] The solvent must fully dissolve the reactants at the reaction temperature to avoid poor reaction kinetics.[12]

Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition, specifically the agglomeration of the active metal nanoparticles into bulk, inactive metal, commonly known as "Palladium Black".[5][9][10]

Causality: The active form of the catalyst consists of highly dispersed, often single-atom or nanoparticle metal centers stabilized by ligands. These are kinetically unstable and have a high surface energy. Under thermal stress (excessively high temperatures) or if the ligand stabilization is insufficient, these particles will aggregate to minimize surface energy, forming bulk metal that lacks catalytic activity.[4][9]

Preventative Measures:

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the metal center vulnerable to aggregation. Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher for monodentate ligands).[3][9]

  • Select a More Robust Ligand: Simple ligands like triphenylphosphine (PPh₃) may not provide enough stability at high temperatures. Switch to a more sterically bulky and electron-rich ligand, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are designed to create a more stable coordination sphere around the metal.[11][12]

  • Lower the Reaction Temperature: High temperatures accelerate the rate of particle agglomeration.[9] Screen a range of lower temperatures (e.g., 80-100 °C) to find the minimum required for the reaction to proceed efficiently.[12]

Q3: My reaction is inconsistent between batches. Could this be a catalyst deactivation issue?

A3: Yes, inconsistency is often a symptom of hidden variables leading to catalyst deactivation. The most likely culprit is catalyst poisoning from an intermittent source.

Root Causes & Solutions:

  • Reagent Purity Fluctuation: The purity of commercial reagents can vary between lots. A new bottle of solvent, aryl halide, or base might contain trace impurities that poison the catalyst.

    • Action: Qualify new batches of key reagents by running a small-scale, standardized test reaction.

  • Atmospheric Leaks: Small, undetected leaks in your reaction setup (e.g., a cracked Schlenk flask, a worn septum) can introduce enough oxygen to partially or fully deactivate the catalyst.

    • Action: Regularly inspect all glassware and seals. Ensure a positive pressure of inert gas is maintained throughout the entire reaction time.

  • Water Content: The amount of water can be critical. While some Suzuki reactions benefit from aqueous co-solvents, uncontrolled amounts of water can promote side reactions like protodeboronation and may affect catalyst stability.[3][12]

    • Action: Use anhydrous solvents when required by the protocol. If water is part of the solvent system, use a precise and consistent amount.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader concepts related to catalyst deactivation.

Q1: What are the primary mechanisms of palladium catalyst deactivation?

A1: The main pathways for palladium catalyst deactivation in cross-coupling reactions are:

  • Poisoning: Strong chemisorption of substances (poisons) onto the palladium active sites, blocking reactant access.[1][2]

  • Sintering/Agglomeration: The growth of small, active palladium nanoparticles into larger, inactive particles (palladium black), often driven by thermal stress.[4][9]

  • Fouling (or Coking): The physical deposition of organic residues, polymers, or byproducts onto the catalyst surface, which blocks active sites.[9][14]

  • Oxidation: The conversion of the active Pd(0) species to a less active Pd(II) state by oxidants like air.[3][9]

  • Ligand Degradation: The decomposition or oxidation of the supporting ligand, which destabilizes the active palladium species.[3][10]

Q2: How does the choice of ligand impact catalyst stability?

A2: The ligand is arguably the most critical factor in controlling catalyst stability and preventing deactivation. It does so in several ways:

  • Steric Hindrance: Bulky ligands (e.g., Buchwald's SPhos, XPhos) create a protective pocket around the metal center. This steric shield physically prevents individual catalyst molecules from getting close enough to aggregate into palladium black.[9]

  • Electronic Effects: Electron-rich ligands donate electron density to the palladium center. This strengthens the metal-ligand bond, making the ligand less likely to dissociate and leave the metal center exposed and prone to deactivation.

  • Stabilization of the Active Species: The ligand stabilizes the coordinatively unsaturated Pd(0) species, which is essential for the catalytic cycle but also highly reactive and prone to decomposition.

Q3: What are the best practices for setting up a reaction to minimize catalyst deactivation?

A3:

  • Use High-Purity Reagents: Start with the cleanest possible reagents and solvents to eliminate potential poisons.[5]

  • Maintain a Strictly Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction. Use oven-dried glassware, degassed solvents, and maintain a positive pressure of argon or nitrogen.[3][11]

  • Choose the Right Catalyst System: Select a modern, well-defined pre-catalyst and a robust ligand appropriate for your specific substrate and coupling partner. Buchwald-type ligands are often a superior choice for challenging couplings.[11][12]

  • Control Temperature: Do not overheat the reaction. Find the lowest effective temperature through screening.[12]

  • Ensure Proper Mixing: Vigorous stirring is essential to ensure good mass transfer and prevent localized overheating at the flask surface, which can promote catalyst decomposition.[11]

Q4: Can a deactivated catalyst be regenerated?

A4: Regeneration is sometimes possible, but its success depends heavily on the deactivation mechanism.

  • For Fouling/Coking: Washing the catalyst with appropriate solvents or a mild acid/base solution can sometimes remove adsorbed organic material and restore activity.[14][15] A procedure involving washing with chloroform and glacial acetic acid has been shown to be effective for some palladium catalysts.[15]

  • For Poisoning: If the poison is reversibly bound, washing or thermal treatment might remove it.[6] However, for irreversible poisons like sulfur, regeneration is very difficult and often requires harsh thermal treatments (e.g., >500 °C) that may not be practical for lab-scale catalysts and can cause sintering.[10][16]

  • For Sintering/Agglomeration: This process is generally considered irreversible. Once palladium black has formed, it is not possible to redisperse it into catalytically active nanoparticles under typical laboratory conditions.

Section 3: Protocols & Data

Experimental Protocol 1: Standard Suzuki-Miyaura Coupling with Enhanced Catalyst Protection

This protocol incorporates best practices to minimize catalyst deactivation when coupling Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

  • Glassware Preparation: Oven-dry a Schlenk flask and stir bar overnight at 120 °C. Allow to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv), the boronic acid or ester partner (1.1–1.5 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]

  • Inert Atmosphere Purge: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes, then backfill with inert gas. Repeat this evacuate/backfill cycle a total of three times.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.[3][11] Allow the mixture to stir for 5 minutes. Finally, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) as a solid in one portion under a blanket of inert gas.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (typically 80–100 °C) and stir vigorously.[3][11]

  • Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS.[11] Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][12]

  • Purification: Purify the crude product by flash column chromatography.[11]

Data Presentation 1: Comparison of Ligands for Catalyst Stability
Ligand TypeExample(s)Steric BulkElectron Donating AbilityGeneral Stability & Resistance to Deactivation
Monodentate PhosphinesPPh₃, P(t-Bu)₃Low to MediumLow to HighProne to oxidation; can be insufficient for challenging couplings or high temperatures.
Bidentate PhosphinesdppfMediumMediumOffers chelation stability but can still be limited at very high temperatures.
Biaryl MonophosphinesXPhos, SPhos, RuPhosVery HighVery HighExcellent stability; highly effective at preventing agglomeration and promoting difficult oxidative additions.[11][12]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesHighVery HighForm very strong bonds to the metal center, providing exceptional thermal stability.[17]
Experimental Protocol 2: General Procedure for Catalyst Regeneration from Fouling

This protocol is adapted from established methods for washing deactivated palladium catalysts.[15] Note: This is unlikely to work for sintered (agglomerated) or irreversibly poisoned catalysts.

  • Catalyst Recovery: After the reaction, recover the spent heterogeneous catalyst (e.g., Pd/C) by vacuum filtration. If the catalyst is homogeneous, this protocol is not applicable.

  • Washing Procedure: Suspend the recovered catalyst in a 1:1 mixture of chloroform and glacial acetic acid.

  • Treatment: Stir the suspension vigorously at room temperature for 1-2 hours. The use of an ultrasonic bath for 30 minutes during this time can improve efficacy.

  • Isolation: Filter the catalyst through a fine-porosity filter paper. Wash thoroughly with a non-polar solvent (like hexanes) to remove the chloroform, followed by a polar solvent (like ethanol) to remove the acetic acid.

  • Drying: Dry the washed catalyst under high vacuum for several hours until it is a free-flowing powder.

  • Activity Test: Test the regenerated catalyst in a small-scale reaction to evaluate its recovered activity compared to a fresh sample.

Section 4: Visual Guides & Workflows

Diagram 1: Key Pathways of Palladium Catalyst Deactivation

G Active Active Catalyst Pd(0)Ln Poisoned Poisoned Catalyst (e.g., Pd-S) Active->Poisoned Impurity Binding (S, N, etc.) Agglomerated Agglomerated Catalyst (Palladium Black) Active->Agglomerated Thermal Stress / Insufficient Ligand Oxidized Oxidized Catalyst (e.g., Pd(II)X2) Active->Oxidized O2 Exposure Fouled Fouled Catalyst (Coke/Polymer Deposition) Active->Fouled Byproduct Deposition

Caption: The primary mechanisms leading from an active Pd(0) catalyst to various inactive states.

Diagram 2: Troubleshooting Workflow for a Stalled Cross-Coupling Reaction

G Start Reaction Stalled / Low Yield CheckBlack Is Black Precipitate (Pd Black) Visible? Start->CheckBlack CauseAgg Cause: Agglomeration / Sintering CheckBlack->CauseAgg  Yes CheckPurity Are Reagents & Solvents of Highest Purity? CheckBlack->CheckPurity  No SolveAgg Action: 1. Lower Temperature 2. Use Bulky Ligand (e.g., XPhos) 3. Increase Ligand:Metal Ratio CauseAgg->SolveAgg CausePoison Cause: Catalyst Poisoning CheckPurity->CausePoison  No CheckConditions Are Conditions Optimal? CheckPurity->CheckConditions  Yes SolvePoison Action: 1. Run High-Purity Control 2. Purify/Replace Reagents 3. Ensure Rigorous Degassing CausePoison->SolvePoison CauseCond Cause: Suboptimal Conditions CheckConditions->CauseCond  No SolveCond Action: 1. Screen Bases & Solvents 2. Verify Reagent Stoichiometry 3. Check Stirring Rate CauseCond->SolveCond

Caption: A logical workflow for diagnosing and addressing the root cause of a failed reaction.

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. Benchchem.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogen
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Regeneration of palladium based catalyst for methane ab
  • Regeneration of palladium hydrogenation catalyst.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
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  • Poisoning and deactivation of palladium catalysts.
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  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
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  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
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  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
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  • Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. Benchchem.

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solvent effects on the reactivity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-4-fluoro-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile synthetic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions, focusing on the critical role of solvent effects on reactivity and selectivity.

Introduction: Understanding the Reactivity Landscape

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a polysubstituted aromatic compound featuring multiple reactive sites. Its utility in complex molecule synthesis stems from the differential reactivity of its functional groups:

  • Two Halogen Atoms (Br and F): Both are potential leaving groups for Nucleophilic Aromatic Substitution (SNAr) and sites for metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive in palladium-catalyzed reactions, while the C-F bond is often more susceptible to SNAr.[1][2]

  • Methyl Ester Group: An electron-withdrawing group that activates the ring for SNAr, but is also susceptible to hydrolysis under basic conditions.

  • Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring.

Navigating these features requires careful selection of reaction conditions, with the choice of solvent being a paramount factor in controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Methyl 5-bromo-4-fluoro-2-methoxybenzoate?

The two primary sites for substitution are the carbon atoms bonded to bromine and fluorine. For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the C-Br bond is the preferred reactive site due to the general reactivity trend of aryl halides (I > Br > Cl > F).[2] For Nucleophilic Aromatic Substitution (SNAr), the C-F bond is often the more reactive site. This phenomenon, known as the "element effect," is particularly prominent with smaller, less polarizable nucleophiles in protic solvents, where the high electronegativity of fluorine strongly activates the ring for the rate-determining nucleophilic attack.[1]

Q2: Which type of solvent is best for a Nucleophilic Aromatic Substitution (SNAr) reaction with this substrate?

Polar aprotic solvents are strongly recommended for SNAr reactions.[3][4] Solvents like DMSO, DMF, or acetonitrile (MeCN) are ideal because they effectively solvate the counter-cation of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself.[3] This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate.[3] In contrast, polar protic solvents (e.g., methanol, ethanol, water) can form a hydrogen-bonding "cage" around the nucleophile, which suppresses its nucleophilicity and slows the reaction down.[5][6]

Q3: How can I avoid hydrolysis of the methyl ester group during my reaction?

Ester hydrolysis is a significant risk, especially under basic conditions. To mitigate this:

  • Avoid Strong Hydroxide Bases: Do not use bases like NaOH or KOH, particularly in the presence of water.

  • Use Non-Nucleophilic Inorganic Bases: For reactions requiring a base, such as Buchwald-Hartwig amination, opt for milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are less likely to cause ester hydrolysis compared to strong alkoxide bases.[7]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Limit Water: Use anhydrous solvents and reagents to prevent base-catalyzed hydrolysis.

Q4: My palladium-catalyzed cross-coupling reaction is not working. What are the most common causes?

Failure in Suzuki or Buchwald-Hartwig reactions often stems from a few key factors:

  • Catalyst/Ligand Choice: The electronic nature of this substrate requires a suitable ligand. For Buchwald-Hartwig aminations, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the reaction.[7]

  • Base Incompatibility: While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can be incompatible with the ester group.[7] Switching to Cs₂CO₃ may be beneficial.

  • Solvent Issues: The chosen solvent must be able to dissolve all reagents and maintain the catalyst's stability. Toluene and dioxane are common choices.[8][9] Ensure the solvent is anhydrous and deoxygenated, as oxygen can deactivate the Pd(0) catalyst.

Troubleshooting Guide

Problem 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
  • Symptoms: You are attempting to displace the fluorine atom with a nucleophile (e.g., an alkoxide or an amine), but you observe only starting material or very low conversion after an extended reaction time.

  • Root Cause Analysis & Solution:

    The most likely culprit is solvent-induced suppression of your nucleophile's reactivity.

    • Diagnosis: Are you using a polar protic solvent like ethanol, methanol, or water? These solvents form strong hydrogen bonds with anionic or amine nucleophiles, creating a solvent shell that physically blocks the nucleophile from attacking the aromatic ring.[3][5] This effect is especially detrimental for SNAr reactions.

    • Corrective Action: Switch to a polar aprotic solvent .

      • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).

      • Causality: These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile.[3] This leaves the nucleophile highly reactive and available for the crucial first step of the SNAr mechanism (addition to form the Meisenheimer complex).[10] The rate increase can be dramatic; for some SN2 reactions, switching from methanol to acetonitrile can increase the rate 5000-fold.[3]

    • Experimental Protocol: See Protocol 1: SNAr with Sodium Methoxide.

Problem 2: An Unexpected Product is Formed; Mass Spectrometry Suggests Ester Hydrolysis
  • Symptoms: Your primary product has a molecular weight that is 14 Da less than expected, corresponding to the loss of a methyl group and the formation of a carboxylic acid.

  • Root Cause Analysis & Solution:

    This is a classic case of base-mediated saponification (hydrolysis) of the methyl ester.

    • Diagnosis: Review your choice of base. Are you using a strong, nucleophilic base like sodium tert-butoxide (NaOt-Bu) or sodium hydroxide (NaOH) at elevated temperatures? These conditions are highly conducive to ester hydrolysis.[7]

    • Corrective Action: Employ a milder, non-nucleophilic base and control the reaction temperature.

      • Recommended Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

      • Causality: These inorganic bases are generally not nucleophilic enough to attack the ester carbonyl directly but are sufficient to facilitate reactions like Buchwald-Hartwig amination by deprotonating the amine in the catalytic cycle.[7] Some studies have shown that using TMO as a solvent with Cs₂CO₃ can lead to higher yields compared to toluene for certain Buchwald-Hartwig reactions.[11]

    • Workflow Diagram: See Figure 2: Troubleshooting Low Yield in Buchwald-Hartwig Amination.

Problem 3: Poor Selectivity in a Palladium Cross-Coupling Reaction
  • Symptoms: You are attempting a Buchwald-Hartwig amination expecting to functionalize the C-Br bond, but you observe a mixture of products or no reaction.

  • Root Cause Analysis & Solution:

    This issue often points to suboptimal catalyst, ligand, or solvent conditions for this specific substrate.

    • Diagnosis: Are you using a generic palladium catalyst and ligand combination? The electronic properties of Methyl 5-bromo-4-fluoro-2-methoxybenzoate may require a more specialized catalytic system.

    • Corrective Action: Optimize the catalyst, ligand, and solvent system.

      • Ligand Selection: Use bulky, electron-rich biaryl monophosphine ligands such as XPhos or SPhos. These ligands are known to promote the critical reductive elimination step for electron-rich and sterically hindered aryl halides.[7]

      • Solvent Choice: Toluene is a standard solvent, but others can be effective.[8][11] For instance, 2,2,5,5-Tetramethyloxolane (TMO) has emerged as a viable, safer alternative to toluene and has been shown to give excellent yields, sometimes outperforming toluene when Cs₂CO₃ is used as the base.[11]

      • Decision Tree: See Figure 1: Solvent Selection Guide.

Data & Protocols

Data Presentation

Table 1: Properties of Recommended Solvents

SolventAbbreviationTypeBoiling Point (°C)Dielectric Constant (ε)Primary Use Case
Dimethyl sulfoxideDMSOPolar Aprotic18947.2SNAr Reactions
N,N-DimethylformamideDMFPolar Aprotic15336.7SNAr, Suzuki Coupling
ToluenePhMeNon-polar1112.4Buchwald-Hartwig, Suzuki
1,4-Dioxane-Polar Aprotic (Ethereal)1012.2Buchwald-Hartwig, Suzuki
2,2,5,5-TetramethyloxolaneTMONon-polar (Ethereal)115~2.5Buchwald-Hartwig (Toluene alternative)[11]
MethanolMeOHPolar Protic6532.7Avoid for SNAr; can suppress nucleophilicity[3]
Experimental Protocols

Protocol 1: General Procedure for SNAr: Methoxylation at the C-F Position

This protocol describes the displacement of the fluoride with a methoxide nucleophile, a reaction highly sensitive to solvent choice.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO (approx. 0.2 M concentration).

  • Nucleophile Addition: Add sodium methoxide (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-Br Position

This protocol is optimized to favor C-N bond formation at the C-Br position while minimizing ester hydrolysis.

  • Inert Atmosphere Setup: To a dry Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst/Ligand Premix: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (or TMO) to the Schlenk flask containing the substrate, base, and amine. Stir for 5 minutes.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Logical Diagrams

Solvent_Selection start What is your reaction type? snar Nucleophilic Aromatic Substitution (SNAr) start->snar SNAr coupling Pd-Catalyzed Cross-Coupling start->coupling Suzuki, Buchwald-Hartwig, etc. solvent_snar Use a Polar Aprotic Solvent snar->solvent_snar solvent_coupling Use a Non-polar or Ethereal Solvent coupling->solvent_coupling solvent_examples_snar e.g., DMSO, DMF, NMP solvent_snar->solvent_examples_snar reason_snar Why? Maximizes nucleophile reactivity by preventing H-bonding. solvent_examples_snar->reason_snar solvent_examples_coupling e.g., Toluene, Dioxane, TMO solvent_coupling->solvent_examples_coupling reason_coupling Why? Good solubility for reagents and catalyst stability. solvent_examples_coupling->reason_coupling

Figure 1: Decision tree for initial solvent selection.

Troubleshooting_Workflow start Problem: Low yield in Buchwald-Hartwig Amination check1 Is the ester group hydrolyzed? (Check MS for M-14 peak) start->check1 check2 Is starting material recovered? check1->check2 No solution1 Your base is too strong/ nucleophilic. check1->solution1 Yes check2->start No, other issues solution2 Catalyst system is likely inactive or suboptimal. check2->solution2 Yes yes_hydrolysis YES action1 Action: Switch from NaOtBu to Cs2CO3 or K3PO4. Lower reaction temperature. solution1->action1 no_hydrolysis NO action2 Action 1: Use a bulky, electron-rich ligand (e.g., XPhos, SPhos). Action 2: Ensure anhydrous/ deoxygenated solvent (Toluene, TMO). solution2->action2

Figure 2: Troubleshooting workflow for a low-yielding Buchwald-Hartwig reaction.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.
  • Gundert, F., et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Park, S. S., & Lee, H. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. Available at: [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]

  • Drugs.com. (2025). Sodium Benzoate / Sodium Phenylacetate Side Effects. Available at: [Link]

  • Solvent-Free Nucleophilic Aromatic Substitution of Deactivated Aryl Halides. Available at: [Link]

  • Chemical Reviews. Aromatic Nucleophilic Substitution Reactions. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Available at: [Link]

  • DermNet. Contact allergy to preservatives. Available at: [Link]

  • Wyndly. (2025). Understanding Benzoate Allergy: Symptoms, Treatment, and Precautions. Available at: [Link]

  • Foley, P. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Piper, J. D., & Piper, P. W. (2017). Potential safety issues surrounding the use of benzoate preservatives. White Rose Research Online. Available at: [Link]

  • Patsnap Synapse. (2024). What are the side effects of Sodium Benzoate?. Available at: [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Available at: [Link]

  • Pharmaffiliates. Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatics

In the intricate world of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Polysubstituted halobenzoates, such as Methyl 5-bromo-4-fluoro-2-methoxybenzoate, are not mere intermediates; they are versatile platforms engineered for selective, sequential chemical transformations. Their value lies in the differential reactivity of their substituents, allowing chemists to build molecular complexity in a controlled manner. This guide provides an in-depth comparison of the reactivity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate against other halobenzoates, supported by mechanistic principles and practical experimental protocols. We will explore how the interplay of electronic and steric effects governs its behavior in two of the most powerful reaction classes in modern synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Deconstructing the Molecule: An Analysis of Substituent Effects

The reactivity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a direct consequence of the electronic and steric contributions of its four distinct substituents. Understanding these individual effects is key to predicting its chemical behavior.

  • The Methoxy Group (-OCH₃) at C2: This group is a powerful electron-donating group (EDG) through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect is dominant, enriching the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2] This activation makes the ring more susceptible to electrophilic attack but deactivates it for nucleophilic aromatic substitution.[3] Its position ortho to the ester also introduces significant steric hindrance.[4]

  • The Methyl Ester Group (-COOCH₃) at C1: This is a moderately electron-withdrawing group (EWG) through both induction (-I) and resonance (-R).[1] It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[5] Crucially, its ability to stabilize negative charge is a key factor in promoting nucleophilic aromatic substitution.[6]

  • The Fluorine Atom (-F) at C4: Halogens present a fascinating duality. Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I), which deactivates the ring.[7][8] However, it also possesses lone pairs that can be donated through resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivators overall.[9] In the context of SNAr reactions, fluorine's high electronegativity makes the carbon it's attached to highly electrophilic and, counterintuitively, makes fluoride an excellent leaving group.[10]

  • The Bromine Atom (-Br) at C5: Like fluorine, bromine is an inductively withdrawing and resonance-donating substituent, resulting in overall ring deactivation.[11] Its primary role in synthetic strategy is as an excellent leaving group in palladium-catalyzed cross-coupling reactions, a function for which fluorine is largely unsuitable. The reactivity order for halogens in these reactions is typically I > Br > Cl >> F.[12][13]

This unique combination of a strong EDG, a moderate EWG, and two halogens with distinct reactivity profiles makes this molecule a highly valuable and versatile synthetic building block.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of arene functionalization, proceeding through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[14] The reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize this intermediate.[15]

In Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the fluorine at C4 is the most likely site for SNAr. It is positioned para to the electron-withdrawing methyl ester group, which provides critical resonance stabilization to the Meisenheimer complex.

SNAr_Mechanism

Comparison with Other Halobenzoates:

  • vs. Methyl 5-bromo-4-chloro-2-methoxybenzoate: The fluoro-substituted compound will be significantly more reactive in SNAr. The C-F bond is more polarized than the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, fluoride is generally a better leaving group than chloride in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[10]

  • vs. Methyl 5-bromo-2-methoxybenzoate (lacks a C4 halogen): This compound would be essentially inert to SNAr under typical conditions. It lacks both a suitable leaving group at an activated position and the necessary activation from an ortho/para EWG.

  • vs. Methyl 4-fluoro-2-methoxybenzoate (lacks the C5 bromine): The reactivity at the C4 position would be very similar to the title compound, as the bromine at the meta position has only a minor inductive influence on the SNAr reaction at C4.

Experimental Protocol: Comparative SNAr Reactivity

This protocol is designed to compare the rate of SNAr between Methyl 5-bromo-4-fluoro-2-methoxybenzoate and its 4-chloro analogue.

  • Reaction Setup: In two separate, oven-dried 25 mL Schlenk flasks equipped with stir bars, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 mmol) to one and Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 mmol) to the other.

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to each flask. Purge with argon for 10 minutes. Add sodium methoxide (1.2 mmol, 1.2 equiv) to each flask.

  • Reaction Conditions: Heat both flasks to 80°C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: At time intervals (t = 0, 1, 2, 4, 8 hours), withdraw a 0.1 mL aliquot from each reaction mixture. Quench the aliquot with 1 mL of a 0.1 M HCl solution and extract with 1 mL of ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.

  • Data Analysis: Plot the percentage conversion against time for both reactions to generate kinetic profiles, allowing for a direct comparison of reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming C-C bonds.[16][17] The reaction proceeds via a catalytic cycle, typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[18]

Suzuki_Cycle

For Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the site of cross-coupling is exclusively the C-Br bond at C5. The C-F bond is far too strong to undergo oxidative addition under standard palladium catalysis conditions.[19]

Comparison with Other Halobenzoates:

  • vs. Methyl 5-iodo-4-fluoro-2-methoxybenzoate: The iodo-analogue would be significantly more reactive. The C-I bond is weaker than the C-Br bond, leading to a much faster rate of oxidative addition. This often allows for milder reaction conditions (lower temperatures, less active catalysts).

  • vs. Methyl 5-chloro-4-fluoro-2-methoxybenzoate: The chloro-analogue would be considerably less reactive. While modern catalyst systems with specialized ligands (e.g., biarylphosphines) can activate C-Cl bonds, they typically require higher temperatures and longer reaction times compared to the corresponding bromide.[20]

  • vs. Methyl 5-bromo-4-fluoro-2-aminobenzoate: Replacing the methoxy group with an amino group (a stronger EDG) would decrease the rate of oxidative addition. Conversely, replacing it with a nitro group (a strong EWG) would increase the rate. The electronic nature of the ring directly impacts the kinetics of the key oxidative addition step.

Data Summary: Relative Reactivity in Cross-Coupling

The following table summarizes the expected relative reactivity of various halobenzoates in a Suzuki-Miyaura coupling reaction under identical conditions.

CompoundHalogen at C5Relative ReactivityRationale
Methyl 4-fluoro-2-methoxy-5-iodo benzoateIodo (I)+++ (Fastest)Weakest Carbon-Halogen bond, fastest oxidative addition.
Methyl 5-bromo-4-fluoro-2-methoxybenzoate Bromo (Br) ++ (Standard) Good balance of reactivity and stability. The benchmark compound.
Methyl 4-fluoro-2-methoxy-5-chloro benzoateChloro (Cl)+ (Slow)Stronger Carbon-Halogen bond, requires more forcing conditions or specialized catalysts for activation.
Methyl 4,5-difluoro-2-methoxybenzoateFluoro (F)- (Inert)Very strong C-F bond, does not typically participate in oxidative addition.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the coupling efficiency of the title compound with its 5-iodo and 5-chloro analogues.

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Reaction Setup: In three separate microwave vials, place the aryl halide (bromo, iodo, or chloro analogue, 0.5 mmol), phenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Reagent Addition: To each vial, add 1,4-dioxane (4 mL) and deionized water (1 mL). Add 1 mL of the palladium catalyst stock solution (0.002 mmol Pd, 0.4 mol%).

  • Reaction Conditions: Seal the vials and place them in a microwave reactor. Heat to 100°C for 30 minutes.

  • Workup and Analysis: After cooling, dilute the reaction mixtures with ethyl acetate, wash with brine, and dry over sodium sulfate. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each substrate. The results will directly reflect the C-X bond reactivity trend.

Strategic Synthesis: Leveraging Differential Reactivity

The true utility of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is realized in sequential functionalization. A synthetic chemist can first perform a Suzuki, Heck, or Buchwald-Hartwig amination at the C5-bromo position. The resulting product, which now contains a new C-C or C-N bond, still possesses the C4-fluoro atom, which can then be subjected to a subsequent SNAr reaction. This orthogonal reactivity is a powerful tool for rapidly building molecular diversity from a single, versatile starting material.

Synthesis_Strategy

Conclusion

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a sophisticated building block whose reactivity is governed by a delicate interplay of electronic and steric effects. Its bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, exhibiting reactivity intermediate between its iodo and chloro counterparts. Concurrently, its fluorine atom, activated by a para-ester group, is primed for nucleophilic aromatic substitution, reacting much faster than a corresponding chloro-analogue. This guide has demonstrated through mechanistic reasoning and detailed experimental outlines that the true power of this molecule lies in this orthogonal reactivity. For researchers, scientists, and drug development professionals, understanding these comparative principles is essential for designing efficient and elegant synthetic routes to complex target molecules.

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A Senior Application Scientist's Guide to Validating the Structure of Methyl 5-bromo-4-fluoro-2-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the structure of these derivatives. We will move beyond a simple listing of methods to explain the causality behind a multi-technique approach, ensuring a self-validating system of checks and balances that meets the highest standards of scientific and regulatory scrutiny, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

The Analytical Triad: A Foundation of Trust

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

  • Mass Spectrometry (MS): The Molecular Formula Gatekeeper

  • Single-Crystal X-ray Diffraction (SCXRD): The Definitive 3D Architect

Below, we compare these cornerstone techniques and provide field-proven protocols for their application.

Comparative Analysis of Core Validation Techniques

The choice of analytical technique depends on the specific question being asked at each stage of the validation process. The following table summarizes the capabilities and requirements of the analytical triad.

Parameter NMR Spectroscopy Mass Spectrometry (MS) Single-Crystal X-ray Diffraction (SCXRD)
Primary Information Atomic connectivity (2D structure), chemical environment, relative stereochemistryMolecular weight, elemental formula (HRMS), isotopic informationUnambiguous 3D atomic arrangement, bond lengths/angles, absolute stereochemistry[3][4][5]
Key Strengths Non-destructive, rich structural detail from solution stateHigh sensitivity (µg-ng), confirms elemental composition, rapid analysis"Gold standard" for absolute structure determination[5]
Critical Limitations Can be complex to interpret for isomers, does not provide absolute configuration on its ownIsomers have identical mass, provides no connectivity dataRequires a high-quality single crystal, which can be challenging to grow
Sample Requirement 1-10 mg, in solution< 1 mg, can be solid or solutionA single crystal (~10-100 µm)
Self-Validating Aspect 2D NMR correlations (e.g., HMBC) must be consistent with the proposed 1D structure.Isotopic patterns (especially for Br) must match the proposed formula.[6][7][8][9]The refined structure provides a calculated diffraction pattern that must match the experimental data.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[10] It provides a detailed map of the molecule's carbon-hydrogen framework and offers crucial insights into the electronic environment of other key nuclei like fluorine.

Causality in NMR Strategy:

For a Methyl 5-bromo-4-fluoro-2-methoxybenzoate derivative, a multi-pronged NMR approach is essential.

  • ¹H NMR: Identifies all unique proton environments. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing halogen and ester groups. Coupling constants (J-values) reveal which protons are adjacent.

  • ¹³C NMR: Identifies all unique carbon environments. The chemical shifts of the aromatic carbons (typically 110-160 ppm) confirm the polysubstituted nature of the ring.

  • ¹⁹F NMR: As fluorine is 100% naturally abundant, ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and electronic environment of the fluorine atom.[11][12][13][14] It provides a clean spectrum, often with a single peak for the molecule, simplifying analysis.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for complex derivatives.[15][16][17][18]

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the fragments. It shows correlations between protons and carbons that are 2-3 bonds away, allowing one to definitively place substituents around the aromatic ring by connecting the methoxy protons, ester methyl protons, and aromatic protons to the correct carbons.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice does not have signals that overlap with key analyte signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C referencing (δ 0.00 ppm).

  • Data Acquisition (on a ≥400 MHz Spectrometer):

    • Tune and shim the probe for the specific sample to ensure optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate fluorine-containing reference standard if necessary.

    • Acquire 2D spectra: gCOSY, gHSQC, and gHMBC. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz, which is typical for 2- and 3-bond C-H correlations.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

    • Assign the signals starting with the most obvious peaks (e.g., methoxy and ester methyl singlets).

    • Use HSQC to link protons to their carbons.

    • Use COSY to establish proton connectivity fragments.

    • Use HMBC to connect the fragments and unambiguously determine the substitution pattern on the aromatic ring. All observed correlations must be consistent with only one possible isomer.

Deep Dive 2: Mass Spectrometry (MS)

MS provides the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. For halogenated compounds, it offers a powerful internal validation check through isotopic patterns.

Causality in MS Strategy:

The key feature to exploit for this class of compounds is the natural isotopic abundance of bromine. Bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[6][7][8] This means any fragment containing one bromine atom will appear as a pair of peaks (a "doublet") of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This signature is unmistakable.

  • Low-Resolution MS (LRMS): Quickly confirms the nominal molecular weight and shows the characteristic M/M+2 pattern for bromine.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This definitively confirms the presence of one bromine, one fluorine, and the correct number of carbons, hydrogens, and oxygens.

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (e.g., ESI-TOF):

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Set the ionization mode (typically positive electrospray ionization, ESI+) to favor the formation of [M+H]⁺ or [M+Na]⁺ ions.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis:

    • Identify the molecular ion cluster. For a derivative with one bromine atom, look for two peaks of nearly equal intensity separated by 2 m/z.[19]

    • Compare the measured accurate mass of the monoisotopic peak (containing ⁷⁹Br) with the theoretical mass calculated for the proposed formula. The mass error should be less than 5 ppm.

    • Analyze fragmentation patterns to see if key fragments also exhibit the 1:1 bromine isotopic pattern, further corroborating the structure.

Deep Dive 3: Single-Crystal X-ray Diffraction (SCXRD)

When an unambiguous 3D structure is required, SCXRD is the ultimate arbiter. It moves beyond connectivity to provide the precise spatial arrangement of every atom in the molecule, confirming bond lengths, angles, and absolute configuration.[3][4][20] It is the most powerful method for distinguishing between closely related isomers.[21]

Causality in SCXRD Strategy:

The goal of SCXRD is to grow a perfect, single crystal of the compound. The crystal acts as a three-dimensional diffraction grating for X-rays. By measuring the positions and intensities of the diffracted X-ray beams, one can mathematically reconstruct the electron density within the crystal, and thus the positions of all the atoms.[5] For pharmaceutical compounds, this technique is vital for confirming the chemical composition and molecular structure of a new chemical entity.[3]

Experimental Protocol: Structure Determination by SCXRD
  • Crystal Growth (The Critical Step):

    • This is often a trial-and-error process. The aim is to find conditions where the molecule slowly precipitates from solution to form an ordered crystal lattice.

    • Common techniques include:

      • Slow evaporation of a solvent in which the compound is moderately soluble.

      • Vapor diffusion, where a precipitant (a solvent in which the compound is insoluble) slowly diffuses into a solution of the compound.

      • Cooling a saturated solution.

  • Crystal Mounting and Data Collection:

    • Select a suitable, defect-free crystal (typically 10-200 µm in size) under a microscope.[22]

    • Mount the crystal on a goniometer head on the diffractometer.

    • A finely focused beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and a detector records the diffraction pattern (the positions and intensities of thousands of reflections).

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry (space group).

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed data. The final R-factor is a measure of the goodness of fit (typically <5% for a good structure).

Integrated Workflow for Unambiguous Validation

A robust validation strategy follows a logical progression, using the techniques in concert to build a complete and self-consistent structural proof.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Absolute Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (HRMS) Confirms Molecular Formula Purification->MS NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Proposes Connectivity Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirms Connectivity NMR_1D->NMR_2D Ambiguity in Isomer Crystallization Crystal Growth NMR_2D->Crystallization Absolute Proof Needed or NMR is Ambiguous Final Validated Structure NMR_2D->Final Structure Confirmed SCXRD Single-Crystal X-ray Diffraction Unambiguous 3D Structure Crystallization->SCXRD SCXRD->Final

Figure 1. Logical workflow for the structural validation of a novel derivative.

Conclusion

Validating the structure of Methyl 5-bromo-4-fluoro-2-methoxybenzoate derivatives is a mission-critical task for any researcher in the pharmaceutical sciences. Relying on a single piece of data is insufficient and scientifically unsound. The synergistic application of NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D), high-resolution mass spectrometry, and single-crystal X-ray diffraction provides a self-validating, multi-layered proof of structure. This rigorous approach ensures that the molecular identity is known with the highest degree of confidence, providing a solid foundation for subsequent research, development, and regulatory submission.

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A Researcher's Guide to the Spectroscopic Differentiation of Methyl 5-bromo-4-fluoro-2-methoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent research. The subtle differences in the arrangement of substituents on an aromatic ring can lead to vastly different pharmacological and material properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of isomers of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a halogenated aromatic ester with potential applications in medicinal chemistry and organic synthesis.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. By understanding why spectra differ, researchers can confidently identify their target molecule and its potential isomeric impurities.

The Challenge of Isomerism

The target molecule, Methyl 5-bromo-4-fluoro-2-methoxybenzoate, has several potential constitutional isomers where the positions of the bromo, fluoro, methoxy, and methyl ester groups on the benzene ring are varied. Distinguishing between these isomers is non-trivial, as they share the same molecular formula (C₉H₈BrFO₃) and molecular weight. Here, we will focus on a comparative analysis of the target molecule and two of its potential isomers:

  • Isomer A (Target): Methyl 5-bromo-4-fluoro-2-methoxybenzoate

  • Isomer B: Methyl 4-bromo-5-fluoro-2-methoxybenzoate

  • Isomer C: Methyl 3-bromo-4-fluoro-2-methoxybenzoate

Core Analytical Techniques

A multi-pronged spectroscopic approach is essential for the definitive identification of these isomers. The primary techniques that provide the most diagnostic information are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Isomer Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized sample suspected to be one of the Methyl 5-bromo-4-fluoro-2-methoxybenzoate isomers.

Spectroscopic Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Identification Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS Confirm MW & Halogen Presence IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups & Substitution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Determine Connectivity & Spatial Relationships Compare Compare Experimental Data to Predicted Spectra MS->Compare IR->Compare NMR->Compare Identify Identify Isomer Compare->Identify

Caption: A typical experimental workflow for the identification of Methyl 5-bromo-4-fluoro-2-methoxybenzoate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is particularly informative.[1][2] The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.

  • Expert Insight: The electron-withdrawing nature of the bromo, fluoro, and ester groups, combined with the electron-donating effect of the methoxy group, will significantly influence the chemical shifts of the aromatic protons. Protons ortho to the electron-withdrawing ester and halogens will be shifted downfield, while those ortho or para to the electron-donating methoxy group will be shifted upfield.

Predicted ¹H NMR Characteristics:

IsomerAromatic Proton 1Aromatic Proton 2OCH₃ SignalCOOCH₃ SignalExpected Coupling
A: 5-bromo-4-fluoro-2-methoxy H-3 (d)H-6 (d)~3.9 ppm (s)~3.9 ppm (s)³J(H-F) and ⁴J(H-H) may be observed
B: 4-bromo-5-fluoro-2-methoxy H-3 (d)H-6 (d)~3.9 ppm (s)~3.9 ppm (s)³J(H-F) and ⁴J(H-H) may be observed
C: 3-bromo-4-fluoro-2-methoxy H-5 (dd)H-6 (d)~4.0 ppm (s)~3.9 ppm (s)³J(H-H) and ⁴J(H-F) expected

Note: Chemical shifts are approximate and coupling constants (J) are crucial for definitive assignment. The presence of fluorine will introduce additional splitting (H-F coupling).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Aromatic Signals:

IsomerC-1 (ester)C-2 (methoxy)C-3C-4 (fluoro)C-5 (bromo)C-6
A: 5-bromo-4-fluoro-2-methoxy ~115 ppm~160 ppm~98 ppm~158 ppm (d)~112 ppm (d)~125 ppm
B: 4-bromo-5-fluoro-2-methoxy ~118 ppm~159 ppm~99 ppm~115 ppm (d)~155 ppm (d)~123 ppm
C: 3-bromo-4-fluoro-2-methoxy ~120 ppm~157 ppm~115 ppm (d)~153 ppm (d)~128 ppm~120 ppm

Note: Carbons directly attached to fluorine will appear as doublets due to C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that can provide definitive information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal will be unique for each isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and can also provide clues about the substitution pattern on the aromatic ring.

Key IR Absorptions for Methyl Benzoate Derivatives:

  • C=O Stretch (Ester): A strong, sharp peak is expected around 1715-1730 cm⁻¹ for aromatic esters.[3][4]

  • C-O Stretches (Ester and Ether): Strong bands will appear in the 1300-1000 cm⁻¹ region.[3][4]

  • Aromatic C=C Stretches: Medium intensity peaks typically appear in the 1600-1450 cm⁻¹ region.[1]

  • Aromatic C-H Stretches: Weak to medium bands are expected above 3000 cm⁻¹.

  • C-H Out-of-Plane Bending: The pattern of absorption in the 900-690 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[1][5] For these trisubstituted isomers, complex patterns are expected, but they will be distinct for each isomer.

Expert Insight: While the C=O and C-O stretches will be present in all isomers, the subtle shifts in their positions and the unique fingerprint of the C-H out-of-plane bending region will be key differentiators.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak.[6][7] There will be two peaks of almost equal intensity, one for the molecule containing ⁷⁹Br and another at M+2 for the molecule containing ⁸¹Br. This is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Patterns: The fragmentation of these isomers under electron impact will involve the loss of the -OCH₃ group, the -COOCH₃ group, and the halogen atoms. While the primary fragments may be similar, their relative abundances could differ between isomers, providing additional structural clues.[8][9]

Isomer Structures cluster_A Isomer A: Methyl 5-bromo-4-fluoro-2-methoxybenzoate cluster_B Isomer B: Methyl 4-bromo-5-fluoro-2-methoxybenzoate cluster_C Isomer C: Methyl 3-bromo-4-fluoro-2-methoxybenzoate A C₁=C(C(=C(C(=C1Br)F)OC)C(=O)OC) B C₁=C(C(=C(C(=C1F)Br)OC)C(=O)OC) C C₁=C(C(=C(C(=C1Br)F)C(=O)OC)OC)

Caption: Chemical structures of the target molecule and two of its isomers.

Comparative Spectroscopic Data Summary

Spectroscopic TechniqueFeatureIsomer A (5-bromo-4-fluoro-2-methoxy)Isomer B (4-bromo-5-fluoro-2-methoxy)Isomer C (3-bromo-4-fluoro-2-methoxy)
¹H NMR Aromatic ProtonsTwo doubletsTwo doubletsOne doublet and one doublet of doublets
H-F CouplingObservable on H-3Observable on H-6Observable on H-5
¹³C NMR C-F CouplingDoublets for C-4 and C-5Doublets for C-4 and C-5Doublets for C-3 and C-4
¹⁹F NMR Chemical ShiftUnique singletUnique singletUnique singlet
IR C-H BendingUnique pattern in 900-690 cm⁻¹ regionUnique pattern in 900-690 cm⁻¹ regionUnique pattern in 900-690 cm⁻¹ region
Mass Spec. M⁺ / M+2Ratio ~1:1Ratio ~1:1Ratio ~1:1
FragmentationPotentially different relative abundancesPotentially different relative abundancesPotentially different relative abundances

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Use a standard pulse sequence without proton decoupling to observe H-F couplings, or with proton decoupling for a singlet.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, with a sufficient number of scans for a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and significant fragment ions.

Conclusion

The differentiation of Methyl 5-bromo-4-fluoro-2-methoxybenzoate isomers, while challenging, is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H and ¹⁹F NMR are the most powerful tools for elucidating the precise connectivity and substitution pattern, while IR and MS provide crucial confirmatory data regarding functional groups and elemental composition. By carefully analyzing the nuances in the spectra, researchers can confidently identify their target isomer and ensure the integrity of their scientific endeavors.

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  • Al-Omair, M. A., et al. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Int. J. Mol. Sci.2023 , 24 (6), 5519. [Link]

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A Researcher's Guide to Structural Elucidation: X-ray Crystallography of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Featuring Methyl 5-bromo-2-hydroxybenzoate as a Case Study

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict physicochemical properties, and design novel compounds with enhanced efficacy and specificity. For substituted benzoates, a class of compounds with significant pharmacological and industrial relevance, this structural insight is particularly crucial. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of these molecules, using crystallographic data of Methyl 5-bromo-2-hydroxybenzoate as a practical exemplar.

The Imperative of Atomic-Level Precision

Subtle changes in the substitution pattern of a benzoate ring can dramatically alter its biological function. The introduction of halogens, such as bromine and fluorine, and methoxy groups can influence a molecule's conformation, lipophilicity, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets. While techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, only X-ray crystallography can deliver an unambiguous three-dimensional map of the atomic arrangement in the solid state.[1][2] This detailed structural information is indispensable for rational drug design and understanding structure-activity relationships (SAR).

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional structure of molecules.[2] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[3][4][5] The angles and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, which in turn allows for the determination of the atomic positions with high precision.[5]

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a refined crystal structure involves several critical stages, each demanding meticulous execution.

1. Synthesis and Purification:

The synthesis of substituted benzoates can be achieved through various organic chemistry routes. For instance, the synthesis of a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, involves the reaction of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and an iodide source, followed by cyanation.[6] Regardless of the synthetic pathway, the paramount requirement for successful crystallization is high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization are essential.

2. Crystallization:

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[5] The goal is to slowly precipitate the compound from a supersaturated solution, allowing the molecules to arrange themselves in a highly ordered, crystalline lattice. Several techniques can be employed:

  • Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form.[7][8]

  • Vapor Diffusion: This technique involves placing a drop of the compound's solution in a sealed container with a reservoir of a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.[7]

  • Cooling: For compounds whose solubility is highly dependent on temperature, slowly cooling a saturated solution can yield high-quality crystals.[7][8]

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.[8]

3. Data Collection and Processing:

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction images are collected at various orientations. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which efficiently record the diffraction pattern.[5] The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

4. Structure Solution and Refinement:

The processed diffraction data is used to solve the crystal structure. For small molecules, direct methods are often successful in providing an initial model of the structure. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The final refined structure provides the precise coordinates of each atom in the unit cell.

Experimental Workflow for X-ray Crystallography

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Growth Crystal Growth (e.g., Vapor Diffusion) Solvent->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final 3D Structure

Caption: A streamlined workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.

Case Study: Crystal Structure of Methyl 5-bromo-2-hydroxybenzoate

While the crystal structure of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not publicly available, the structure of the closely related compound, Methyl 5-bromo-2-hydroxybenzoate, provides valuable insights into the structural features of this class of molecules. The crystallographic data for this compound is summarized in the table below.[9][10]

ParameterValue
Chemical FormulaC₈H₇BrO₃
Molecular Weight231.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9829(8)
b (Å)9.0950(19)
c (Å)12.122(3)
β (°)95.162(9)
Volume (ų)437.33(17)
Z2
Density (calculated) (Mg/m³)1.755
R-factor0.058

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 876935.[9][10]

The crystal structure reveals that the molecule is nearly planar.[9][10] In the crystal, molecules are linked by O—H···O hydrogen bonds, forming chains.[9][10] Additionally, very weak π–π stacking interactions are observed between the benzene rings.[9][10] This detailed structural information, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding the compound's properties and potential biological activity.

Comparison with Alternative Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information and may be more suitable in certain situations.

TechniqueInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[2]Unambiguous structure determination, provides absolute configuration.Requires a high-quality single crystal, which can be difficult to obtain.[5] Not suitable for non-crystalline materials.
NMR Spectroscopy Connectivity of atoms, information about the chemical environment of nuclei.Provides information about the structure in solution, can study dynamic processes.Does not provide precise bond lengths and angles, structure determination can be complex for large molecules.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, requires very small amounts of sample.Does not provide information about the 3D structure or connectivity of atoms.
Powder X-ray Diffraction Information about the crystal system and phase purity of a crystalline powder.[4]Does not require a single crystal, useful for material characterization.[11]Provides less structural detail than single-crystal XRD.[4]

Decision-Making Framework for Structural Analysis

G Start Start: Structural Question Crystal Single Crystal Available? Start->Crystal Purity Phase Purity? Crystal->Purity No SCXRD Single-Crystal X-ray Diffraction Crystal->SCXRD Yes Solution Structure in Solution? NMR NMR Spectroscopy Solution->NMR Yes MS Mass Spectrometry Solution->MS No Purity->Solution No PXRD Powder X-ray Diffraction Purity->PXRD Yes

Caption: A decision tree to guide the selection of an appropriate analytical technique for structural elucidation based on the sample's properties and the research question.

Conclusion

For the definitive structural elucidation of Methyl 5-bromo-4-fluoro-2-methoxybenzoate and its derivatives, single-crystal X-ray crystallography remains the unparalleled technique. It provides an unambiguous, high-resolution three-dimensional structure, which is invaluable for understanding the molecule's properties and for guiding further research in drug development and materials science. While other techniques such as NMR and mass spectrometry offer complementary and crucial information, they cannot replace the detailed and precise structural insights provided by X-ray crystallography. The ability to obtain high-quality single crystals is the primary bottleneck, but for researchers seeking to establish unequivocal structure-activity relationships, the effort is well justified.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Swisłocka, R., & Kowczyk-Sadowy, M. (2007). Comparison of molecular structure of alkali metal ortho substituted benzoates. Journal of the Serbian Chemical Society, 72(5), 439-446.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • Harris, K. D. M., & Tremayne, M. (1996). Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data.
  • Tan, S. Y., et al. (2020). 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate: crystal structure, Hirshfeld surface analysis and computational study.
  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2024, May 15). X-ray crystallography. Retrieved from [Link]

  • Butterhof, C., Milius, W., & Breu, J. (2012). Co-crystallisation of benzoic acid with sodium benzoate: the significance of stoichiometry. CrystEngComm, 14(12), 3945-3950.
  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1467.
  • ResearchGate. (n.d.). The molecular structure of (a) benzoic acid and (b) sodium benzoate. Retrieved from [Link]

  • Butterhof, C., Milius, W., & Breu, J. (2012). Co-crystallisation of benzoic acid with sodium benzoate: the significance of stoichiometry. CrystEngComm, 14(12), 3945-3950.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (n.d.). (PDF) Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

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The Alchemist's Guide to C-C and C-N Bond Formation: A Comparative Analysis of Catalysts for Methyl 5-bromo-4-fluoro-2-methoxybenzoate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Methyl 5-bromo-4-fluoro-2-methoxybenzoate stands as a valuable, yet challenging, building block. Its electronic properties—an electron-rich methoxy group, an electron-withdrawing ester, and a halogen-substituted core—demand a nuanced approach to catalyst selection for successful cross-coupling reactions. This guide offers a comparative analysis of catalyst efficacy for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this key intermediate, providing field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The judicious choice of a catalyst system is not merely a matter of following a generic protocol; it is an exercise in understanding the subtle interplay of steric and electronic factors that govern the catalytic cycle. For an electron-rich aryl bromide like Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the oxidative addition step can be particularly sluggish. Consequently, the most effective catalysts are typically characterized by their ability to form highly reactive, low-coordinate palladium(0) species, a feature often imparted by bulky and electron-donating phosphine ligands.

Suzuki-Miyaura Coupling: Forging the Biaryl Bond

The Suzuki-Miyaura reaction is a stalwart in C-C bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids.[1] For a substrate such as Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the primary challenge lies in overcoming the deactivating effect of the electron-donating groups.

Catalyst Selection Philosophy

The key to an efficient Suzuki-Miyaura coupling of this substrate is the use of catalyst systems that promote rapid oxidative addition. This is typically achieved with palladium precursors in combination with bulky, electron-rich phosphine ligands.[2] These ligands stabilize the palladium center, facilitate the oxidative addition, and promote the reductive elimination step.[3][4]

Comparative Catalyst Performance
Catalyst SystemLigandBaseSolventTemperature (°C)Expected YieldKey Considerations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-100Moderate to GoodA classic, readily available catalyst. May require longer reaction times for this substrate.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORT - 80High to ExcellentSPhos is a bulky, electron-rich ligand ideal for challenging substrates. Often allows for lower catalyst loading and milder conditions.[3]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane80-100High to ExcellentXPhos is another highly effective biaryl monophosphine ligand known for its high activity with aryl bromides.[3]
Pd(dppf)Cl₂dppfK₂CO₃DME80Good to HighA reliable catalyst, though potentially less active than those with more specialized bulky monophosphine ligands for this specific substrate.[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate with a generic arylboronic acid.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed Toluene/H₂O (10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed Toluene/H₂O solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Crafting the C-N Linkage

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[6][7] The electron-rich nature of Methyl 5-bromo-4-fluoro-2-methoxybenzoate again presents a challenge, necessitating the use of highly active catalyst systems.

Catalyst Selection Rationale

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on this substrate hinges on the use of bulky, electron-rich phosphine ligands. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8][9] The choice of base is also critical and must be strong enough to deprotonate the amine without causing unwanted side reactions, such as ester hydrolysis.

Comparative Catalyst Performance

The following table outlines the expected performance of various catalyst systems for the amination of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, based on data from analogous electron-rich aryl bromides.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected YieldKey Considerations
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-110Good to HighA well-established system for aryl bromide amination.[10]
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄t-BuOH80-100High to ExcellentRuPhos is a highly active ligand for C-N coupling, often providing excellent results with challenging substrates.
Pd-G3-XPhosXPhosLHMDSTolueneRT - 80High to ExcellentA third-generation Buchwald precatalyst offering high activity and stability.
Pd(OAc)₂ / cataCXium AcataCXium ACs₂CO₃1,4-Dioxane100Good to HighAn effective ligand for the amination of a range of aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 5-bromo-4-fluoro-2-methoxybenzoate with a primary or secondary amine.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with Methyl 5-bromo-4-fluoro-2-methoxybenzoate, NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, providing a direct route to this versatile functional group.[12] For Methyl 5-bromo-4-fluoro-2-methoxybenzoate, both traditional copper-catalyzed and modern copper-free conditions can be effective, with the choice often depending on the specific alkyne coupling partner and the desired purity of the product.

Catalyst Selection Strategy

In the classic Sonogashira reaction, a palladium catalyst is used in conjunction with a copper(I) co-catalyst.[13] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Copper-free variants have gained popularity to avoid issues with Glaser-type homocoupling of the alkyne and to simplify purification. These systems typically rely on highly active palladium catalysts with bulky, electron-rich phosphine ligands.[14]

Comparative Catalyst Performance

The following table compares the expected efficacy of different catalyst systems for the Sonogashira coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Expected YieldKey Considerations
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 60Good to HighThe classic Sonogashira conditions; generally reliable but may lead to alkyne homocoupling.[15]
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃1,4-Dioxane60-80HighA robust copper-free system utilizing a bulky, electron-rich phosphine.
[PdCl(allyl)]₂ / cataCXium ANoneK₂CO₃DMF80-100HighAn effective copper-free system for a range of aryl bromides.
Pd/CCuIK₂CO₃H₂O/EtOH80Moderate to GoodA heterogeneous catalyst option that can simplify product purification.
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling, which is often preferred to minimize byproducts.

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane, followed by the terminal alkyne.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''(L2) Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L2)->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' Alkyne Activation (R'-C≡CH, Base) Cu-C≡CR'->Ar-Pd(II)-X(L2)

Sonogashira Catalytic Cycle (Copper-Catalyzed)

Experimental_Workflow start Start prep Reaction Setup (Inert Atmosphere) start->prep reagents Add Reagents (Substrate, Coupling Partner, Base) prep->reagents catalyst Add Catalyst System (Pd Precursor, Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification end Pure Product purification->end

General Experimental Workflow

Conclusion

The successful cross-coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is eminently achievable with the careful selection of a suitable catalyst system. For all three major classes of coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—the use of bulky, electron-rich phosphine ligands is paramount to overcoming the inherent reactivity challenges of this electron-rich aryl bromide. While the specific conditions will always require a degree of empirical optimization, the insights and protocols provided in this guide offer a robust foundation for the efficient and rational synthesis of novel derivatives of this valuable building block. By understanding the underlying principles of catalyst activity, researchers can confidently navigate the complexities of modern cross-coupling chemistry and accelerate the pace of drug discovery and development.

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  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Darvas, F., & Dormán, G. (2011). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • Buchwald, S. L., & Hartwig, J. F. (2019). Honoring 25 Years of the Buchwald-Hartwig Amination. Organic Process Research & Development.
  • Kim, J. S., et al. (2021). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
  • Al-Hadedi, A. A. M., et al. (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • de la Cruz-Martínez, F., et al. (2017).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Benchchem.
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cost-benefit analysis of using Methyl 5-bromo-4-fluoro-2-methoxybenzoate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable routes to complex molecules. Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a polysubstituted aromatic compound, presents itself as a versatile reagent for the construction of intricate molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other high-value chemical entities. This guide provides a comprehensive cost-benefit analysis of employing this reagent, comparing its synthetic utility and economic implications against viable alternatives. Through an examination of key palladium-catalyzed cross-coupling reactions, we aim to furnish researchers with the necessary data to make informed decisions in their synthetic endeavors.

The Strategic Value of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

The synthetic utility of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is primarily derived from its unique substitution pattern. The presence of a bromine atom ortho to a methoxy group and meta to a methyl ester allows for regioselective functionalization through a variety of cross-coupling reactions. The electron-donating methoxy group can influence the reactivity of the C-Br bond, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting products, a feature of particular interest in medicinal chemistry.

The bromine atom serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are cornerstone methodologies in modern synthesis, and aryl bromides are often the substrates of choice due to their balanced reactivity and stability.

Comparative Analysis of Key Cross-Coupling Reactions

To provide a practical framework for evaluating Methyl 5-bromo-4-fluoro-2-methoxybenzoate, we will consider its application in three of the most widely utilized cross-coupling reactions and compare its potential performance and cost against structurally similar, commercially available alternatives.

Alternatives Considered for Comparison:

  • Alternative A: Methyl 5-bromo-2-methoxybenzoate: Lacks the fluorine substituent, offering a less complex and potentially more cost-effective starting material.

  • Alternative B: Methyl 4-bromo-2-methoxybenzoate: Features a different substitution pattern, which may influence reactivity and steric hindrance in coupling reactions.

  • Alternative C: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: Introduces a hydroxyl group, which can offer a further point for functionalization but may require protection-deprotection steps.[1]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely adopted method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl motifs prevalent in many pharmaceutical agents.

Logical Relationship of Suzuki-Miyaura Coupling

ArylBromide Aryl Bromide (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) PdCatalyst Pd(0) Catalyst ArylBromide->PdCatalyst Oxidative Addition BoronicAcid Arylboronic Acid BoronicAcid->PdCatalyst Transmetalation Product Biaryl Product PdCatalyst->Product Reductive Elimination Base Base (e.g., K2CO3, Cs2CO3) Base->BoronicAcid

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water, toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2][3][4][5]

Performance and Cost Comparison (Suzuki-Miyaura Coupling)

ReagentPlausible Yield Range (%)PurityRelative CostKey Considerations
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 80-95 (estimated)>95%HighIntroduction of a fluorine atom can be advantageous for medicinal chemistry applications.
Alternative A: Methyl 5-bromo-2-methoxybenzoate85-98>95%ModerateHigher yields may be achievable due to less steric hindrance and simpler electronics.
Alternative B: Methyl 4-bromo-2-methoxybenzoate85-98>95%ModerateIsomeric substitution may lead to different product properties.
Alternative C: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate70-90 (estimated)>95%ModerateThe free hydroxyl group may interfere with the catalyst or require a protection strategy, potentially lowering the overall yield and increasing step count.

Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl bromides. Specific experimental data for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not widely available in the public domain.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

Experimental Workflow for Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Pd Catalyst, Cu(I) salt, and Base in Solvent B Degas the reaction mixture A->B C Add Terminal Alkyne B->C D Heat to reaction temperature and stir C->D E Monitor progress by TLC or LC-MS D->E F Aqueous workup and extraction E->F G Dry and concentrate the organic phase F->G H Purify by column chromatography G->H Product Alkynylated Product H->Product

Caption: A generalized workflow for a Sonogashira cross-coupling experiment.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the aryl bromide (1.0 eq.) in a suitable solvent (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • The terminal alkyne (1.1-1.5 eq.) is added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography.[6]

Performance and Cost Comparison (Sonogashira Coupling)

ReagentPlausible Yield Range (%)PurityRelative CostKey Considerations
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 75-90 (estimated)>95%HighThe electronic effect of the fluorine may influence the rate of oxidative addition.
Alternative A: Methyl 5-bromo-2-methoxybenzoate80-95>95%ModerateGenerally expected to be a reliable substrate for Sonogashira couplings.
Alternative B: Methyl 4-bromo-2-methoxybenzoate80-95>95%ModeratePositional isomerism can be used to tune the properties of the final product.
Alternative C: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate60-85 (estimated)>95%ModerateThe acidic proton of the hydroxyl group can interfere with the basic reaction conditions, potentially requiring a protecting group.

Yields are estimated based on typical Sonogashira reactions of similar aryl bromides. Specific experimental data for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not widely available in the public domain.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[7][8][9] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in biologically active molecules.

Logical Relationship of Buchwald-Hartwig Amination

ArylBromide Aryl Bromide (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) PdCatalyst Pd(0) Catalyst + Ligand ArylBromide->PdCatalyst Oxidative Addition Amine Primary or Secondary Amine Amine->PdCatalyst Coordination & Deprotonation Product Arylamine Product PdCatalyst->Product Reductive Elimination Base Base (e.g., NaOtBu, K3PO4) Base->Amine

Caption: Key steps in the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, an oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu or K₃PO₄).

  • The aryl bromide (1.0 eq.) and the amine (1.1-1.5 eq.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, quenched, and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[10]

Performance and Cost Comparison (Buchwald-Hartwig Amination)

ReagentPlausible Yield Range (%)PurityRelative CostKey Considerations
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 70-90 (estimated)>95%HighThe steric and electronic environment around the C-Br bond may necessitate careful optimization of the ligand and base.
Alternative A: Methyl 5-bromo-2-methoxybenzoate75-95>95%ModerateA standard substrate for Buchwald-Hartwig amination.
Alternative B: Methyl 4-bromo-2-methoxybenzoate75-95>95%ModerateThe position of the methoxy group may influence the rate of reaction.
Alternative C: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate50-80 (estimated)>95%ModerateThe hydroxyl group can be problematic, potentially leading to side reactions or catalyst inhibition.

Yields are estimated based on typical Buchwald-Hartwig aminations of similar aryl bromides. Specific experimental data for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is not widely available in the public domain.

Cost-Benefit Assessment

The primary benefit of using Methyl 5-bromo-4-fluoro-2-methoxybenzoate lies in its ability to introduce a fluorine atom into the target molecule. In drug discovery, the incorporation of fluorine can have profound effects on a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Therefore, if the presence of a fluorine atom at this specific position is a critical design element, the higher cost of this reagent may be justified by the potential enhancement of the final product's biological activity.

However, if the fluorine atom is not a crucial component of the target molecule, the use of more economical alternatives such as Methyl 5-bromo-2-methoxybenzoate or Methyl 4-bromo-2-methoxybenzoate is likely to be more cost-effective. These alternatives are expected to perform similarly or even better in standard cross-coupling reactions due to reduced steric hindrance and simpler electronic profiles. The cost savings on the starting material can be significant, especially on a larger scale.

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate offers the advantage of an additional functional group for further derivatization. However, the presence of the free hydroxyl group can complicate synthetic planning, potentially requiring additional protection and deprotection steps, which adds to the overall cost and reduces the overall efficiency of the synthesis.

Conclusion and Recommendations

The choice of whether to use Methyl 5-bromo-4-fluoro-2-methoxybenzoate in a synthetic campaign is a strategic one that hinges on the desired properties of the final product.

  • For medicinal chemistry and drug discovery programs where the introduction of a fluorine atom is a key design strategy to modulate biological properties, the higher cost of Methyl 5-bromo-4-fluoro-2-methoxybenzoate can be a worthwhile investment. The potential for improved metabolic stability and binding affinity of the final compound may outweigh the initial reagent cost.

  • For general synthetic applications or when the fluorine substituent is not essential, the more economical alternatives, Methyl 5-bromo-2-methoxybenzoate and Methyl 4-bromo-2-methoxybenzoate, are recommended. These reagents offer a more favorable cost-benefit ratio for the synthesis of a wide range of compounds via palladium-catalyzed cross-coupling reactions.

  • Methyl 5-bromo-2-hydroxy-4-methoxybenzoate should be considered when the hydroxyl group is a desired functionality for subsequent transformations. However, researchers must be prepared to address the potential challenges associated with its reactivity in cross-coupling reactions.

Ultimately, the decision should be based on a careful evaluation of the project's specific goals, the importance of the fluorine substituent, and the overall budgetary constraints. While a higher upfront cost for a specialized reagent can be daunting, its strategic use can lead to the development of molecules with superior properties, justifying the initial investment.

References

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. Retrieved from [Link]

  • University of Southampton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. Retrieved from [Link]

  • UniMiB. (2022, July 25). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. Retrieved from [Link]

  • OUCI. (n.d.). Organotin Reagents in Cross‐Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

  • International Journal of New Chemistry. (2024, December 7). 1. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides | Request PDF. Retrieved from [Link]

  • Cardiff University. (2024, May 6). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • PubMed. (2024, December 12). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug discovery and development, the quality of each component is paramount. Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences the efficiency of downstream reactions, the impurity profile of the final drug substance, and, ultimately, the safety and efficacy of the therapeutic agent. An inadequately characterized intermediate can introduce a cascade of issues, leading to costly batch failures, project delays, and significant regulatory hurdles.

This guide provides a comprehensive framework for assessing the purity of synthesized Methyl 5-bromo-4-fluoro-2-methoxybenzoate. We will move beyond simple pass/fail criteria, delving into an orthogonal analytical strategy that combines multiple techniques to build a robust, self-validating purity profile. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which stress the importance of identifying and controlling impurities in new drug substances.[1][2][3][4]

Understanding the Potential Impurity Profile

Effective purity assessment begins with a theoretical analysis of the synthetic route. Methyl 5-bromo-4-fluoro-2-methoxybenzoate is typically synthesized via the Fischer-Speier esterification of 5-bromo-4-fluoro-2-methoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[5]

Based on this, the likely impurities can be classified as:

  • Process-Related Impurities:

    • Starting Material: Unreacted 5-bromo-4-fluoro-2-methoxybenzoic acid.

    • Reagents: Residual methanol and acid catalyst.

    • By-products: Products from side reactions, such as ether formation from the starting acid.

  • Degradation Products: Impurities formed during storage or under specific reaction conditions (e.g., hydrolysis of the ester back to the carboxylic acid).[6]

  • Residual Solvents: Organic volatile chemicals used during synthesis or workup.[6]

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonality , the use of different methods with distinct separation and detection principles to ensure all potential impurities are observed. Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis techniques.

Workflow for Purity Assessment

Purity_Workflow cluster_0 Initial Synthesis & Workup cluster_1 Primary Purity & Assay cluster_2 Structural Confirmation & Absolute Purity cluster_3 Physicochemical Characterization cluster_4 Final Purity Assignment Synthesized_Product Synthesized Product (Methyl 5-bromo-4-fluoro- 2-methoxybenzoate) HPLC HPLC-UV (Area % Purity, Assay vs. Standard) Synthesized_Product->HPLC Primary Quantitative Analysis GC_MS GC-MS (Volatile Impurities, Residual Solvents) Synthesized_Product->GC_MS Volatiles Analysis DSC DSC (Melting Point, Crystalline Purity) Synthesized_Product->DSC Assess Crystalline Purity NMR ¹H & ¹⁹F NMR (Structural Identity, Related Substances) HPLC->NMR Confirm Peak Identity Final_Report Certificate of Analysis (Purity Value Assignment) HPLC->Final_Report Data Consolidation GC_MS->Final_Report Data Consolidation qNMR qNMR (Absolute Purity vs. Certified Standard) NMR->qNMR Determine Absolute Purity qNMR->Final_Report Data Consolidation DSC->Final_Report Data Consolidation

Caption: Orthogonal workflow for comprehensive purity assessment.

Comparison of Key Analytical Techniques

The selection of analytical methods should be deliberate, with each technique providing unique and complementary information.

Technique Principle Information Provided Pros Cons
HPLC-UV Differential partitioning between mobile and stationary phases.Relative purity (area %), quantification of specified impurities, assay vs. reference standard.High sensitivity for UV-active compounds, excellent for non-volatile impurities, widely available.[7][8]Requires a chromophore, response factors can vary between analyte and impurities.
GC-MS Separation based on volatility and polarity, with mass-based identification.Identification and quantification of volatile/semi-volatile impurities and residual solvents.[9][10]Excellent for volatile compounds, provides structural information from mass spectra.[10]Not suitable for non-volatile or thermally labile compounds.
qNMR Signal intensity is directly proportional to the number of nuclei.[11]Absolute purity determination against a certified internal standard, structural confirmation.A primary ratio method, does not require a reference standard of the analyte, non-destructive.[11][12][13]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.
DSC Measures heat flow into a sample as it is heated, cooled, or held isothermally.Purity of crystalline solids based on melting point depression.[14][15]Fast, uses small sample amounts, provides information on solid-state properties.[15]Only applicable to crystalline, thermally stable compounds that do not decompose on melting.[16][17]

Detailed Experimental Protocols

Trustworthiness in analytical data stems from well-designed, validated protocols.[18] The following are detailed starting points for method development.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the area percent purity and to quantify any non-volatile, process-related impurities.

  • Rationale: Reverse-phase HPLC is the workhorse for pharmaceutical analysis, offering excellent resolution for aromatic compounds. UV detection is ideal for this molecule due to its aromatic rings.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.

    • Analysis: Inject 5 µL. Perform a blank injection (diluent only) to identify any system peaks. The purity is calculated as the peak area of the main component divided by the total area of all peaks. For assay, a certified reference standard is required for comparison.

Quantitative ¹H NMR (qNMR)
  • Objective: To determine the absolute purity (mass fraction) of the material.

  • Rationale: qNMR is a primary analytical method because the signal integral is directly proportional to the molar concentration of the nuclei, independent of its chemical structure.[11][12] This allows for accurate quantification without needing a reference standard of the analyte itself.[19]

  • Methodology:

    • Internal Standard (IS): Select a high-purity, stable certified reference material with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., Maleic Anhydride, Dimethyl Sulfone).

    • Sample Preparation:

      • Accurately weigh ~20 mg of Methyl 5-bromo-4-fluoro-2-methoxybenzoate into a clean vial using a calibrated microbalance.

      • Accurately weigh ~10 mg of the chosen internal standard into the same vial.

      • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition:

      • Use a high-field NMR spectrometer (≥400 MHz).

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation and accurate integration.

      • Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1).

    • Data Processing:

      • Apply baseline and phase correction meticulously.

      • Integrate a well-resolved, unique peak for the analyte (e.g., the methoxy singlet) and a unique peak for the internal standard.

    • Calculation: The purity (P) is calculated using the following formula[12]: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P_std = Purity of the internal standard.

Conclusion: Synthesizing Data for a Definitive Purity Statement

The purity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate cannot be confidently stated from a single measurement. A comprehensive assessment integrates orthogonal data: HPLC provides a high-sensitivity map of UV-active impurities, GC-MS clears the sample of volatile contaminants, DSC confirms the purity of the crystalline form, and qNMR provides a definitive, absolute purity value. By documenting these findings in a comprehensive Certificate of Analysis, researchers and drug development professionals can proceed with confidence, knowing their starting material is well-characterized and fit for purpose, adhering to the stringent quality standards demanded by the pharmaceutical industry.[1][4]

References

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  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]

  • Investigating the Purity of Substances by Means of DSC . NETZSCH Analyzing & Testing. Available from: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR . Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]

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  • Purity Determination by DSC . Creative Biolabs. Available from: [Link]

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  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . ICH. Available from: [Link]

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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as preeminent tools for their versatility and functional group tolerance. This guide provides an in-depth, head-to-head comparison of these two powerful methodologies, specifically tailored to the functionalization of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, a common building block in medicinal chemistry.

Our analysis moves beyond a simple recitation of protocols, delving into the mechanistic nuances and practical considerations that guide the selection of one method over the other. By examining the causality behind experimental choices, this guide aims to equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.

The Substrate: Methyl 5-bromo-4-fluoro-2-methoxybenzoate

The choice of coupling partner for Methyl 5-bromo-4-fluoro-2-methoxybenzoate is influenced by its electronic properties. The presence of electron-withdrawing groups (fluorine and methoxycarbonyl) and an electron-donating group (methoxy) on the aromatic ring presents a unique electronic environment that can impact the efficiency of palladium-catalyzed cross-coupling reactions. The bromo-substituent provides a reactive site for both Suzuki and Stille couplings.

The Suzuki-Miyaura Coupling: A Green Chemistry Mainstay

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate in the presence of a base.[1] Its popularity stems from the low toxicity and high stability of the boronic acid reagents, as well as the environmentally benign nature of the boron-containing byproducts.[2]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 2: Catalytic Cycle of the Stille Coupling.

The catalytic cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst. [5]The subsequent transmetalation step involves the transfer of the organic group from the organostannane to the palladium complex. [6]Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. [6]

Head-to-Head Comparison: Suzuki vs. Stille

While both reactions are powerful C-C bond-forming tools, their suitability for a specific transformation can differ. The following table summarizes key performance parameters based on general principles and literature on analogous systems.

ParameterSuzuki CouplingStille Coupling
Typical Yields 70-95%75-95%
Catalyst Loading 1-5 mol% Pd1-5 mol% Pd
Reaction Temperature 80-110 °C60-100 °C
Key Reagent Organoboronic Acids/EstersOrganostannanes
Reagent Toxicity Generally low toxicity. [7][8]Organotin compounds are highly toxic. [9][10]
Byproducts Boron-based, generally water-soluble and easily removed. [2]Tin-based, often require specific workup procedures for removal. [9][11]
Functional Group Tolerance Broad, but can be sensitive to acidic protons. [12]Excellent, tolerates a wide range of functional groups. [13]
Base Requirement Yes, required for activation of the boronic acid. [14]Generally not required, but additives like Cu(I) salts can be beneficial. [15][16]

Field-Proven Insights and Experimental Choices

For the specific case of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the presence of an ester functional group makes the choice of base in a Suzuki coupling crucial. A strong base could potentially lead to hydrolysis of the ester. Therefore, milder bases like potassium carbonate or cesium carbonate are often preferred. The electron-withdrawing nature of the substituents on the aromatic ring is expected to facilitate the rate-limiting oxidative addition step in both reactions. [17] The Stille coupling, being base-free, circumvents any potential issues with ester hydrolysis. However, the primary drawback of the Stille reaction is the high toxicity of organotin reagents and the challenge of removing tin-containing byproducts from the final product. [2][15]This is a significant consideration, especially in the context of pharmaceutical development where stringent purity requirements are paramount.

In a direct comparison for the functionalization of diazocines, it was observed that the Stille reaction produced better results in terms of isolated yields, and in most cases, less catalyst was needed. [18]Steric hindrance appeared to have a greater negative impact on the Suzuki cross-coupling than on the Stille reaction. [18]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki and Stille coupling of Methyl 5-bromo-4-fluoro-2-methoxybenzoate with a generic aryl partner.

Suzuki Coupling Protocol

This protocol is designed to minimize potential side reactions and maximize yield.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1 equiv.), Arylboronic acid (1.2 equiv.), Pd(PPh3)4 (3 mol%), and K2CO3 (2 equiv.) in a flask. B Add a 4:1 mixture of Dioxane/Water. A->B C Degas the mixture by bubbling with Argon for 15 min. B->C D Heat the reaction mixture at 90 °C under Argon. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with Ethyl Acetate. E->F G Wash with water and brine. F->G H Dry the organic layer over Na2SO4 and concentrate. G->H I Purify by column chromatography on silica gel. H->I

Figure 3: Experimental Workflow for Suzuki Coupling.

Stille Coupling Protocol

This protocol is optimized for efficiency and ease of purification from tin byproducts.

Stille_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1 equiv.), Aryltributylstannane (1.1 equiv.), and Pd(PPh3)4 (2 mol%) in a flask. B Add anhydrous Toluene. A->B C Degas the mixture by bubbling with Argon for 15 min. B->C D Heat the reaction mixture at 100 °C under Argon. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with Diethyl Ether. E->F G Stir with a saturated aqueous solution of KF for 1 hour. F->G H Filter the resulting precipitate and wash with Ether. G->H I Concentrate the filtrate and purify by column chromatography. H->I

Figure 4: Experimental Workflow for Stille Coupling.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of Methyl 5-bromo-4-fluoro-2-methoxybenzoate. The choice between them is often a trade-off between the "greener" profile of the Suzuki reaction and the broader functional group tolerance and potentially higher yields of the Stille coupling. [12][19] For initial explorations and in contexts where toxicity and environmental impact are primary concerns, the Suzuki-Miyaura coupling is the recommended first choice . [2]The vast commercial availability of boronic acids further enhances its appeal for rapid library synthesis.

However, in cases where the Suzuki coupling fails to provide satisfactory results, particularly with sterically hindered substrates or when base-sensitive functionalities are present, the Stille coupling offers a powerful and reliable alternative . [18][20]Careful consideration of purification strategies to remove toxic tin byproducts is essential when employing this method. [11] Ultimately, the optimal choice will depend on the specific synthetic goal, the scale of the reaction, and the resources available. Empirical optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, will be critical for achieving the desired outcome with high yield and purity.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). Boric acid. Retrieved from [Link]

  • Wikipedia. (2024). Boronic acid. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • MolecularCloud. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. Retrieved from [Link]

  • Wikipedia. (2024). Organotin chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • IONiC / VIPEr. (n.d.). The Stille Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ayanda, O. S., Alafara, B. A., & Oladele, O. G. (2012). Toxicity and speciation analysis of organotin compounds. African Journal of Pure and Applied Chemistry, 6(11), 133-141.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Harvard University.
  • Wimmer, M., Kager, W., Robi, R., & Schiller, A. (2023). Stille vs. Suzuki–cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16369-16375.
  • Gelest, Inc. (n.d.). Introduction to organotin chemistry and applications. Retrieved from [Link]

  • Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]

  • Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction—three versatile methods for the introduction of new C—C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
  • Hermange, P., Gevorgyan, A., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959.
  • Andree, W. J., & Naber, J. R. (2011). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 35(10), 2110-2113.
  • Shaikh, S. A. L. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]

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A Technical Guide to the Reactivity of Methyl 5-bromo-4-fluoro-2-methoxybenzoate: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a polysubstituted aromatic compound offering multiple reaction handles. This guide provides an in-depth analysis of its reactivity, comparing its performance in key synthetic transformations with viable alternatives, supported by literature precedents for structurally similar molecules.

Analysis of the Substrate: Electronic and Steric Profile

Methyl 5-bromo-4-fluoro-2-methoxybenzoate presents a fascinating case of competing electronic effects and differential halogen reactivity. The methoxy group (-OCH₃) at the C2 position is a strong electron-donating group (EDG) via resonance, activating the ring towards electrophilic attack but deactivating it for some cross-coupling reactions. Conversely, the methyl ester (-CO₂Me) at the C1 position and the fluorine atom at C4 are electron-withdrawing groups (EWGs) by induction and, in the case of the ester, resonance, which deactivates the ring towards electrophilic attack but is crucial for activating it towards nucleophilic aromatic substitution (SNAr).

The two key reaction sites are the carbon-bromine (C-Br) bond at C5 and the carbon-fluorine (C-F) bond at C4. Their reactivity is highly dependent on the chosen reaction type.

Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-Br Bond

The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The general reactivity trend for aryl halides in these transformations is I > Br > Cl > F.[1][2] This selectivity is primarily due to the bond dissociation energies of the carbon-halogen bonds, making the oxidative addition of the C-Br bond to the palladium(0) catalyst significantly more favorable than the C-F bond.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures.[3] For Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the reaction is expected to occur exclusively at the C5 position.

Expected Reactivity and Comparison with Alternatives

ReagentHalogen at C5Relative ReactivityTypical Reaction ConditionsExpected YieldKey Considerations
Methyl 5-iodo-4-fluoro-2-methoxybenzoate IodoHighest Milder conditions (e.g., lower temperatures, less active catalyst).ExcellentIdeal for sensitive substrates but may be more expensive and less stable.
Methyl 5-bromo-4-fluoro-2-methoxybenzoate BromoIntermediate Standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃ or K₂CO₃, 80-100 °C).[4][5]Good to ExcellentA good balance of reactivity, stability, and cost. The presence of the ortho-methoxy group may require more specialized ligands for high yields.
Methyl 5-chloro-4-fluoro-2-methoxybenzoate ChloroLower Harsher conditions (e.g., higher temperatures, bulky, electron-rich phosphine ligands like SPhos or XPhos, stronger bases).Moderate to GoodMore cost-effective for large-scale synthesis, but the required conditions may not be compatible with all functional groups.[6][7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is based on a standard procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.[4]

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Aqueous Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/ethanol solvent mixture, followed by the degassed Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Pd Catalyst, and Base in Flask inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC / LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify

Figure 1. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9] Similar to the Suzuki coupling, this reaction is expected to be selective for the C-Br bond of Methyl 5-bromo-4-fluoro-2-methoxybenzoate. The choice of ligand and base is critical, especially given the presence of both an electron-donating methoxy group and an electron-withdrawing ester group.[10][11]

Expected Reactivity and Comparison with Alternatives

ReagentHalogen at C5Relative ReactivityRecommended Catalyst SystemExpected YieldKey Considerations
Methyl 5-iodo-4-fluoro-2-methoxybenzoate IodoHighest Milder conditions, potentially with first-generation phosphine ligands.ExcellentMost reactive, but may be prone to side reactions if not handled carefully.
Methyl 5-bromo-4-fluoro-2-methoxybenzoate BromoIntermediate Requires more advanced, bulky phosphine ligands (e.g., XPhos, SPhos) and a carefully chosen base (e.g., Cs₂CO₃, K₃PO₄) to avoid ester hydrolysis.[11]Good to ExcellentOffers a good compromise between reactivity and stability. Ligand screening is often necessary to optimize the reaction.
Methyl 5-chloro-4-fluoro-2-methoxybenzoate ChloroLower Requires highly active catalyst systems, often employing N-heterocyclic carbene (NHC) ligands or specialized Buchwald ligands at higher temperatures.[12]Moderate to GoodThe most challenging substrate for this reaction. The conditions required might lead to decomposition or side reactions with other functional groups.

Representative Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is adapted from procedures for the amination of electron-rich aryl bromides bearing ester functionalities.[11]

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, Cs₂CO₃, and XPhos to a reaction vial.

  • Add a solution of Pd₂(dba)₃ in anhydrous toluene, followed by the amine.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Suzuki_Cycles cluster_bh Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L Pd(0)L Pd(II)(Ar)(Br)L Pd(II)(Ar)(Br)L Pd(0)L->Pd(II)(Ar)(Br)L Ar-Br (Oxidative Addition) Pd(II)(Ar)(NHR'R'')L Pd(II)(Ar)(NHR'R'')L Pd(II)(Ar)(Br)L->Pd(II)(Ar)(NHR'R'')L + HNR'R'' - HBr Product_BH Ar-NR'R'' Pd(II)(Ar)(NHR'R'')L->Product_BH (Reductive Elimination) Pd(0)L_s Pd(0)L Pd(II)(Ar)(Br)L_s Pd(II)(Ar)(Br)L Pd(0)L_s->Pd(II)(Ar)(Br)L_s Ar-Br (Oxidative Addition) Pd(II)(Ar)(R')L_s Pd(II)(Ar)(R')L Pd(II)(Ar)(Br)L_s->Pd(II)(Ar)(R')L_s R'B(OH)₂ (Transmetalation) Product_S Ar-R' Pd(II)(Ar)(R')L_s->Product_S (Reductive Elimination)

Figure 2. Simplified catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F Bond

Nucleophilic aromatic substitution (SNAr) offers a complementary reactivity profile, targeting the C-F bond. For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[13] In Methyl 5-bromo-4-fluoro-2-methoxybenzoate, the methyl ester at C1 is para to the fluorine at C4, providing the necessary activation.

A key feature of SNAr is the inverted reactivity of halogens as leaving groups: F > Cl > Br > I.[14] This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[15]

Expected Reactivity and Comparison with Alternatives

ReagentLeaving Group at C4Relative ReactivityActivating Group (Para)Expected Outcome
Methyl 5-bromo-4-fluoro-2-methoxybenzoate FluoroHighest -CO₂MeSelective substitution of the fluorine atom is expected with common nucleophiles (e.g., amines, alkoxides, thiolates). The electron-donating methoxy group may slightly disfavor the reaction compared to an un-substituted analogue, but the activation by the ester is dominant.
Methyl 5-bromo-4-chloro-2-methoxybenzoate ChloroIntermediate -CO₂MeThe reaction would require more forcing conditions (higher temperatures, stronger nucleophiles) compared to the fluoro analogue.
Methyl 5-bromo-4-nitro-2-methoxybenzoate NitroHigh (as LG) -CO₂MeWhile nitro groups are excellent activators, they can also act as leaving groups in SNAr. A nitro group at C4 would strongly activate the ring for substitution, potentially even at another position if a suitable leaving group were present. If the nitro group itself is the target, it is a good leaving group.
Methyl 5-bromo-4-fluoro-2-nitrobenzoate FluoroVery High -NO₂The strongly electron-withdrawing nitro group in place of the methoxy group would significantly enhance the rate of SNAr at the C-F bond, allowing for milder reaction conditions.

Representative Experimental Protocol: SNAr with an Amine

This protocol is based on the general principles of SNAr reactions on activated fluoroarenes with amine nucleophiles.[16]

Materials:

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)

  • Primary or secondary amine (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add Methyl 5-bromo-4-fluoro-2-methoxybenzoate, K₂CO₃, and DMSO.

  • Add the amine to the stirred suspension.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Figure 3. General mechanism of Nucleophilic Aromatic Substitution (SNAr), proceeding via a Meisenheimer complex. The rate-determining step (RDS) is the nucleophilic attack.

Conclusion and Strategic Recommendations

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a versatile building block with two distinct and orthogonal reactive handles.

  • For C-C and C-N bond formation , the C-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions. While the corresponding aryl iodide would be more reactive, the bromo-analogue offers a good balance of reactivity, stability, and cost. For challenging couplings, the use of modern, bulky phosphine ligands is recommended.

  • For the introduction of O-, N-, and S-nucleophiles , the C-F bond is the prime target for SNAr reactions, activated by the para-ester group. The fluorine atom is a superior leaving group to other halogens in this context. For enhanced reactivity, an analogue with a stronger electron-withdrawing group, such as a nitro group, could be considered.

By understanding the underlying principles of these fundamental transformations and the electronic nature of the substrate, researchers can strategically employ Methyl 5-bromo-4-fluoro-2-methoxybenzoate to access a diverse range of complex molecules for applications in drug discovery and materials science.

References

  • Bühlmayer, P., et al. (1994). Bioorgan. & Med. Chem. Let., 4(1), 29-34. (Note: This is a representative citation for a complex molecule synthesis, not directly for the topic compound).
  • Chemler, S. R., Trauner, D., & Danishefsjy, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045.
  • Hassan, Z., Patonay, T., & Langer, P. (2013). Regioselective Suzuki–Miyaura Reactions of Aromatic Bis-triflates: Electronic versus Steric Effects. Synlett, 24(03), 412-423.
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665.
  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Safety Operating Guide

A Guide to the Proper Disposal of Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 5-bromo-4-fluoro-2-methoxybenzoate. As a halogenated aromatic compound, this substance requires stringent disposal protocols to mitigate risks to personnel and prevent environmental contamination. The procedures outlined herein are grounded in established laboratory safety principles and regulatory compliance, ensuring a self-validating system for waste management.

Hazard Profile and Chemical Properties

Methyl 5-bromo-4-fluoro-2-methoxybenzoate belongs to a class of chemicals—halogenated aromatic compounds—that are widely used in research and development but necessitate careful handling due to their potential health and environmental hazards.[1] The presence of bromine and fluorine atoms on the aromatic ring significantly influences the molecule's reactivity, persistence, and toxicological profile. Fluorinated organic compounds, in particular, are noted for their environmental persistence, earning the moniker "forever chemicals," which underscores the critical importance of preventing their release into the environment.[2][3][4]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar halogenated and fluorinated benzoic acid derivatives indicate a consistent hazard profile.[5][6][7] Researchers must always consult the specific SDS provided by the manufacturer before handling any chemical.[1]

Table 1: Chemical and Hazard Summary

PropertyDataSource
Chemical Name Methyl 5-bromo-4-fluoro-2-methoxybenzoate-
Molecular Formula C₉H₈BrFO₃[8]
Molecular Weight 263.06 g/mol [8]
Inferred Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[5][7][9][10]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[11][12]

The Core Directive: Segregation of Halogenated Waste

The foundational principle for disposing of Methyl 5-bromo-4-fluoro-2-methoxybenzoate is its strict segregation as halogenated organic waste .[1][13] This is not merely a procedural step but a critical safety and environmental mandate.

Causality: Halogenated wastes cannot be disposed of with general chemical waste because their incineration requires specialized high-temperature facilities.[14] Improper or low-temperature incineration can lead to the formation of highly toxic and persistent byproducts, such as dioxins and furans.[14] Therefore, separate collection ensures the waste stream is directed to a facility capable of complete and safe destruction.[15][16]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the routine collection and disposal of waste containing Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Personnel Safety:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields (or a face shield), and chemically resistant gloves (e.g., nitrile). All handling of the solid compound or its solutions should occur within a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol:

  • Designate a Waste Container:

    • Select a dedicated, leak-proof container made of a chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[17][18] The container must have a secure, tight-fitting lid.

    • This container is for HALOGENATED ORGANIC WASTE ONLY .[13]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.[1]

    • Clearly write the full chemical name: "Methyl 5-bromo-4-fluoro-2-methoxybenzoate" and any solvents used. Do not use abbreviations or chemical formulas.[1]

    • Maintain a running list of the container's contents and their approximate quantities.

  • Waste Collection:

    • Carefully transfer all waste containing the target compound, including residual solids, reaction mixtures, and solutions, into the designated halogenated waste container.

    • Crucially, do not mix incompatible waste streams. [19] Never add strong acids, bases, or oxidizing agents to a container holding this organic compound.[11]

  • Decontamination of Laboratory Glassware and Equipment:

    • Rinse all contaminated glassware (e.g., beakers, flasks, funnels) with a suitable organic solvent, such as acetone.[1]

    • The first rinsate is considered hazardous waste. Collect this initial solvent rinse and add it to the designated halogenated waste container.[1][20]

    • Subsequent rinses of now-empty containers can be managed according to your institution's guidelines, which may involve a triple rinse procedure.[20]

  • Storage and Final Disposal:

    • Keep the sealed waste container in a well-ventilated, designated satellite accumulation area within the laboratory.[18]

    • Ensure secondary containment (such as a spill tray) is used to prevent leaks.[17]

    • Once the container is full or ready for removal, contact your institution’s Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal according to federal and local regulations.[1][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

G start Waste Generation (Methyl 5-bromo-4-fluoro-2-methoxybenzoate) identify Identify as Halogenated Organic Waste start->identify container Use Designated & Labeled Halogenated Waste Container start->container segregate Segregate from Non-Halogenated and Incompatible Waste identify->segregate segregate->container storage Store Securely in Satellite Accumulation Area container->storage decon Decontaminate Glassware & Equipment with Solvent collect_rinsate Collect First Rinsate as Halogenated Waste decon->collect_rinsate collect_rinsate->container ehs Contact EHS for Waste Pickup storage->ehs end Final Disposal by Certified Facility ehs->end

Caption: Disposal workflow for Methyl 5-bromo-4-fluoro-2-methoxybenzoate.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If any flammable solvents are involved, remove all sources of ignition.[11][12]

  • Contain and Clean:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop up the absorbed material.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent, contaminated gloves, and wipes, must be placed in the designated halogenated hazardous waste container.[20][21]

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.

References

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A Senior Application Scientist's Guide to Handling Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive, Structure-Based Analysis

Understanding the potential risks of a chemical is the foundation of safe handling. Methyl 5-bromo-4-fluoro-2-methoxybenzoate is a halogenated aromatic compound.[2] This chemical class is associated with a range of potential health effects, including irritation and toxicity.[3]

Structural Analysis Reveals Potential Hazards:

  • Aromatic Ring: The core benzene structure is a common feature in many biologically active molecules.

  • Halogenation (Bromo- and Fluoro- groups): The presence of bromine and fluorine atoms significantly alters the molecule's reactivity and toxicological profile. Halogenated aromatic hydrocarbons have been associated with irritation of the eyes, mucous membranes, and skin, as well as potential liver dysfunction with significant exposure.[3] Data from similar compounds, such as Methyl 4-bromo-5-fluoro-2-nitrobenzoate and 2-Bromo-5-methoxybenzoic acid, indicate hazards including skin irritation, serious eye irritation, and respiratory irritation.[4][5]

  • Methoxy and Methyl Ester Groups: These functional groups can influence the compound's solubility and metabolic pathways.

Given these features, we must assume the compound may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory tract irritation upon inhalation.[5] Therefore, a multi-layered defense strategy is not just recommended; it is imperative.

The Core Protocol: A Multi-Layered Defense Strategy

Safe handling is achieved through a hierarchy of controls, where Personal Protective Equipment (PPE) serves as the critical final barrier after engineering and administrative controls are established.[6]

Engineering Controls: Your First and Best Defense

All manipulations of Methyl 5-bromo-4-fluoro-2-methoxybenzoate, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most critical step in minimizing inhalation exposure to vapors or fine powders.

Personal Protective Equipment (PPE): The Essential Barrier

The following table summarizes the minimum required PPE. The rationale and selection criteria are detailed below.

Protection Area Required PPE Rationale & Key Standards
Eye & Face Chemical Splash Goggles & Face ShieldGoggles protect against splashes; a face shield is required over goggles for tasks with higher splash risk (e.g., large volume transfers, exothermic reactions).[6][9][10] Must meet ANSI Z87.1 standards.[9][10]
Hand Double-Gloving: Nitrile Gloves (outer), Chemical-Resistant Gloves (inner)Protects against skin absorption and irritation. Disposable nitrile gloves offer incidental splash protection and must be changed immediately upon contact.[9] An inner, more robust glove provides an additional barrier. Always consult the manufacturer's resistance guide.[10]
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.[11] Must be fully buttoned.
Respiratory NIOSH-Approved Respirator (if necessary)Not required when working within a certified fume hood.[7] A respirator with organic vapor cartridges is necessary if engineering controls fail or during a significant spill cleanup.[10]
Foot Closed-Toe, Closed-Heel ShoesProtects feet from spills and dropped objects.[9][10]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, repeatable workflow is essential for safety and experimental integrity.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Necessary Chemicals & Equipment prep1->prep2 prep3 Don PPE Following Correct Sequence prep2->prep3 handle1 Weigh/Measure Compound Carefully prep3->handle1 Begin Work handle2 Perform Reaction or Procedure handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Glassware & Surfaces in Fume Hood handle3->clean1 Conclude Experiment clean2 Segregate Halogenated Waste into Labeled Container clean1->clean2 clean3 Doff PPE Following Correct Sequence clean2->clean3

Caption: A generalized workflow for safe handling, from preparation to disposal.[7]

PPE Donning and Doffing Protocol

Contamination often occurs during the removal of PPE. Follow this sequence precisely.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Last) don2->don3 doff1 1. Gloves (First) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: The proper sequence for donning and doffing PPE to prevent cross-contamination.

Disposal Plan: Managing Halogenated Waste

The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[7] These compounds must be treated as hazardous waste.

Key Disposal Steps:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7][12][13] This is because halogenated compounds require specific high-temperature incineration for safe destruction.[14]

  • Container: Use a designated, properly labeled hazardous waste container. The container must be kept closed when not in use.[15]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7][15]

  • Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[7]

  • Pickup: Follow your institution's hazardous waste disposal procedures for pickup. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[7]

Emergency Preparedness

Even with meticulous planning, accidents can happen. Ensure you are prepared.

  • Location: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.

  • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] For eye contact, use an eyewash station to rinse for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]

  • Spills: For a small spill within the fume hood, use an appropriate absorbent material, collect it in a sealed bag, and dispose of it as halogenated hazardous waste.[15] For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

By integrating this expert guidance into your laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.